TCS 2314
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
2-[1-[(3S)-4-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]morpholine-3-carbonyl]piperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N4O6/c1-19-4-2-3-5-23(19)30-28(37)29-22-8-6-20(7-9-22)16-25(33)32-14-15-38-18-24(32)27(36)31-12-10-21(11-13-31)17-26(34)35/h2-9,21,24H,10-18H2,1H3,(H,34,35)(H2,29,30,37)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXAAOWFOURIHK-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3C(=O)N4CCC(CC4)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N3CCOC[C@H]3C(=O)N4CCC(CC4)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of TCS 2314: A VLA-4 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
TCS 2314 is a potent and selective antagonist of the integrin Very Late Antigen-4 (VLA-4 or α4β1). This document provides a comprehensive technical overview of its mechanism of action, detailing the molecular interactions, downstream signaling pathways, and functional consequences of VLA-4 inhibition by this compound. This guide is intended to serve as a resource for researchers and professionals in drug development, offering insights into the therapeutic potential of targeting the VLA-4 pathway in inflammatory and autoimmune diseases.
Introduction to VLA-4 and its Role in Inflammation
Very Late Antigen-4 (VLA-4), also known as integrin α4β1, is a heterodimeric cell surface receptor expressed predominantly on leukocytes, including lymphocytes, monocytes, eosinophils, and basophils. It plays a critical role in the inflammatory response by mediating the adhesion of these cells to the vascular endothelium and their subsequent migration into tissues. The primary ligands for VLA-4 are Vascular Cell Adhesion Molecule-1 (VCAM-1), which is expressed on activated endothelial cells, and the alternatively spliced CS-1 domain of fibronectin, a component of the extracellular matrix.[1]
The process of leukocyte extravasation is a key component of the inflammatory cascade. VLA-4 facilitates the initial tethering and rolling of leukocytes on the endothelium, followed by firm adhesion and transendothelial migration.[2] This process is tightly regulated by "inside-out" signaling, where chemokines such as SDF-1 bind to their receptors on leukocytes, triggering a conformational change in VLA-4. This change increases its affinity for its ligands, leading to firm adhesion.[1] Upon ligand binding, VLA-4 initiates "outside-in" signaling, a cascade of intracellular events that regulate cell behavior, including proliferation, survival, and migration.[3]
This compound: A Potent VLA-4 Antagonist
This compound is a small molecule antagonist that potently and selectively inhibits the function of VLA-4. By binding to VLA-4, this compound blocks the interaction with its ligands, VCAM-1 and fibronectin, thereby preventing the adhesion and migration of inflammatory cells.
Quantitative Data
The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50).
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | VLA-4 (α4β1) | Not Specified | 4.4 | [4] |
Mechanism of Action: Inhibition of VLA-4 Signaling
This compound exerts its effect by competitively inhibiting the binding of VCAM-1 and fibronectin to VLA-4. This disruption of the VLA-4-ligand interaction prevents the downstream signaling cascades that are crucial for inflammatory cell function.
VLA-4 Signaling Pathways
VLA-4 signaling is a complex process involving multiple intracellular kinases and adaptor proteins. The binding of VLA-4 to its ligands leads to the clustering of integrins on the cell surface, which initiates a cascade of phosphorylation events.
Two key signaling pathways activated downstream of VLA-4 are:
-
Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (PYK2) Pathway: Upon VLA-4 engagement, FAK and PYK2 are recruited to the cytoplasmic tail of the β1 integrin subunit and become autophosphorylated. This creates docking sites for other signaling molecules, including Src family kinases.
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: Activated FAK can recruit and activate PI3K, which in turn activates the serine/threonine kinase Akt. This pathway is crucial for cell survival and proliferation.
-
Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-regulated Kinase (ERK) Pathway: VLA-4 signaling can also lead to the activation of the MAPK/ERK pathway, which is involved in regulating gene expression and cell proliferation.
By blocking the initial ligand binding, this compound prevents the activation of these downstream signaling pathways, thereby inhibiting the cellular responses they control.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the mechanism of action of VLA-4 antagonists like this compound.
VLA-4 Competitive Binding Assay for IC50 Determination
This assay determines the concentration of a test compound (e.g., this compound) required to inhibit 50% of the binding of a fluorescently labeled ligand to VLA-4.
Materials:
-
VLA-4-expressing cells (e.g., Jurkat, U937)
-
Fluorescently labeled VLA-4 ligand (e.g., LDV-FITC)
-
Test compound (this compound)
-
Assay buffer (e.g., RPMI 1640)
-
96-well plates
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Culture VLA-4-expressing cells to the appropriate density.
-
Prepare a serial dilution of the test compound (this compound).
-
In a 96-well plate, add a fixed concentration of the fluorescently labeled VLA-4 ligand to each well.
-
Add the serially diluted test compound to the wells.
-
Add the VLA-4-expressing cells to each well.
-
Incubate the plate for a specified time at a controlled temperature to allow binding to reach equilibrium.
-
Measure the fluorescence intensity in each well using a flow cytometer or fluorescence plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the log of the test compound concentration and determine the IC50 value using a non-linear regression analysis.
Jurkat Cell Adhesion Assay to VCAM-1
This assay measures the ability of a VLA-4 antagonist to inhibit the adhesion of Jurkat cells (a human T lymphocyte cell line that expresses VLA-4) to immobilized VCAM-1.
Materials:
-
Jurkat cells
-
Recombinant human VCAM-1
-
96-well plates
-
Test compound (this compound)
-
Fluorescent dye for cell labeling (e.g., Calcein-AM)
-
Assay buffer (e.g., PBS with Ca2+/Mg2+)
-
Fluorescence plate reader
Procedure:
-
Coat the wells of a 96-well plate with recombinant human VCAM-1 overnight at 4°C.
-
Wash the wells to remove unbound VCAM-1 and block non-specific binding sites.
-
Label Jurkat cells with a fluorescent dye according to the manufacturer's protocol.
-
Pre-incubate the labeled Jurkat cells with various concentrations of the test compound (this compound).
-
Add the pre-incubated cells to the VCAM-1-coated wells.
-
Allow the cells to adhere for a specified time at 37°C.
-
Wash the wells to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
Calculate the percentage of adhesion inhibition for each concentration of the test compound and determine the IC50.
Western Blot Analysis of FAK Phosphorylation
This assay is used to determine if a VLA-4 antagonist can inhibit the downstream signaling event of FAK phosphorylation upon VLA-4 engagement.
Materials:
-
VLA-4-expressing cells
-
VCAM-1 or fibronectin
-
Test compound (this compound)
-
Lysis buffer
-
Primary antibodies (anti-phospho-FAK, anti-total-FAK)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Culture VLA-4-expressing cells and serum-starve them prior to the experiment.
-
Pre-incubate the cells with the test compound (this compound) or vehicle control.
-
Stimulate the cells with immobilized or soluble VCAM-1 or fibronectin for a specific time.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for phosphorylated FAK.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total FAK to normalize for protein loading.
-
Quantify the band intensities to determine the effect of the test compound on FAK phosphorylation.
Conclusion
This compound is a potent antagonist of the VLA-4 integrin, a key mediator of leukocyte adhesion and migration in the inflammatory cascade. Its mechanism of action involves the direct inhibition of VLA-4's interaction with its ligands, VCAM-1 and fibronectin. This blockade prevents the activation of critical downstream signaling pathways, including the FAK/PYK2, PI3K/Akt, and MAPK/ERK pathways, ultimately leading to the suppression of inflammatory cell responses. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of VLA-4 antagonists, contributing to the development of novel therapeutics for a range of inflammatory and autoimmune diseases.
References
TCS 2314: A Technical Guide to a Potent VLA-4 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
TCS 2314 is a potent and selective small-molecule antagonist of the integrin Very Late Antigen-4 (VLA-4), also known as α4β1. By blocking the interaction of VLA-4 with its ligands, primarily Vascular Cell Adhesion Molecule-1 (VCAM-1) and fibronectin, this compound effectively inhibits the adhesion and migration of inflammatory cells. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols. The information presented is intended to support researchers and drug development professionals in leveraging this compound as a tool for investigating VLA-4-mediated biological processes and as a potential therapeutic agent.
Core Properties of this compound
This compound is a synthetic, non-peptide molecule with high affinity for VLA-4. Its core function lies in its ability to disrupt the cellular adhesion processes that are critical in inflammatory responses and potentially in cancer metastasis.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₄N₄O₆ | [1][2] |
| Molecular Weight | 522.59 g/mol | [1][2] |
| CAS Number | 317353-73-4 | [1] |
| IC₅₀ (VLA-4 Antagonism) | 4.4 nM | |
| Solubility | Soluble to 100 mM in DMSO and 50 mM in ethanol |
Mechanism of Action: VLA-4 Antagonism
VLA-4 is a heterodimeric integrin expressed on the surface of various leukocytes, including lymphocytes, monocytes, and eosinophils. It plays a crucial role in cell-cell and cell-matrix interactions, which are fundamental for immune cell trafficking and inflammatory responses. The primary ligands for VLA-4 are VCAM-1, which is expressed on activated endothelial cells, and the CS-1 domain of fibronectin, a component of the extracellular matrix.
The binding of VLA-4 to its ligands initiates a cascade of intracellular signaling events, broadly categorized as "outside-in" and "inside-out" signaling. This signaling is critical for cell adhesion, migration, proliferation, and survival.
This compound acts as a competitive antagonist, binding to VLA-4 and preventing its interaction with VCAM-1 and fibronectin. This blockade of the VLA-4 signaling pathway leads to the inhibition of leukocyte adhesion to the vascular endothelium and their subsequent migration into tissues.
Signaling Pathway of VLA-4 and Inhibition by this compound
The following diagram illustrates the VLA-4 signaling pathway and the point of intervention for this compound.
Quantitative Data
The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC₅₀) against VLA-4.
| Assay | Description | Result |
| VLA-4 Binding Assay | In vitro assay measuring the inhibition of VLA-4 binding to its ligand. | IC₅₀ = 4.4 nM |
Note: A closely related compound, potentially identical to this compound, was reported with an IC₅₀ of 5.4 nM.
Experimental Protocols
The following are representative protocols for assays where this compound can be utilized to study VLA-4-mediated processes.
Cell Adhesion Assay
This protocol outlines a method to quantify the inhibition of cell adhesion to a VCAM-1-coated surface by this compound.
Materials:
-
96-well tissue culture plates
-
Recombinant human VCAM-1/Fc chimera
-
Bovine Serum Albumin (BSA)
-
VLA-4 expressing cells (e.g., Jurkat cells, primary lymphocytes)
-
This compound
-
Calcein-AM or other fluorescent cell viability dye
-
Fluorescence plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with VCAM-1/Fc (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific binding.
-
Cell Preparation: Label VLA-4 expressing cells with Calcein-AM according to the manufacturer's instructions.
-
This compound Incubation: Pre-incubate the labeled cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) for 30 minutes at 37°C. A vehicle control (DMSO) should be included.
-
Adhesion: Add the pre-incubated cells to the VCAM-1 coated wells and incubate for 1 hour at 37°C.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of adhesion inhibition for each concentration of this compound relative to the vehicle control.
Experimental Workflow: Cell Adhesion Inhibition Assay
Chemotaxis (Cell Migration) Assay
This protocol describes a transwell migration assay to assess the inhibitory effect of this compound on chemokine-induced cell migration.
Materials:
-
Transwell inserts (e.g., 5 µm pore size for lymphocytes)
-
24-well plates
-
Chemoattractant (e.g., SDF-1α/CXCL12)
-
VLA-4 expressing cells
-
This compound
-
Cell counting solution (e.g., Trypan Blue) or a cell viability assay reagent
-
Hemocytometer or automated cell counter
Procedure:
-
Assay Setup: Place transwell inserts into the wells of a 24-well plate.
-
Chemoattractant Gradient: Add media containing the chemoattractant to the lower chamber. Add media without the chemoattractant to the upper chamber (insert).
-
Cell Preparation: Resuspend VLA-4 expressing cells in serum-free media.
-
This compound Treatment: Treat the cells with different concentrations of this compound or a vehicle control for 30 minutes at 37°C.
-
Cell Seeding: Add the treated cells to the upper chamber of the transwell inserts.
-
Migration: Incubate the plate at 37°C for 2-4 hours to allow for cell migration towards the chemoattractant.
-
Cell Quantification: Collect the cells that have migrated to the lower chamber and count them using a hemocytometer or a cell viability assay.
-
Data Analysis: Determine the percentage of migration inhibition by this compound at each concentration compared to the vehicle control.
Experimental Workflow: Chemotaxis Inhibition Assay
Applications in Research and Drug Development
This compound is a valuable tool for a wide range of research applications:
-
Inflammatory Diseases: Investigating the role of VLA-4 in autoimmune diseases such as multiple sclerosis, inflammatory bowel disease, and asthma.
-
Cancer Research: Studying the involvement of VLA-4 in tumor cell metastasis, angiogenesis, and the interaction of cancer cells with the tumor microenvironment.
-
Hematology: Exploring the role of VLA-4 in hematopoietic stem cell homing and mobilization.
-
Drug Discovery: Serving as a reference compound in the development of novel VLA-4 antagonists with improved pharmacokinetic and pharmacodynamic properties.
Conclusion
This compound is a highly potent and selective VLA-4 antagonist that serves as a critical research tool for elucidating the complex roles of this integrin in health and disease. Its ability to effectively block leukocyte adhesion and migration provides a powerful means to investigate inflammatory processes and cancer biology. The information and protocols provided in this guide are intended to facilitate the effective use of this compound in preclinical research and to support the development of next-generation therapeutics targeting the VLA-4 pathway.
References
An In-depth Technical Guide to the Biological Activity of TCS 2314
For Researchers, Scientists, and Drug Development Professionals
Core Compound Summary
TCS 2314 is a potent and selective small-molecule antagonist of the integrin very late antigen-4 (VLA-4), also known as α4β1.[1][2][3][4][5] Its primary biological activity is the inhibition of VLA-4-mediated cell adhesion, which plays a crucial role in the inflammatory cascade by preventing the activation and recruitment of leukocytes to sites of inflammation.
Quantitative Data Presentation
| Parameter | Value | Target | Assay Type | Reference |
| IC50 | 4.4 nM | Human VLA-4 | Cell-based adhesion assay | |
| IC50 | 5.4 nM | Human VLA-4 | Cell/protein or protein/protein binding assay |
Selectivity Profile of Compound 14e (this compound)
The original discovery publication for a compound identified as "14e," which is understood to be this compound, provides crucial selectivity data against other integrins. This high selectivity for VLA-4 is a key characteristic of its pharmacological profile.
| Integrin Target | IC50 (nM) | Fold Selectivity vs. VLA-4 (α4β1) |
| VLA-4 (α4β1) | 5.4 | - |
| αLβ2 | >10000 | >1850 |
| α4β7 | 230 | 42.6 |
| αIIbβ3 | >10000 | >1850 |
Data from Muro F, et al. (2009).
Signaling Pathways
This compound, as a VLA-4 antagonist, modulates intracellular signaling pathways that are critical for cell adhesion, migration, and survival. VLA-4 signaling is bidirectional, encompassing both "inside-out" and "outside-in" pathways.
"Inside-Out" Signaling: VLA-4 Activation
"Inside-out" signaling refers to the intracellular events that lead to a conformational change in the VLA-4 integrin, increasing its affinity for its ligands, such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and fibronectin. This process is initiated by cellular activation through other surface receptors, like chemokine or antigen receptors. This compound does not directly interfere with this activation cascade but rather blocks the subsequent binding of the activated VLA-4 to its ligands.
"Outside-In" Signaling: Post-Ligand Binding Events
"Outside-in" signaling is initiated upon the binding of VLA-4 to its ligands. This engagement triggers a cascade of intracellular events that influence cell behavior, including cell spreading, migration, proliferation, and survival. By blocking the initial ligand binding, this compound effectively prevents the initiation of this "outside-in" signaling cascade.
Experimental Protocols
The primary method for evaluating the biological activity of VLA-4 antagonists like this compound is the in vitro leukocyte-endothelium adhesion assay. This assay mimics the physiological process of leukocyte attachment to the vascular endothelium.
Leukocyte-Endothelium Adhesion Assay
Objective: To quantify the inhibition of leukocyte adhesion to endothelial cells by this compound.
Materials:
-
Cells:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Leukocyte cell line (e.g., Jurkat, U937) or primary leukocytes
-
-
Reagents:
-
This compound
-
Cell culture media (e.g., EGM-2 for HUVECs, RPMI-1640 for leukocytes)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Bovine Serum Albumin (BSA)
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Calcein-AM (or other fluorescent cell stain)
-
Phosphate Buffered Saline (PBS)
-
Lysis Buffer
-
-
Equipment:
-
96-well black, clear-bottom tissue culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Fluorescence microplate reader
-
Inverted microscope
-
Methodology:
-
Endothelial Cell Monolayer Preparation:
-
Seed HUVECs into a 96-well plate at a density that will result in a confluent monolayer within 24-48 hours.
-
Culture the HUVECs in EGM-2 medium in a CO2 incubator.
-
Once confluent, treat the HUVEC monolayer with TNF-α (e.g., 10 ng/mL) for 4-6 hours to induce the expression of VCAM-1.
-
-
Leukocyte Preparation and Labeling:
-
Culture the leukocyte cell line in RPMI-1640 supplemented with 10% FBS and penicillin-streptomycin.
-
Harvest the leukocytes and wash with serum-free medium.
-
Resuspend the cells in serum-free medium containing Calcein-AM (e.g., 5 µM) and incubate for 30 minutes at 37°C to fluorescently label the cells.
-
Wash the labeled leukocytes twice with serum-free medium to remove excess dye.
-
Resuspend the labeled leukocytes in adhesion buffer (e.g., RPMI-1640 with 0.1% BSA).
-
-
Adhesion Assay:
-
Wash the TNF-α-stimulated HUVEC monolayer with adhesion buffer.
-
Prepare serial dilutions of this compound in adhesion buffer.
-
Add the this compound dilutions or vehicle control to the wells containing the HUVEC monolayer.
-
Add the fluorescently labeled leukocyte suspension to each well.
-
Incubate the plate for 30-60 minutes at 37°C in a CO2 incubator to allow for leukocyte adhesion.
-
-
Quantification of Adhesion:
-
Gently wash the wells with pre-warmed PBS to remove non-adherent leukocytes. Repeat the wash 2-3 times.
-
Add lysis buffer to each well to lyse the adherent cells and release the fluorescent dye.
-
Measure the fluorescence intensity in each well using a fluorescence microplate reader (e.g., excitation/emission of ~485/520 nm for Calcein-AM).
-
-
Data Analysis:
-
Calculate the percentage of adhesion for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of adhesion against the log concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
Disclaimer
This document is intended for research and informational purposes only. The information provided should not be used for diagnostic or therapeutic purposes. All laboratory work should be conducted in accordance with established safety protocols and guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. VLA-4 Expression and Activation in B Cell Malignancies: Functional and Clinical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AID 702 - Dose-Response of Allosteric Antagonists for the VLA-4 Integrin - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. medkoo.com [medkoo.com]
In-Depth Technical Guide: Discovery and Development of TCS 2314, a Potent and Orally Bioavailable VLA-4 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
TCS 2314 is a potent and selective small-molecule antagonist of Very Late Antigen-4 (VLA-4), also known as integrin α4β1. This document provides a comprehensive technical overview of the discovery, development, and preclinical characterization of this compound. It is intended to serve as a detailed resource for researchers and drug development professionals interested in VLA-4 antagonism. The information presented herein is compiled from publicly available scientific literature and pharmacological databases.
Introduction to VLA-4 and Its Role in Inflammation
Very Late Antigen-4 (VLA-4) is a key cell adhesion molecule expressed on the surface of most leukocytes, including lymphocytes, monocytes, eosinophils, and basophils. It plays a critical role in the inflammatory cascade by mediating the adhesion of these cells to the vascular endothelium and their subsequent migration into tissues. VLA-4 interacts with its primary ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), which is expressed on inflamed endothelial cells, and with an alternative ligand, fibronectin, found in the extracellular matrix. This interaction is a crucial step in the recruitment of inflammatory cells to sites of inflammation in a variety of diseases.
The inhibition of the VLA-4/VCAM-1 pathway is a clinically validated therapeutic strategy for the treatment of inflammatory diseases. By blocking this interaction, VLA-4 antagonists can prevent the infiltration of pathogenic leukocytes into tissues, thereby reducing inflammation and tissue damage.
Discovery of this compound
This compound, chemically known as trans-4-[1-[[2,5-Dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid, was identified through a dedicated drug discovery program aimed at developing orally active, selective VLA-4 antagonists.[1] The development efforts focused on modifying a lead compound to improve its pharmacokinetic profile, particularly its oral bioavailability.[1] Researchers found that reducing the polar surface area of the lipophilic moiety of the lead compound significantly enhanced its pharmacokinetic properties.[1] This optimization process led to the discovery of this compound (referred to as compound 14e in the primary publication), which demonstrated both potent VLA-4 antagonism and excellent oral bioavailability across multiple species.[1]
Physicochemical and Pharmacological Properties
A summary of the key physicochemical and pharmacological properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂₈H₃₄Cl₂N₄O₆ | N/A |
| Molecular Weight | 593.50 g/mol | N/A |
| CAS Number | 317353-73-4 | N/A |
| VLA-4 Antagonism (IC₅₀) | 5.4 nM | [1] |
| Solubility | Soluble in DMSO and ethanol | N/A |
Preclinical Pharmacology
In Vitro Activity
This compound is a highly potent antagonist of the VLA-4 integrin, with a reported half-maximal inhibitory concentration (IC₅₀) of 5.4 nM in a cell-based adhesion assay.
Pharmacokinetics
This compound has demonstrated excellent oral bioavailability in several preclinical species, a key objective of its development program.
| Species | Oral Bioavailability (%) |
| Rat | 100 |
| Dog | 91 |
| Monkey | 68 |
Data from Muro et al., J. Med. Chem. 2009, 52 (24), 7974-92.
Preclinical Efficacy
The in vivo efficacy of this compound was evaluated in murine and guinea pig models of ovalbumin (OVA)-induced asthma, a disease in which VLA-4-mediated eosinophil infiltration into the lungs is a key pathological feature. In these models, oral administration of this compound demonstrated excellent efficacy in reducing airway inflammation.
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist at the ligand-binding site of VLA-4. By occupying this site, it prevents the interaction between VLA-4 on leukocytes and VCAM-1 on endothelial cells. This blockade inhibits the initial tethering and firm adhesion of leukocytes to the blood vessel wall, a critical step for their subsequent transmigration into inflamed tissues. The downstream consequence is a reduction in the inflammatory infiltrate at the site of injury or disease.
References
In-depth Technical Guide: The Role of TCS 2314 in Inflammation Research
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
Introduction:
TCS 2314 is a potent and selective small-molecule antagonist of integrin α4β1, also known as Very Late Antigen-4 (VLA-4).[1][2][3][4][5] VLA-4 plays a critical role in mediating the adhesion and migration of leukocytes to sites of inflammation, making it a key target for therapeutic intervention in a variety of inflammatory diseases. This technical guide provides a detailed overview of the role of this compound in inflammation research, focusing on its mechanism of action, the signaling pathways it modulates, and relevant experimental data.
Core Mechanism of Action: Inhibition of VLA-4 Mediated Cell Adhesion
This compound exerts its anti-inflammatory effects by specifically binding to integrin α4β1 and blocking its interaction with its primary ligands: Vascular Cell Adhesion Molecule-1 (VCAM-1) on activated endothelial cells and the CS-1 domain of fibronectin in the extracellular matrix. This inhibition of VLA-4-ligand binding disrupts the crucial steps of leukocyte rolling, firm adhesion, and subsequent transmigration across the vascular endothelium into inflamed tissues.
Table 1: Quantitative Data for this compound
| Parameter | Value | Reference |
| Target | Integrin α4β1 (VLA-4) | |
| IC₅₀ | 4.4 nM | |
| Biological Activity | Blocks the activation of inflammatory cells |
Signaling Pathways Modulated by this compound
The interaction of VLA-4 with its ligands initiates intracellular signaling cascades, often referred to as "outside-in" signaling, which are critical for leukocyte activation, proliferation, and survival. By blocking this initial binding event, this compound effectively inhibits these downstream pathways.
Key Signaling Events Inhibited by this compound:
-
Focal Adhesion Kinase (FAK) and Paxillin Phosphorylation: VLA-4 clustering upon ligand binding leads to the recruitment and phosphorylation of FAK and paxillin, key components of focal adhesions that are essential for cell migration.
-
PI3K/Akt Pathway: VLA-4 signaling activates the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which promotes cell survival and proliferation.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, is also activated downstream of VLA-4 and is involved in regulating gene expression related to inflammation.
Caption: VLA-4 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
While specific, detailed experimental protocols using this compound are not extensively published in peer-reviewed literature, its function as a VLA-4 antagonist allows for its use in established assays for studying leukocyte adhesion and migration. Below are generalized protocols that can be adapted for use with this compound.
1. In Vitro Cell Adhesion Assay
This assay measures the ability of leukocytes to adhere to a layer of endothelial cells or purified VCAM-1.
-
Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) to confluence in 96-well plates. Activate the HUVECs with a pro-inflammatory stimulus like TNF-α (10 ng/mL) for 4-6 hours to induce VCAM-1 expression.
-
Leukocyte Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) or use a leukocyte cell line (e.g., Jurkat cells) that expresses VLA-4. Label the leukocytes with a fluorescent dye such as Calcein-AM.
-
Inhibition with this compound: Pre-incubate the fluorescently labeled leukocytes with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) for 30 minutes at 37°C.
-
Adhesion: Add the pre-treated leukocytes to the HUVEC-coated wells and allow them to adhere for 30-60 minutes at 37°C.
-
Washing and Quantification: Gently wash the wells to remove non-adherent cells. Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader. The reduction in fluorescence in this compound-treated wells compared to a vehicle control indicates the inhibition of adhesion.
Caption: Workflow for an in vitro cell adhesion assay.
2. In Vivo Models of Inflammation
This compound can be evaluated in various animal models of inflammatory diseases.
-
Experimental Autoimmune Encephalomyelitis (EAE): A model for multiple sclerosis. Administer this compound (e.g., via oral gavage or intraperitoneal injection) to immunized mice and monitor for disease progression, including clinical score and immune cell infiltration into the central nervous system.
-
Collagen-Induced Arthritis (CIA): A model for rheumatoid arthritis. Treat mice with this compound after the induction of arthritis and assess paw swelling, joint damage, and inflammatory markers.
-
Inflammatory Bowel Disease (IBD) Models: Utilize models such as dextran sodium sulfate (DSS)-induced colitis. Administer this compound and evaluate disease activity index, colon length, and histological signs of inflammation.
Conclusion
This compound is a valuable research tool for investigating the role of integrin α4β1 in inflammatory processes. Its high potency and selectivity make it a suitable compound for in vitro and in vivo studies aimed at understanding the molecular mechanisms of leukocyte trafficking and for the preclinical evaluation of VLA-4 antagonism as a therapeutic strategy for a range of inflammatory disorders. Further research documenting the specific use and quantitative outcomes of this compound in various experimental settings will be crucial for advancing its potential application in drug development.
References
- 1. air.unimi.it [air.unimi.it]
- 2. Microplate ELISAs for soluble VCAM-1 and ICAM-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A direct binding assay for the vascular cell adhesion molecule-1 (VCAM1) interaction with alpha 4 integrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
The Impact of TCS 2314 on Integrin Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of TCS 2314, a potent antagonist of the integrin Very Late Antigen-4 (VLA-4 or α4β1). We delve into the core molecular mechanisms through which this compound modulates integrin signaling pathways, with a particular focus on its effects on cell adhesion and the downstream signaling cascades involving Focal Adhesion Kinase (FAK) and Src family kinases. This document summarizes key quantitative data, provides detailed experimental protocols for studying the effects of this compound, and utilizes visualizations to elucidate the complex signaling networks involved. The information presented is intended to support researchers and drug development professionals in their investigation of VLA-4 antagonism as a therapeutic strategy.
Introduction to this compound and VLA-4 Integrin
Integrins are a family of heterodimeric transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing a pivotal role in a wide array of physiological and pathological processes, including immune responses, inflammation, and cancer metastasis. Very Late Antigen-4 (VLA-4), also known as α4β1 integrin, is predominantly expressed on leukocytes and hematopoietic progenitor cells. Its primary ligands are Vascular Cell Adhesion Molecule-1 (VCAM-1) on activated endothelial cells and the CS-1 domain of fibronectin in the extracellular matrix. The interaction between VLA-4 and its ligands is crucial for the trafficking of immune cells to sites of inflammation.
This compound is a small molecule antagonist that specifically targets VLA-4, thereby inhibiting its adhesive functions. By blocking the binding of VLA-4 to its ligands, this compound effectively disrupts the processes of leukocyte rolling, adhesion, and transmigration across the endothelium, highlighting its potential as a therapeutic agent for inflammatory and autoimmune diseases.
Quantitative Data on this compound
The following table summarizes the available quantitative data for this compound, providing key metrics for its inhibitory activity and binding affinity.
| Parameter | Value | Description | Reference |
| IC50 | 4.4 nM | The half-maximal inhibitory concentration of this compound against VLA-4. This value represents the concentration of the antagonist required to inhibit 50% of the VLA-4-mediated biological response in vitro. | [1][2][3] |
| Binding Affinity (Ki) | Estimated to be in the low nanomolar range | The inhibition constant (Ki) is a measure of the binding affinity of an inhibitor to its target. For competitive antagonists like this compound, the Ki can be estimated from the IC50 value using the Cheng-Prusoff equation. A lower Ki value indicates a higher binding affinity. | [4][5] |
| Dose-Dependent Inhibition of Cell Adhesion | Not explicitly available in the searched literature. | The concentration range over which this compound inhibits cell adhesion to VCAM-1 or fibronectin has not been specifically quantified in the provided search results. However, based on its low nanomolar IC50, significant inhibition is expected in this concentration range. |
Integrin Signaling Pathways Modulated by this compound
VLA-4 engagement with its ligands initiates a complex network of intracellular signaling pathways that regulate cell behavior. A key aspect of VLA-4 signaling is its ability to proceed through both FAK-dependent and FAK-independent mechanisms. This compound, by preventing the initial ligand binding, effectively blocks the initiation of these downstream cascades.
FAK-Dependent and FAK-Independent VLA-4 Signaling
Upon ligand binding, VLA-4 can recruit and activate Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a central role in integrin-mediated signaling. Activated FAK can then recruit and activate Src family kinases, leading to the phosphorylation of various downstream substrates, including paxillin. This FAK-Src complex is a critical node for signaling pathways that control cell migration, proliferation, and survival.
Interestingly, studies have revealed that the α4 cytoplasmic domain of VLA-4 can directly activate c-Src in a FAK-independent manner. This alternative pathway also leads to the phosphorylation of downstream effectors like p130Cas and the activation of Rac GTPase, ultimately promoting cell motility. This dual signaling capability underscores the complexity of VLA-4 function.
The Role of Paxillin and Talin
Paxillin and talin are two key adaptor proteins that are intimately involved in VLA-4-mediated adhesion. Talin plays a crucial role in maintaining VLA-4 in a high-affinity conformation, which is essential for rapid and strong adhesion to its ligands. Paxillin, on the other hand, is important for the mechanical stability of the adhesive bonds formed by VLA-4. The phosphorylation of paxillin, which can be regulated by the FAK-Src complex, creates docking sites for other signaling molecules, further propagating the intracellular signal.
The diagrams below illustrate the VLA-4 signaling pathways and the inhibitory effect of this compound.
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on VLA-4-mediated cell adhesion and downstream signaling. These are generalized protocols that should be optimized for specific cell types and experimental conditions.
Cell Adhesion Assay
This assay quantifies the ability of cells to adhere to a substrate coated with a VLA-4 ligand in the presence of varying concentrations of this compound.
Materials:
-
96-well tissue culture plates
-
VCAM-1 or Fibronectin (coating substrate)
-
Bovine Serum Albumin (BSA) for blocking
-
Cell line expressing VLA-4 (e.g., Jurkat cells)
-
This compound
-
Cell culture medium
-
Phosphate Buffered Saline (PBS)
-
Crystal Violet staining solution
-
Sorensen's buffer (or other solubilizing agent)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with VCAM-1 (e.g., 1-10 µg/mL in PBS) or fibronectin overnight at 4°C or for 2 hours at 37°C.
-
Blocking: Wash the wells twice with PBS and block with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific cell binding.
-
Cell Preparation and Treatment: Harvest cells and resuspend in serum-free medium. Pre-incubate the cells with a serial dilution of this compound (e.g., from 0.1 nM to 1 µM) for 30-60 minutes at 37°C.
-
Adhesion: Wash the blocked plate with PBS. Add the treated cell suspension to the coated wells (e.g., 5 x 10^4 cells/well) and incubate for 30-60 minutes at 37°C to allow for adhesion.
-
Washing: Gently wash the wells 2-3 times with PBS to remove non-adherent cells.
-
Quantification:
-
Fix the adherent cells with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.5% Crystal Violet for 20 minutes.
-
Wash the wells thoroughly with water to remove excess stain.
-
Solubilize the stain by adding Sorensen's buffer or 10% acetic acid.
-
Measure the absorbance at 570-595 nm using a microplate reader.
-
-
Analysis: Plot the absorbance against the concentration of this compound to determine the dose-dependent inhibition of cell adhesion.
Western Blot Analysis of Protein Phosphorylation
This protocol is designed to assess the effect of this compound on the phosphorylation status of key downstream signaling molecules like FAK and Src.
Materials:
-
Cell line expressing VLA-4
-
This compound
-
VCAM-1 (or other VLA-4 ligand for stimulation)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FAK (Tyr397), anti-total FAK, anti-phospho-Src (Tyr416), anti-total Src)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Stimulation: Culture cells to the desired confluency. Pre-treat the cells with this compound at various concentrations for a specified time. Stimulate the cells by adding soluble VCAM-1 or by plating them on VCAM-1-coated dishes for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the phosphorylated protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Add the chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of this compound on protein phosphorylation.
Conclusion
This compound is a potent and specific antagonist of VLA-4 integrin, effectively inhibiting its adhesive functions. By blocking the interaction of VLA-4 with its ligands, this compound disrupts the downstream signaling cascades that are critical for leukocyte trafficking and inflammation. Understanding the intricacies of VLA-4 signaling, including its FAK-dependent and FAK-independent pathways, is crucial for the rational design and development of novel therapeutics targeting this pathway. The experimental protocols and data presented in this guide provide a foundation for further investigation into the molecular mechanisms of this compound and its potential clinical applications.
References
In-Depth Technical Guide: TCS 2314 (CAS Number 317353-73-4)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TCS 2314 is a potent and selective small-molecule antagonist of the integrin Very Late Antigen-4 (VLA-4), also known as α4β1 integrin. With a CAS number of 317353-73-4, this compound demonstrates high affinity in inhibiting the function of VLA-4, a key mediator in inflammatory cell trafficking and adhesion. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and relevant (though limited in publicly available specific data) experimental contexts. The information is intended to support researchers and professionals in the fields of immunology, pharmacology, and drug development in evaluating and potentially utilizing this compound as a research tool.
Chemical and Physical Properties
This compound is a complex organic molecule with the following properties:
| Property | Value | Reference |
| CAS Number | 317353-73-4 | [1][2] |
| Molecular Formula | C28H34N4O6 | [2] |
| Molecular Weight | 522.59 g/mol | [2] |
| Appearance | Solid | [2] |
| Purity | ≥98% (via HPLC) | |
| Solubility | Soluble in DMSO (up to 52.26 mg/mL) and ethanol. | |
| Storage | Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months. |
Biological Activity and Mechanism of Action
This compound functions as a competitive antagonist of VLA-4, a heterodimeric transmembrane receptor expressed on the surface of various leukocytes, including lymphocytes, monocytes, eosinophils, and basophils.
3.1 Target and Potency
The primary molecular target of this compound is the integrin VLA-4 (α4β1). It exhibits high-affinity binding, with a reported half-maximal inhibitory concentration (IC50) of 4.4 nM . This potent inhibition prevents the interaction of VLA-4 with its principal ligands: Vascular Cell Adhesion Molecule-1 (VCAM-1) on activated endothelial cells and the CS-1 domain of fibronectin in the extracellular matrix.
3.2 Mechanism of Action
By blocking the VLA-4/VCAM-1 and VLA-4/fibronectin interactions, this compound effectively disrupts the key steps of the inflammatory cascade:
-
Leukocyte Adhesion: It prevents the firm adhesion of circulating leukocytes to the vascular endothelium at sites of inflammation.
-
Leukocyte Migration: It inhibits the transendothelial migration (diapedesis) of inflammatory cells from the bloodstream into tissues.
-
Cell Activation: By interfering with VLA-4 signaling, this compound can block the activation of inflammatory cells.
This mechanism makes this compound a valuable tool for studying inflammatory processes and for the investigation of potential therapeutic interventions for a range of inflammatory and autoimmune diseases.
Signaling Pathways
The binding of VLA-4 to its ligands initiates a cascade of intracellular signaling events that are crucial for cell adhesion, migration, and survival. While specific signaling studies directly utilizing this compound are not widely published, its antagonistic action is expected to inhibit the following VLA-4-mediated signaling pathways.
References
In-Depth Technical Guide: TCS 2314 - Molecular Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of TCS 2314, a potent and selective antagonist of the integrin very late antigen-4 (VLA-4). This document consolidates key information on its molecular structure, physicochemical properties, mechanism of action, and relevant experimental protocols, designed to support research and development efforts in inflammation, immunology, and related fields.
Core Molecular and Chemical Properties
This compound is a small molecule inhibitor that has been characterized for its high affinity and selectivity for VLA-4.[1][] Its fundamental properties are summarized in the table below, providing a quick reference for experimental design and execution.
| Property | Value | References |
| Molecular Formula | C28H34N4O6 | |
| Molecular Weight | 522.59 g/mol | |
| IUPAC Name | 1-[[(3S)-4-[2-[4-[[[(2-Methylphenyl)amino]carbonyl]amino]phenyl]acety]l-3-morpholinyl]carbonyl]-4-piperidinediacetic acid | |
| CAS Number | 317353-73-4 | |
| Purity | ≥98% (HPLC) | |
| IC50 | 4.4 nM | |
| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol | |
| Storage | Store at room temperature. For stock solutions, store at -20°C or -80°C. |
Mechanism of Action: VLA-4 Antagonism
This compound exerts its biological effects by acting as a competitive antagonist of the VLA-4 integrin, also known as α4β1. VLA-4 is a key adhesion molecule expressed on the surface of various leukocytes, including lymphocytes, monocytes, and eosinophils. It plays a critical role in mediating the adhesion of these cells to the vascular endothelium and their subsequent migration into tissues during inflammatory responses. The primary ligand for VLA-4 on endothelial cells is the vascular cell adhesion molecule-1 (VCAM-1).
By binding to VLA-4, this compound effectively blocks the interaction between VLA-4 and VCAM-1. This inhibition of cell adhesion prevents the transmigration of inflammatory cells across the blood vessel wall into sites of inflammation, thereby attenuating the inflammatory cascade.
VLA-4 Signaling Pathways
The function of VLA-4 is regulated by complex intracellular signaling pathways, broadly categorized as "inside-out" and "outside-in" signaling. This compound, by blocking the ligand-binding site, primarily interferes with the consequences of "outside-in" signaling and the initial adhesion step that precedes it.
Inside-Out Signaling: VLA-4 Activation
"Inside-out" signaling pathways originate from other cellular receptors and converge on VLA-4 to increase its affinity for its ligands. This process is crucial for the rapid activation of leukocyte adhesion in response to inflammatory cues. Key initiating receptors include chemokine receptors (e.g., CXCR4) and, in B-cells, the B-cell receptor (BCR). The binding of chemokines or antigens to their respective receptors triggers a downstream cascade involving various kinases and adaptor proteins, often converging on PI3K and PLCγ. This ultimately leads to a conformational change in VLA-4, shifting it to a high-affinity state.
Outside-In Signaling
Upon binding of VLA-4 to its ligand VCAM-1, "outside-in" signaling is initiated. This process involves the clustering of integrins and the recruitment of various signaling and cytoskeletal proteins to the cytoplasmic tail of the integrin. This cascade can lead to a variety of cellular responses, including cell spreading, migration, proliferation, and gene expression changes. Key downstream effectors include Focal Adhesion Kinase (FAK) and paxillin, which are involved in cytoskeletal reorganization and cell motility. The mitogen-activated protein kinase (MAPK) pathway can also be activated downstream of VLA-4 engagement.
References
In-Depth Technical Guide: TCS 2314 for the Investigation of Cell Adhesion
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of TCS 2314, a potent and selective antagonist of the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4). This document details its mechanism of action, provides experimental protocols for its use in cell adhesion assays, and illustrates the key signaling pathways involved.
Introduction to this compound and α4β1 Integrin-Mediated Cell Adhesion
Cell adhesion is a fundamental biological process crucial for tissue development and integrity, immune surveillance, and wound healing. This process is mediated by cell adhesion molecules (CAMs), with the integrin family playing a pivotal role. The α4β1 integrin is predominantly expressed on the surface of leukocytes, including lymphocytes, monocytes, eosinophils, and basophils, as well as on hematopoietic progenitor cells.
The primary ligands for α4β1 integrin are Vascular Cell Adhesion Molecule-1 (VCAM-1), which is expressed on the surface of activated endothelial cells, and the alternatively spliced CS-1 domain of fibronectin, a component of the extracellular matrix. The interaction between α4β1 and its ligands is critical for the recruitment of leukocytes from the bloodstream to sites of inflammation and for the retention of hematopoietic stem and progenitor cells within the bone marrow niche.
This compound is a small molecule antagonist that selectively targets the α4β1 integrin, thereby inhibiting its interaction with VCAM-1 and fibronectin. This inhibitory action blocks the downstream signaling cascades that regulate cell adhesion, migration, and proliferation.
Quantitative Data for this compound
The following table summarizes the key quantitative data for this compound, providing a quick reference for its potency.
| Parameter | Value | Reference |
| Target | α4β1 integrin (VLA-4) | [1] |
| IC50 | 4.4 nM | [1] |
| Mechanism of Action | Selective Antagonist | [1] |
Signaling Pathways in α4β1 Integrin-Mediated Cell Adhesion
The binding of VCAM-1 or fibronectin to α4β1 integrin initiates a complex intracellular signaling cascade, often referred to as "outside-in" signaling. This process leads to the reorganization of the actin cytoskeleton, resulting in cell spreading, firm adhesion, and migration. This compound, by blocking the initial ligand-receptor interaction, prevents the activation of these downstream pathways.
A key early event in α4β1 signaling is the clustering of integrins and the recruitment of signaling and adaptor proteins to the cytoplasmic tails of the integrin subunits, forming a focal adhesion complex. This complex serves as a scaffold for the activation of various kinases and GTPases.
The following diagram illustrates the canonical signaling pathway initiated by α4β1 integrin engagement and subsequently inhibited by this compound.
Experimental Protocols for Studying Cell Adhesion with this compound
The following protocols provide a framework for conducting in vitro cell adhesion assays to evaluate the inhibitory effect of this compound. These are generalized methods and may require optimization based on the specific cell types and experimental conditions.
Static Cell Adhesion Assay
This assay measures the adhesion of cells to a substrate-coated surface under static conditions.
Materials:
-
96-well, flat-bottom tissue culture plates
-
VCAM-1 or Fibronectin (human, recombinant)
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
Cell line expressing α4β1 integrin (e.g., Jurkat, U937)
-
This compound
-
Calcein-AM or other fluorescent cell stain
-
Fluorescence plate reader
Experimental Workflow Diagram:
Protocol:
-
Plate Coating:
-
Dilute VCAM-1 or fibronectin to a final concentration of 1-10 µg/mL in sterile PBS.
-
Add 50 µL of the diluted substrate to each well of a 96-well plate.
-
Incubate the plate for at least 2 hours at 37°C or overnight at 4°C.
-
Aspirate the coating solution and wash each well twice with 100 µL of PBS.
-
-
Blocking:
-
Prepare a 1% (w/v) solution of BSA in PBS.
-
Add 100 µL of the BSA solution to each well to block non-specific binding sites.
-
Incubate for 1 hour at 37°C.
-
Aspirate the blocking solution and wash each well twice with 100 µL of PBS.
-
-
Cell Preparation and Treatment:
-
Harvest cells and resuspend them in serum-free culture medium.
-
Label the cells with a fluorescent dye such as Calcein-AM according to the manufacturer's protocol.
-
Adjust the cell density to 1 x 10^6 cells/mL.
-
Prepare serial dilutions of this compound in serum-free medium. A starting concentration range of 0.1 nM to 1 µM is recommended.
-
Pre-incubate the labeled cells with the different concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
-
Adhesion Assay:
-
Add 100 µL of the pre-treated cell suspension to each coated and blocked well.
-
Incubate the plate for 30-60 minutes at 37°C in a humidified incubator.
-
Gently wash the wells 2-3 times with 100 µL of pre-warmed PBS to remove non-adherent cells.
-
After the final wash, add 100 µL of PBS to each well.
-
-
Quantification:
-
Measure the fluorescence intensity of the remaining adherent cells using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 520 nm emission for Calcein-AM).
-
Calculate the percentage of cell adhesion for each treatment condition relative to the vehicle control.
-
Cell Adhesion Assay Under Flow Conditions
This assay mimics the physiological conditions of leukocyte rolling and adhesion on the endothelial lining of blood vessels.
Materials:
-
Flow chamber system (e.g., parallel plate flow chamber)
-
Syringe pump
-
Microscope with a camera for live-cell imaging
-
VCAM-1 or Fibronectin coated coverslips
-
Cell line expressing α4β1 integrin
-
This compound
Experimental Workflow Diagram:
Protocol:
-
Chamber Preparation:
-
Coat glass coverslips with VCAM-1 or fibronectin as described in the static assay protocol.
-
Assemble the flow chamber with the coated coverslip according to the manufacturer's instructions.
-
-
Cell Preparation and Treatment:
-
Prepare a suspension of α4β1-expressing cells in a suitable buffer (e.g., HBSS with 2% FBS) at a concentration of 1-2 x 10^6 cells/mL.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
-
Flow Experiment:
-
Mount the flow chamber on the stage of an inverted microscope.
-
Connect the chamber to a syringe pump.
-
Perfuse the cell suspension through the chamber at a defined physiological shear stress (e.g., 1-5 dynes/cm²).
-
Record time-lapse videos of multiple fields of view for a set duration (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Analyze the recorded videos to quantify the number of rolling and firmly adherent cells per unit area.
-
Track individual rolling cells to determine their rolling velocity.
-
Compare the results from this compound-treated cells to the vehicle control to determine the effect of the antagonist on cell adhesion under flow.
-
Conclusion
This compound is a valuable research tool for dissecting the role of α4β1 integrin in cell adhesion and migration. Its high potency and selectivity make it an ideal pharmacological agent for in vitro and potentially in vivo studies. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations into the complex mechanisms of cell adhesion. As with any experimental system, optimization of the provided protocols for specific cell types and conditions is recommended to achieve the most robust and reproducible results.
References
Methodological & Application
Application Notes and Protocols for TCS 2314 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCS 2314, also known as TCS-OX2-29, is a potent and selective antagonist of the orexin receptor 2 (OX2R), a G-protein coupled receptor (GPCR) predominantly expressed in the brain. Orexin signaling is critically involved in the regulation of sleep-wake cycles, appetite, and reward pathways.[1][2] Consequently, antagonists of OX2R like this compound are valuable research tools for investigating the physiological roles of the orexin system and hold therapeutic potential for the treatment of insomnia.[1][2] These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on its inhibitory activity at the OX2R.
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound against the human orexin receptors.
| Ligand | Target | Assay Type | Parameter | Value | Reference |
| This compound (TCS-OX2-29) | Human OX2R | Inhibition | pIC50 | 7.4 | [3] |
| This compound (TCS-OX2-29) | Human OX2R | Inhibition | IC50 | 40 nM | |
| This compound (TCS-OX2-29) | Human OX1R | Inhibition | pIC50 | < 5 | |
| This compound (TCS-OX2-29) | Human OX1R | Inhibition | IC50 | > 10,000 nM |
Signaling Pathway
Orexin receptors (OX1R and OX2R) are Gq-coupled GPCRs. Upon binding of the endogenous ligands, orexin-A or orexin-B, the receptors activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). This compound acts as an antagonist, blocking the binding of orexins to OX2R and thereby inhibiting this signaling cascade.
Experimental Protocols
Calcium Mobilization Assay
This assay measures the antagonist activity of this compound by quantifying its ability to inhibit the increase in intracellular calcium induced by an OX2R agonist.
Materials:
-
HEK293 or CHO cells stably expressing human OX2R (hOX2R)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-5 Assay Kit)
-
Probenecid (optional, to prevent dye extrusion)
-
Orexin-A (agonist)
-
This compound
-
Black-walled, clear-bottom 96- or 384-well microplates
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation)
Experimental Workflow:
Protocol:
-
Cell Plating:
-
Trypsinize and count hOX2R-expressing cells.
-
Seed the cells into black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye solution in assay buffer according to the manufacturer's instructions. Probenecid can be included to improve dye retention.
-
Remove the cell culture medium from the wells and add the dye-loading solution.
-
Incubate the plate for 45-60 minutes at 37°C, protected from light.
-
-
Compound Addition (Antagonist):
-
Prepare serial dilutions of this compound in assay buffer.
-
Using the fluorescence plate reader's integrated fluidics, add the this compound dilutions to the appropriate wells.
-
Include wells with vehicle control (e.g., DMSO in assay buffer).
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Addition and Fluorescence Measurement:
-
Prepare a solution of Orexin-A in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the microplate in the fluorescence plate reader.
-
Initiate the reading sequence, which should include a baseline fluorescence measurement followed by the automated addition of the Orexin-A solution to all wells.
-
Continue to measure the fluorescence intensity for a set period to capture the peak calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the control wells (vehicle-treated for maximum response, and wells with no agonist for baseline).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
-
cAMP Assay
This assay measures the ability of this compound to inhibit the Orexin-A-mediated modulation of intracellular cyclic AMP (cAMP) levels. Since OX2R is Gq-coupled and not directly linked to adenylyl cyclase, this assay is typically performed in cells co-expressing a promiscuous G-protein (like Gα16) or by measuring downstream effects on other signaling pathways that might influence cAMP. However, a more direct approach for Gi-coupled receptors (which OX2R is not) involves stimulating adenylyl cyclase with forskolin and measuring the inhibition of this stimulation. For a Gq-coupled receptor, a direct cAMP readout is less common, but can be engineered.
Materials:
-
hOX2R-expressing cells (potentially co-expressing a promiscuous G-protein)
-
Assay buffer
-
Orexin-A
-
This compound
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Lysis buffer (provided with the kit)
-
Microplate reader compatible with the chosen detection technology
Protocol:
-
Cell Treatment:
-
Plate and grow the hOX2R-expressing cells as described for the calcium mobilization assay.
-
On the day of the assay, replace the culture medium with assay buffer.
-
Pre-incubate the cells with serial dilutions of this compound for 15-30 minutes.
-
Stimulate the cells with an EC80 concentration of Orexin-A for a predetermined time (e.g., 30 minutes).
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP kit manufacturer's protocol.
-
Perform the cAMP detection assay following the kit's instructions. This typically involves the addition of detection reagents and an incubation period.
-
-
Data Acquisition and Analysis:
-
Measure the signal (e.g., fluorescence, luminescence) using a compatible plate reader.
-
Generate a cAMP standard curve to convert the raw signal into cAMP concentrations.
-
Normalize the data and perform a non-linear regression analysis to determine the IC50 of this compound, as described for the calcium mobilization assay.
-
Conclusion
The provided protocols offer robust methods for the in vitro characterization of the OX2R antagonist, this compound. The calcium mobilization assay is a direct and widely used method for assessing the functional activity of Gq-coupled GPCR antagonists. The successful implementation of these assays will enable researchers to further investigate the pharmacology of this compound and its potential applications in sleep research and drug development.
References
- 1. Discovery and development of orexin receptor antagonists as therapeutics for insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and development of orexin receptor antagonists as therapeutics for insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TCS-OX2-29 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetoimmunopharmacology.org]
Application Note: Utilizing TCS 2314, a VLA-4 Antagonist, in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of TCS 2314 in cell culture-based assays. It is critical to note that this compound is a potent and selective antagonist of the integrin Very Late Antigen-4 (VLA-4; α4β1), with a reported IC50 of 4.4 nM.[1] It is not a CXCR2 antagonist. VLA-4 is a key cell adhesion molecule expressed on the surface of various cell types, including lymphocytes, monocytes, and hematopoietic stem cells.[2] It mediates cell-cell and cell-extracellular matrix (ECM) interactions by binding to its primary ligands: Vascular Cell Adhesion Molecule-1 (VCAM-1) and the CS-1 domain of fibronectin.[2][3] These interactions are crucial for processes such as leukocyte trafficking to sites of inflammation, immune responses, and tumor cell metastasis.[4] Therefore, this compound is a valuable tool for in vitro studies investigating the roles of VLA-4 in cell adhesion, migration, and signaling.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and the general binding affinity of its target, VLA-4.
| Parameter | Value | Target/Ligand | Cell Line/System | Reference |
| IC50 of this compound | 4.4 nM | VLA-4 | Not specified | |
| VLA-4/VCAM-1 Binding Affinity (Kd) | 39.60 ± 1.78 nM | VLA-4/VCAM-1 | Purified proteins (SPR) | |
| VLA-4/VCAM-1 Binding Affinity (Kd) | 41.82 ± 2.36 nM | VLA-4/VCAM-1 | Purified proteins (FRET) | |
| Effective Concentration (AVA4746 - another VLA-4 antagonist) | EC50 of 38.52 nM | VLA-4 | LAX7R B-ALL cells |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the VLA-4 signaling pathway and a general workflow for a cell adhesion assay using this compound.
Caption: VLA-4 signaling is initiated by ligand binding, leading to downstream activation of FAK and Rac1, which drives cytoskeletal reorganization required for cell adhesion and migration.
Caption: Workflow for a quantitative cell adhesion assay to evaluate the inhibitory effect of this compound on VLA-4-mediated cell binding.
Experimental Protocols
1. VLA-4-Mediated Cell Adhesion Assay
This protocol is designed to quantify the inhibition of VLA-4-dependent cell adhesion to its ligands, VCAM-1 or fibronectin, by this compound.
Materials:
-
96-well black, clear-bottom tissue culture plates
-
Recombinant human VCAM-1 or Fibronectin
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
This compound (stock solution in DMSO)
-
VLA-4 expressing cells (e.g., Jurkat, Ramos, or primary lymphocytes)
-
Cell culture medium (e.g., RPMI-1640)
-
Calcein-AM or other fluorescent cell stain
-
Fluorescence plate reader
Protocol:
-
Plate Coating:
-
Dilute VCAM-1 or fibronectin to a final concentration of 1-10 µg/mL in PBS.
-
Add 50 µL of the diluted ligand solution to each well of the 96-well plate.
-
Incubate overnight at 4°C or for 2 hours at 37°C.
-
Aspirate the coating solution and wash the wells twice with 100 µL of PBS.
-
-
Blocking:
-
Add 100 µL of 1% BSA in PBS to each well to block non-specific binding sites.
-
Incubate for 1 hour at 37°C.
-
Wash the wells twice with 100 µL of PBS.
-
-
Cell Preparation and Treatment:
-
Harvest VLA-4 expressing cells and resuspend in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Label the cells with a fluorescent dye like Calcein-AM according to the manufacturer's protocol.
-
Prepare serial dilutions of this compound in serum-free medium. A typical starting concentration range would be 0.1 nM to 1 µM. Include a vehicle control (DMSO).
-
Pre-incubate the labeled cells with the different concentrations of this compound or vehicle for 30 minutes at 37°C.
-
-
Adhesion:
-
Add 100 µL of the pre-treated cell suspension to each coated and blocked well (1 x 10^5 cells/well).
-
Incubate the plate for 30-60 minutes at 37°C in a humidified incubator.
-
-
Washing and Quantification:
-
Gently wash the wells 2-3 times with 100 µL of pre-warmed PBS to remove non-adherent cells.
-
After the final wash, add 100 µL of PBS to each well.
-
Measure the fluorescence of the adherent cells using a fluorescence plate reader (e.g., 485 nm excitation/520 nm emission for Calcein-AM).
-
-
Data Analysis:
-
Calculate the percentage of adhesion for each treatment relative to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
2. Cell Migration (Chemotaxis) Assay using a Boyden Chamber
This protocol assesses the effect of this compound on the migration of VLA-4 expressing cells through a porous membrane towards a chemoattractant.
Materials:
-
Transwell inserts (e.g., 5 or 8 µm pore size) for 24-well plates
-
VLA-4 expressing cells
-
Chemoattractant (e.g., SDF-1α/CXCL12)
-
Serum-free cell culture medium
-
This compound
-
Fluorescent dye (e.g., Calcein-AM) or reagents for cell quantification (e.g., MTT, CyQUANT)
Protocol:
-
Preparation:
-
(Optional, for invasion assays) Coat the top of the Transwell membrane with a thin layer of an ECM component like fibronectin and allow it to dry.
-
Rehydrate the membrane (if coated) with serum-free medium.
-
-
Assay Setup:
-
Prepare the chemoattractant solution in serum-free medium (e.g., 100 ng/mL SDF-1α). Add 600 µL of this solution to the lower chamber of the 24-well plate.
-
Add 600 µL of serum-free medium without the chemoattractant to control wells (to measure random migration).
-
-
Cell Treatment:
-
Harvest and resuspend cells in serum-free medium at 1-2 x 10^6 cells/mL.
-
Prepare different concentrations of this compound in the cell suspension and incubate for 30 minutes at 37°C. Include a vehicle control.
-
-
Migration:
-
Add 100 µL of the treated cell suspension to the upper chamber of the Transwell inserts.
-
Incubate the plate for 2-4 hours at 37°C. The incubation time should be optimized for the specific cell type.
-
-
Quantification of Migrated Cells:
-
Carefully remove the Transwell inserts.
-
Wipe the top of the membrane with a cotton swab to remove non-migrated cells.
-
Quantify the cells that have migrated to the bottom of the membrane or the lower chamber. This can be done by:
-
Staining: Staining the migrated cells on the underside of the membrane with a stain like crystal violet, followed by elution and absorbance measurement.
-
Fluorescence: If cells were pre-labeled with a fluorescent dye, the migrated cells in the lower chamber can be quantified using a fluorescence plate reader.
-
-
-
Data Analysis:
-
Calculate the percentage of migration inhibition for each this compound concentration compared to the vehicle control (after subtracting the random migration).
-
Determine the IC50 value for migration inhibition.
-
3. Cell Viability/Proliferation Assay (Control Experiment)
It is essential to confirm that the observed effects of this compound on cell adhesion and migration are not due to cytotoxicity.
Materials:
-
96-well clear tissue culture plates
-
VLA-4 expressing cells
-
Complete cell culture medium
-
This compound
-
MTT, XTT, or CCK-8 reagent
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Allow the cells to adhere overnight (for adherent cells).
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium at concentrations equivalent to those used in the adhesion and migration assays.
-
Add the drug dilutions to the respective wells and incubate for a period relevant to the functional assays (e.g., 4, 24, or 48 hours).
-
-
Viability Assessment:
-
Add the viability reagent (e.g., 10 µL of CCK-8) to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
A significant decrease in viability would indicate that the observed effects in the functional assays might be, at least in part, due to cytotoxicity.
-
General Considerations and Data Interpretation
-
Solubility and Storage: this compound is typically dissolved in DMSO to prepare a high-concentration stock solution, which should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Cell Line Selection: Ensure that the cell line used in the assays expresses sufficient levels of VLA-4 on its surface. This can be confirmed by flow cytometry using an anti-CD49d (α4) antibody.
-
Controls: Always include appropriate controls in your experiments:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Positive Control: An antibody known to block VLA-4 function can be used as a positive control for inhibition.
-
Negative Control: An isotype control antibody or an irrelevant compound.
-
-
Data Interpretation: A dose-dependent inhibition of cell adhesion or migration by this compound, without a significant effect on cell viability at the same concentrations, strongly suggests that the compound's effect is mediated through the specific blockade of VLA-4. The results can help elucidate the role of VLA-4 in the biological processes under investigation.
References
- 1. Discovery of very late antigen-4 (VLA-4, alpha4beta1 integrin) allosteric antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. VLA-4 - Wikipedia [en.wikipedia.org]
- 3. VLA-4 integrin mediates lymphocyte migration on the inducible endothelial cell ligand VCAM-1 and the extracellular matrix ligand fibronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. VLA-4 antagonists: potent inhibitors of lymphocyte migration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for VLA-4 Antagonism in Animal Studies
A Representative Protocol Using a Generic VLA-4 Antagonist in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)
Disclaimer: Despite a comprehensive search of available scientific literature, specific in vivo dosage and administration protocols for TCS 2314 in animal models could not be located. Therefore, the following application notes and protocols are provided as a representative example of how a potent VLA-4 antagonist could be evaluated in a common preclinical model of neuroinflammation, Experimental Autoimmune Encephalomyelitis (EAE) in mice. The dosages and specific parameters provided are illustrative and would require empirical determination for this compound.
Introduction
This compound is a potent and selective antagonist of Very Late Antigen-4 (VLA-4), also known as α4β1 integrin, with an IC50 of 4.4 nM.[1][2] VLA-4 is a key adhesion molecule involved in the recruitment of lymphocytes and other leukocytes to sites of inflammation. By blocking the interaction of VLA-4 with its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), on the surface of endothelial cells, VLA-4 antagonists can inhibit the transmigration of inflammatory cells across the blood-brain barrier and into inflamed tissues. This mechanism of action makes VLA-4 an attractive therapeutic target for autoimmune and inflammatory diseases such as multiple sclerosis, asthma, and inflammatory bowel disease.
These application notes provide a detailed protocol for a common animal model used to assess the efficacy of VLA-4 antagonists: the MOG35-55-induced Experimental Autoimmune Encephalomyelitis (EAE) model in C57BL/6 mice. This model recapitulates key pathological features of multiple sclerosis, including inflammatory cell infiltration into the central nervous system (CNS) and subsequent demyelination and paralysis.
Data Presentation
The following table provides a hypothetical dosage range for a generic VLA-4 antagonist in a mouse EAE model. These values are for illustrative purposes and would need to be optimized for this compound based on its specific pharmacokinetic and pharmacodynamic properties.
| Parameter | Dosage Group 1 (Low Dose) | Dosage Group 2 (Mid Dose) | Dosage Group 3 (High Dose) | Vehicle Control |
| Compound | Generic VLA-4 Antagonist | Generic VLA-4 Antagonist | Generic VLA-4 Antagonist | Vehicle |
| Dose (mg/kg) | 1 | 10 | 30 | N/A |
| Route of Administration | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) |
| Dosing Frequency | Once daily | Once daily | Once daily | Once daily |
| Vehicle | 10% DMSO in Saline | 10% DMSO in Saline | 10% DMSO in Saline | 10% DMSO in Saline |
Experimental Protocols
Protocol 1: Induction of EAE in C57BL/6 Mice
This protocol describes the induction of EAE using myelin oligodendrocyte glycoprotein (MOG)35-55 peptide.
Materials:
-
Female C57BL/6 mice, 8-12 weeks old
-
MOG35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Sterile Phosphate Buffered Saline (PBS)
-
Sterile 1 mL syringes with 27G needles
Procedure:
-
Preparation of MOG/CFA Emulsion:
-
On the day of immunization (Day 0), prepare a 2 mg/mL solution of MOG35-55 peptide in sterile PBS.
-
Prepare a 4 mg/mL suspension of Mycobacterium tuberculosis H37Ra in CFA.
-
Draw equal volumes of the MOG35-55 solution and the CFA suspension into two separate syringes connected by a stopcock.
-
Create a stable emulsion by repeatedly passing the mixture between the two syringes until a thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Immunization:
-
Anesthetize the mice according to approved institutional protocols.
-
Inject 100 µL of the MOG/CFA emulsion subcutaneously at two sites on the flank of each mouse (50 µL per site).
-
-
Pertussis Toxin Administration:
-
Administer 200 ng of PTX in 100 µL of sterile PBS intraperitoneally (i.p.) on Day 0 and again on Day 2 post-immunization.
-
Protocol 2: Administration of VLA-4 Antagonist
This protocol outlines the administration of the test compound.
Materials:
-
Generic VLA-4 Antagonist (or this compound)
-
Vehicle (e.g., 10% DMSO in sterile saline)
-
Sterile 1 mL syringes with 27G needles
Procedure:
-
Preparation of Dosing Solutions:
-
Prepare stock solutions of the VLA-4 antagonist in a suitable solvent (e.g., DMSO).
-
On each day of dosing, prepare the final dosing solutions by diluting the stock solution in sterile saline to the desired concentrations (e.g., 1, 10, and 30 mg/kg in a volume of 100 µL per 20g mouse).
-
Prepare the vehicle control solution in the same manner.
-
-
Administration:
-
Begin administration of the VLA-4 antagonist or vehicle on the day of immunization (Day 0) or at the onset of clinical signs (prophylactic vs. therapeutic regimen).
-
Administer the prepared solutions once daily via intraperitoneal injection.
-
Continue dosing for the duration of the experiment (typically 21-28 days).
-
Protocol 3: Clinical Assessment of EAE
This protocol describes the daily monitoring and scoring of disease severity.
Procedure:
-
Beginning on Day 7 post-immunization, monitor the mice daily for clinical signs of EAE.
-
Score the mice according to the following standard scale:
-
0: No clinical signs.
-
1: Limp tail.
-
2: Hind limb weakness (wobbly gait).
-
3: Complete hind limb paralysis.
-
4: Hind limb and forelimb paralysis.
-
5: Moribund or dead.
-
-
Record the daily clinical score for each mouse.
-
Euthanize mice that reach a score of 4 or lose more than 20% of their initial body weight, according to institutional guidelines.
Protocol 4: Histological Analysis of CNS Inflammation
This protocol details the assessment of inflammation and demyelination in the CNS at the end of the study.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose solutions (15% and 30% in PBS)
-
Optimal Cutting Temperature (OCT) compound
-
Hematoxylin and Eosin (H&E) stain
-
Luxol Fast Blue (LFB) stain
Procedure:
-
At the termination of the experiment (e.g., Day 21 or 28), euthanize the mice and perfuse transcardially with ice-cold PBS followed by 4% PFA.
-
Dissect the brain and spinal cord and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the tissues by sequential immersion in 15% and 30% sucrose solutions until they sink.
-
Embed the tissues in OCT and freeze.
-
Cut 10 µm thick sections using a cryostat.
-
For the assessment of cellular infiltration, stain sections with H&E.
-
For the assessment of demyelination, stain sections with LFB.
-
Quantify the extent of inflammation and demyelination using a scoring system or image analysis software.
Visualizations
Signaling Pathway
Caption: VLA-4 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for the EAE mouse model.
References
Application Notes and Protocols: TCS 2314 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCS 2314 is a potent and selective small molecule antagonist of the integrin Very Late Antigen-4 (VLA-4), also known as α4β1.[1][2][3][4] VLA-4 plays a critical role in mediating cell-cell and cell-extracellular matrix interactions, particularly in the context of inflammation and immune responses. It facilitates the adhesion and migration of leukocytes, such as lymphocytes and eosinophils, to inflamed tissues by binding to its ligands, primarily Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells and the CS-1 domain of fibronectin.[5] By blocking the VLA-4 interaction, this compound effectively inhibits the activation and recruitment of inflammatory cells, making it a valuable tool for research in immunology, oncology, and inflammatory diseases. With an IC50 value of 4.4 nM, this compound demonstrates high potency in disrupting the VLA-4 signaling cascade.
These application notes provide a detailed protocol for the preparation of this compound stock solutions in Dimethyl Sulfoxide (DMSO) and a representative protocol for its use in a cell-based adhesion assay.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Weight | 522.59 g/mol | |
| Molecular Formula | C₂₈H₃₄N₄O₆ | |
| CAS Number | 317353-73-4 | |
| Appearance | Solid | |
| Purity | ≥98% | |
| IC₅₀ | 4.4 nM for VLA-4 | |
| Solubility in DMSO | up to 100 mM (52.26 mg/mL) | |
| Storage (Solid) | -20°C for long term (months to years) | |
| Storage (Stock Solution) | -20°C for up to 1 month, -80°C for up to 6 months |
Signaling Pathway
This compound acts by antagonizing the VLA-4 integrin, thereby inhibiting downstream signaling pathways that are crucial for cell adhesion and migration. The diagram below illustrates the simplified signaling cascade initiated by VLA-4 engagement and the point of inhibition by this compound.
Caption: Inhibition of VLA-4 signaling by this compound.
Experimental Protocols
Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation.
-
Weighing: Carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 5.23 mg of this compound (Molecular Weight = 522.59 g/mol ).
-
Calculation: Mass (mg) = Desired Volume (L) x Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass = 0.001 L x 0.010 mol/L x 522.59 g/mol x 1000 mg/g = 5.226 mg
-
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM stock solution from 5.23 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Representative Experimental Workflow: Cell Adhesion Assay
This protocol provides a general workflow for a cell adhesion assay to evaluate the inhibitory effect of this compound on VLA-4-mediated cell binding to VCAM-1.
Caption: Workflow for a cell adhesion inhibition assay.
Detailed Protocol:
-
Plate Coating:
-
Coat the wells of a 96-well plate with recombinant VCAM-1 (e.g., 1-10 µg/mL in PBS) overnight at 4°C.
-
Wash the wells three times with PBS to remove unbound VCAM-1.
-
Block non-specific binding sites by incubating the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
-
Cell Preparation and Treatment:
-
Culture cells expressing VLA-4 (e.g., Jurkat T-cells, primary lymphocytes).
-
Harvest the cells and resuspend them in serum-free media.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM, prepared by diluting the DMSO stock solution in culture medium) or a vehicle control (DMSO at the same final concentration) for 30-60 minutes at 37°C.
-
-
Adhesion Assay:
-
Remove the blocking buffer from the VCAM-1 coated plate and wash once with PBS.
-
Add the pre-treated cell suspension to each well (e.g., 5 x 10⁴ to 1 x 10⁵ cells/well).
-
Incubate the plate for 30-60 minutes at 37°C in a humidified incubator to allow for cell adhesion.
-
-
Washing and Quantification:
-
Gently wash the wells 2-3 times with warm PBS to remove non-adherent cells.
-
Fix the remaining adherent cells with a suitable fixative (e.g., 4% paraformaldehyde or ice-cold methanol).
-
Stain the fixed cells with a dye such as 0.1% crystal violet for 10-20 minutes.
-
Wash the wells with water to remove excess stain and allow them to dry.
-
Solubilize the stain by adding a destaining solution (e.g., 10% acetic acid or 1% SDS).
-
Quantify the number of adherent cells by measuring the absorbance of the solubilized stain at a wavelength of ~570-595 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of adhesion for each treatment condition relative to the vehicle control.
-
Plot the percentage of adhesion against the concentration of this compound to determine the IC₅₀ value for the inhibition of cell adhesion.
-
Conclusion
This compound is a highly effective VLA-4 antagonist that can be readily prepared in a DMSO stock solution for use in a variety of in vitro and in vivo experimental models. The protocols provided herein offer a reliable method for stock solution preparation and a representative application in a cell adhesion assay. Researchers should optimize the specific conditions, such as cell type, incubation times, and working concentrations of this compound, for their particular experimental setup. Proper handling and storage of the compound and its solutions are crucial to ensure its stability and activity.
References
- 1. Effect of a very late antigen-4 receptor antagonist on allergen-induced airway responses and inflammation in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Very late antigen 4 (VLA4) antagonists as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulphonamide-based small molecule VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. Signaling by vascular cell adhesion molecule-1 (VCAM-1) through VLA-4 promotes CD3-dependent T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TCS 2314 in Immunology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCS 2314 is a potent and selective small-molecule antagonist of Very Late Antigen-4 (VLA-4), also known as integrin α4β1. VLA-4 is a key adhesion molecule expressed on the surface of various immune cells, including lymphocytes, monocytes, eosinophils, and hematopoietic stem cells. It plays a critical role in mediating cell-cell and cell-extracellular matrix interactions, which are fundamental for immune cell trafficking, activation, and inflammatory responses. By binding to its ligands, primarily Vascular Cell Adhesion Molecule-1 (VCAM-1) on activated endothelial cells and fibronectin in the extracellular matrix, VLA-4 facilitates the recruitment of leukocytes to sites of inflammation.[1][2] this compound, by blocking this interaction, offers a powerful tool for investigating the roles of VLA-4 in various immunological processes and holds potential as a therapeutic agent for inflammatory and autoimmune diseases.[3]
These application notes provide an overview of the mechanism of action of this compound, detailed protocols for its use in key immunological assays, and representative data to guide researchers in their studies.
Mechanism of Action
This compound acts as a competitive antagonist of VLA-4, preventing its binding to VCAM-1 and fibronectin. This blockade inhibits the adhesion of leukocytes to the vascular endothelium, a crucial step in their extravasation from the bloodstream into inflamed tissues. The "inside-out" signaling pathway, which is triggered by chemokines and other stimuli, leads to a conformational change in VLA-4, increasing its affinity for its ligands. This compound interferes with this process, effectively reducing immune cell recruitment and subsequent inflammation. Downstream of VLA-4 engagement ("outside-in" signaling), pathways such as PI3K and MAPK are activated, contributing to cell survival and proliferation. By preventing the initial binding, this compound can modulate these signaling cascades.
Signaling Pathway
Quantitative Data
The following table summarizes key quantitative data for this compound and provides representative data for other VLA-4 antagonists to illustrate their effects in various immunological assays.
| Parameter | Compound | Value | Cell Type/Assay | Reference |
| IC₅₀ | This compound | 4.4 nM | VLA-4 binding assay | Tocris Bioscience |
| Inhibition of Adhesion | Representative VLA-4 Antagonist | 1-10 µM | Jurkat T cells to VCAM-1 | N/A |
| Inhibition of Migration | Representative VLA-4 Antagonist | 10-100 nM | Lymphocyte migration assay | |
| Reduction in T-cell Proliferation | Representative VLA-4 Antagonist | 1-10 µM | Mixed Lymphocyte Reaction |
Note: Data for representative VLA-4 antagonists are provided for illustrative purposes and the optimal concentration of this compound for specific assays should be determined empirically.
Experimental Protocols
Protocol 1: In Vitro T-Lymphocyte Adhesion Assay
This protocol details a static adhesion assay to evaluate the inhibitory effect of this compound on the adhesion of T-lymphocytes to VCAM-1.
Materials:
-
This compound (prepare a stock solution in DMSO, e.g., 10 mM)
-
Human T-lymphocyte cell line (e.g., Jurkat) or primary T-cells
-
Recombinant Human VCAM-1
-
96-well flat-bottom tissue culture plates
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Calcein-AM (or other fluorescent cell viability dye)
-
Assay buffer (e.g., RPMI 1640 with 1% BSA)
-
Fluorescence plate reader
Methodology:
-
Plate Coating: a. Dilute recombinant human VCAM-1 to a final concentration of 5 µg/mL in PBS. b. Add 50 µL of the VCAM-1 solution to each well of a 96-well plate. c. Incubate the plate overnight at 4°C. d. The next day, wash the wells three times with PBS. e. Block non-specific binding by adding 200 µL of 1% BSA in PBS to each well and incubate for 1-2 hours at 37°C. f. Wash the wells three times with PBS before use.
-
Cell Preparation and Labeling: a. Culture T-lymphocytes to the desired density. b. Centrifuge the cells and resuspend in serum-free media. c. Label the cells with Calcein-AM (e.g., 1 µM) for 30 minutes at 37°C, protected from light. d. Wash the cells twice with assay buffer to remove excess dye. e. Resuspend the cells in assay buffer at a concentration of 1 x 10⁶ cells/mL.
-
This compound Treatment: a. Prepare serial dilutions of this compound in assay buffer. A typical concentration range to test would be 0.1 nM to 10 µM. Include a vehicle control (DMSO). b. In a separate plate or tubes, pre-incubate the labeled T-lymphocytes with the different concentrations of this compound for 30 minutes at 37°C.
-
Adhesion Assay: a. Add 100 µL of the pre-treated cell suspension to each VCAM-1 coated well. b. Incubate the plate for 30-60 minutes at 37°C in a humidified incubator. c. Gently wash the wells three times with pre-warmed assay buffer to remove non-adherent cells. d. After the final wash, add 100 µL of assay buffer to each well.
-
Quantification: a. Measure the fluorescence intensity in each well using a fluorescence plate reader (e.g., excitation 485 nm, emission 520 nm for Calcein-AM). b. To normalize the results, a standard curve of known cell numbers can be generated. c. Calculate the percentage of adhesion for each treatment condition relative to the vehicle control.
Experimental Workflow: T-Lymphocyte Adhesion Assay
Protocol 2: Transendothelial Migration (Chemotaxis) Assay
This protocol describes how to assess the effect of this compound on the migration of lymphocytes across an endothelial cell monolayer towards a chemoattractant.
Materials:
-
This compound
-
Human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cell line
-
Lymphocytes (e.g., primary human CD4+ T-cells)
-
Transwell inserts (e.g., 5 µm pore size for lymphocytes)
-
Chemoattractant (e.g., CXCL12/SDF-1α)
-
TNF-α (for endothelial cell activation)
-
Fibronectin
-
Cell staining dye (e.g., Hoechst 33342) or flow cytometry antibodies
-
Microscopy or flow cytometry for quantification
Methodology:
-
Endothelial Monolayer Preparation: a. Coat the top of the Transwell insert membrane with fibronectin (e.g., 10 µg/mL) for 1 hour at 37°C. b. Seed HUVECs onto the fibronectin-coated Transwell inserts and culture until a confluent monolayer is formed (typically 2-3 days). c. Activate the HUVEC monolayer by treating with TNF-α (e.g., 10 ng/mL) for 4-6 hours to induce VCAM-1 expression.
-
Lymphocyte Preparation and Treatment: a. Isolate lymphocytes of interest (e.g., CD4+ T-cells) from peripheral blood. b. Resuspend the lymphocytes in assay medium. c. Pre-incubate the lymphocytes with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Migration Assay Setup: a. In the lower chamber of the Transwell plate, add assay medium containing the chemoattractant (e.g., 100 ng/mL CXCL12). b. In some wells, add assay medium without the chemoattractant as a negative control. c. Carefully place the HUVEC-coated Transwell inserts into the wells. d. Add the this compound-treated lymphocyte suspension to the top chamber of the Transwell inserts.
-
Incubation: a. Incubate the plate for 2-4 hours at 37°C in a humidified incubator.
-
Quantification of Migrated Cells: a. Carefully remove the Transwell inserts. b. The migrated cells in the lower chamber can be quantified by: i. Microscopy: Staining the cells with a fluorescent dye (e.g., Hoechst 33342) and counting the number of cells in several fields of view. ii. Flow Cytometry: Collecting the cells from the lower chamber and counting them using a flow cytometer. A known number of counting beads can be added for absolute quantification.
-
Data Analysis: a. Calculate the number of migrated cells for each condition. b. Determine the percentage of migration inhibition by this compound compared to the vehicle control.
Logical Relationship Diagram
Conclusion
This compound is a valuable research tool for dissecting the intricate roles of VLA-4 in immunology. Its ability to potently and selectively block the VLA-4-VCAM-1/fibronectin interaction allows for the investigation of leukocyte trafficking and its contribution to inflammatory processes. The protocols provided herein serve as a starting point for researchers to explore the utility of this compound in various experimental systems. As with any inhibitor, it is crucial to perform dose-response experiments to determine the optimal concentration for each specific application and cell type. The continued study of VLA-4 antagonists like this compound will undoubtedly further our understanding of immune regulation and may pave the way for novel therapeutic strategies for a host of inflammatory disorders.
References
Application Notes and Protocols for TCS 2314 in Blocking Inflammatory Cell Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCS 2314 is a potent and selective small molecule antagonist of the integrin Very Late Antigen-4 (VLA-4), also known as α4β1 integrin.[1][2][3][4][5] With an IC50 value of 4.4 nM, this compound effectively blocks the activation of inflammatory cells. VLA-4 is a key adhesion molecule expressed on the surface of various leukocytes, including T-cells, B-cells, monocytes, and eosinophils. It plays a critical role in mediating the adhesion of these cells to the vascular endothelium and their subsequent migration into tissues during an inflammatory response. The primary ligands for VLA-4 on endothelial cells are Vascular Cell Adhesion Molecule-1 (VCAM-1) and the CS-1 domain of fibronectin. By inhibiting the interaction between VLA-4 and its ligands, this compound can effectively disrupt the inflammatory cascade, making it a valuable tool for research in immunology and a potential therapeutic agent for inflammatory diseases.
These application notes provide detailed protocols for utilizing this compound to study and inhibit inflammatory cell activation in vitro.
Mechanism of Action
This compound acts as a competitive antagonist at the ligand-binding site of the VLA-4 integrin. This prevents the conformational changes necessary for high-affinity binding to its ligands, VCAM-1 and fibronectin. The inhibition of this interaction blocks the initial tethering and firm adhesion of leukocytes to the endothelium, which are crucial steps for their extravasation into inflamed tissues. Consequently, the recruitment of inflammatory cells to the site of inflammation is significantly reduced.
Downstream of VLA-4 engagement, several signaling pathways are activated that are crucial for cell migration, proliferation, and cytokine production. These pathways often involve the activation of focal adhesion kinase (FAK), Src family kinases, and the Rho GTPase, Rac. By preventing the initial VLA-4-mediated adhesion, this compound effectively inhibits these downstream signaling events, leading to a reduction in inflammatory cell activation and function.
Data Presentation
The following table summarizes the key quantitative data for this compound and the expected effects of VLA-4 antagonists on various inflammatory cell functions based on published literature.
| Parameter | Value/Effect | Cell Type(s) | Reference |
| IC50 for VLA-4 | 4.4 nM | - | |
| Inhibition of Cell Adhesion | Concentration-dependent inhibition | Leukocytes (e.g., T-cells, monocytes) | |
| Inhibition of Cell Migration | Concentration-dependent inhibition | Leukocytes (e.g., T-cells, monocytes) | |
| Effect on Cytokine Production | Inhibition of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α) | T-cells | |
| Effect on T-cell Proliferation | Inhibition of antigen-specific proliferation | T-cells |
Mandatory Visualizations
Caption: VLA-4 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound.
Experimental Protocols
Protocol 1: Inhibition of Inflammatory Cell Adhesion
This protocol describes a static adhesion assay to measure the ability of this compound to block the adhesion of inflammatory cells to immobilized VCAM-1.
Materials:
-
This compound (Tocris, Cat. No. 3900)
-
Human inflammatory cells (e.g., Jurkat T-cells, primary human T-cells, or monocytes)
-
Recombinant Human VCAM-1/CD106 (R&D Systems or equivalent)
-
96-well tissue culture plates (flat-bottom)
-
Bovine Serum Albumin (BSA)
-
Calcein-AM (or other fluorescent cell stain)
-
Assay buffer (e.g., RPMI 1640 with 1% BSA)
-
DMSO (for dissolving this compound)
-
Fluorescence plate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with 100 µL of VCAM-1 solution (e.g., 5 µg/mL in PBS) overnight at 4°C.
-
The next day, wash the wells three times with PBS.
-
Block non-specific binding by adding 200 µL of 1% BSA in PBS to each well and incubate for 1 hour at 37°C.
-
Wash the wells three times with PBS before use.
-
-
Cell Preparation and Labeling:
-
Resuspend inflammatory cells in serum-free media at a concentration of 1 x 10^6 cells/mL.
-
Add Calcein-AM to a final concentration of 5 µM and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with assay buffer to remove excess dye and resuspend in assay buffer at 1 x 10^6 cells/mL.
-
-
This compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in assay buffer to achieve final concentrations ranging from 0.1 nM to 1 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
In a separate plate, pre-incubate 50 µL of the labeled cell suspension with 50 µL of the this compound dilutions (or vehicle) for 30 minutes at 37°C.
-
-
Adhesion Assay:
-
Add 100 µL of the pre-incubated cell suspension to each VCAM-1 coated well.
-
Incubate the plate for 30-60 minutes at 37°C.
-
Gently wash the wells three times with pre-warmed assay buffer to remove non-adherent cells.
-
-
Quantification:
-
Add 100 µL of assay buffer to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm for Calcein-AM).
-
Calculate the percentage of adhesion for each condition relative to the vehicle control.
-
Protocol 2: Inhibition of Inflammatory Cell Migration (Transwell Assay)
This protocol outlines a transwell migration assay to assess the effect of this compound on chemokine-induced migration of inflammatory cells.
Materials:
-
This compound
-
Human inflammatory cells
-
Transwell inserts (e.g., 8 µm pore size for lymphocytes)
-
24-well companion plates
-
Recombinant Human VCAM-1
-
Chemoattractant (e.g., SDF-1α/CXCL12)
-
Assay buffer (e.g., RPMI 1640 with 0.5% BSA)
-
DMSO
-
Cell counting solution (e.g., Trypan Blue) or a fluorescent dye for quantification
Procedure:
-
Transwell Coating:
-
Coat the underside of the transwell insert membrane with 100 µL of VCAM-1 solution (e.g., 10 µg/mL in PBS) and incubate for 2 hours at 37°C.
-
Wash the underside of the membrane gently with PBS.
-
-
Cell and Compound Preparation:
-
Resuspend inflammatory cells in assay buffer at 1 x 10^6 cells/mL.
-
Prepare serial dilutions of this compound in assay buffer as described in Protocol 1.
-
Pre-incubate the cells with this compound or vehicle for 30 minutes at 37°C.
-
-
Migration Assay:
-
Add 600 µL of assay buffer containing the chemoattractant (e.g., 100 ng/mL SDF-1α) to the lower chamber of the 24-well plate.
-
Add 100 µL of the pre-treated cell suspension to the top of the coated transwell insert.
-
Incubate for 2-4 hours at 37°C in a CO2 incubator.
-
-
Quantification:
-
Carefully remove the transwell insert.
-
Collect the cells that have migrated to the lower chamber.
-
Count the migrated cells using a hemocytometer with Trypan Blue or by lysing the cells and quantifying fluorescence if they were pre-labeled.
-
Calculate the percentage of migration inhibition for each this compound concentration compared to the vehicle control.
-
Protocol 3: Inhibition of Cytokine Release
This protocol details a method to measure the effect of this compound on the release of pro-inflammatory cytokines from activated T-cells.
Materials:
-
This compound
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or purified CD4+ T-cells
-
Anti-CD3 antibody (plate-bound)
-
Anti-CD28 antibody (soluble)
-
96-well tissue culture plates
-
RPMI 1640 medium supplemented with 10% FBS
-
DMSO
-
ELISA kits for specific cytokines (e.g., IFN-γ, TNF-α)
Procedure:
-
Plate Preparation:
-
Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
Wash the wells three times with sterile PBS before use.
-
-
Cell Culture and Treatment:
-
Resuspend PBMCs or purified CD4+ T-cells in complete RPMI medium at 1 x 10^6 cells/mL.
-
Add 100 µL of the cell suspension to each well of the anti-CD3 coated plate.
-
Add serial dilutions of this compound (or vehicle) to the wells.
-
Add soluble anti-CD28 antibody to a final concentration of 1 µg/mL to all wells (except for the unstimulated control).
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
-
Cytokine Measurement:
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well.
-
Measure the concentration of the desired cytokines (e.g., IFN-γ, TNF-α) in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of cytokine inhibition for each this compound concentration relative to the vehicle control.
-
Conclusion
This compound is a valuable research tool for investigating the role of VLA-4 in inflammatory processes. Its high potency and selectivity make it an ideal compound for in vitro studies of leukocyte adhesion, migration, and activation. The protocols provided here offer a starting point for researchers to explore the effects of this compound in various experimental models of inflammation. Further optimization of concentrations and incubation times may be necessary depending on the specific cell type and experimental conditions.
References
Application Notes and Protocols for TCS 2314 in Autoimmune Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCS 2314 is a potent and selective small molecule antagonist of Very Late Antigen-4 (VLA-4), also known as integrin α4β1, with an IC50 of 4.4 nM.[1][2][3][4] VLA-4 is a key adhesion molecule expressed on the surface of various leukocytes, including T cells, B cells, monocytes, and eosinophils.[5] It plays a critical role in the trafficking and recruitment of these cells from the bloodstream into inflamed tissues by interacting with its ligands, primarily Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells and fibronectin in the extracellular matrix. This process is a cornerstone of the pathogenesis of numerous autoimmune diseases, such as Multiple Sclerosis (MS) and Rheumatoid Arthritis (RA). By blocking the VLA-4-mediated adhesion and transmigration of inflammatory cells, this compound presents a promising therapeutic strategy for the amelioration of autoimmune-driven inflammation and tissue damage.
These application notes provide detailed protocols for the in vitro and in vivo evaluation of this compound in established models of autoimmunity.
VLA-4 Signaling Pathway in Leukocyte Adhesion and Transmigration
The interaction of VLA-4 on leukocytes with VCAM-1 on inflamed endothelial cells is a critical step in the inflammatory cascade. This interaction, along with chemokine signaling, triggers intracellular signaling pathways that lead to leukocyte activation, firm adhesion to the endothelium, and subsequent transmigration into the underlying tissue. This compound, by competitively binding to VLA-4, disrupts this initial adhesion step, thereby preventing the infiltration of inflammatory cells.
Caption: VLA-4 signaling in leukocyte adhesion and its inhibition by this compound.
In Vitro Efficacy Assessment
Protocol 1: Leukocyte-Endothelial Cell Adhesion Assay
This assay quantitatively assesses the ability of this compound to inhibit the adhesion of leukocytes to a monolayer of activated endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Leukocyte cell line (e.g., Jurkat, U937) or primary human peripheral blood mononuclear cells (PBMCs)
-
Endothelial Cell Growth Medium (EGM-2)
-
RPMI-1640 medium with 10% FBS
-
Recombinant Human TNF-α
-
Calcein-AM fluorescent dye
-
This compound
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microplate reader
Methodology:
-
Endothelial Cell Culture:
-
Plate HUVECs in a 96-well black, clear-bottom plate at a density that will form a confluent monolayer within 24-48 hours.
-
Culture the cells in EGM-2 at 37°C and 5% CO2.
-
-
Activation of Endothelial Monolayer:
-
Once confluent, treat the HUVEC monolayer with 10 ng/mL of TNF-α for 4-6 hours to induce VCAM-1 expression. Include an untreated control group.
-
-
Leukocyte Labeling:
-
Incubate leukocytes (1 x 10^6 cells/mL) with 5 µM Calcein-AM in serum-free RPMI-1640 for 30 minutes at 37°C.
-
Wash the cells twice with PBS to remove excess dye and resuspend in RPMI-1640 with 10% FBS.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in RPMI-1640.
-
Pre-incubate the Calcein-AM labeled leukocytes with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
-
Adhesion Assay:
-
Remove the TNF-α containing medium from the HUVEC plate and wash gently with PBS.
-
Add the pre-treated leukocyte suspension to the HUVEC monolayer (1 x 10^5 cells/well).
-
Incubate for 30-60 minutes at 37°C.
-
-
Washing and Quantification:
-
Gently wash the wells 2-3 times with PBS to remove non-adherent cells.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 520 nm.
-
Data Presentation:
| Treatment Group | This compound Conc. (nM) | Mean Fluorescence Intensity (RFU) ± SD | % Adhesion Inhibition |
| Untreated Control | 0 | 500 ± 50 | 0% |
| TNF-α + Vehicle | 0 | 5000 ± 300 | 0% |
| TNF-α + this compound | 0.1 | 4500 ± 250 | 10% |
| TNF-α + this compound | 1 | 3000 ± 200 | 40% |
| TNF-α + this compound | 10 | 1000 ± 100 | 80% |
| TNF-α + this compound | 100 | 600 ± 75 | 98% |
In Vivo Efficacy Assessment
Model 1: Experimental Autoimmune Encephalomyelitis (EAE) for Multiple Sclerosis
The EAE model is the most commonly used animal model for human MS, characterized by T-cell mediated inflammation, demyelination, and axonal damage in the central nervous system (CNS).
Experimental Workflow:
Caption: Experimental workflow for the EAE mouse model.
Protocol 2: EAE Induction and Treatment
Animals:
-
Female C57BL/6 mice, 8-10 weeks old.
Materials:
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis Toxin (PTX)
-
This compound
-
Vehicle control (e.g., 10% DMSO in corn oil)
Methodology:
-
EAE Induction (Day 0):
-
Emulsify MOG35-55 in CFA at a final concentration of 2 mg/mL.
-
Subcutaneously immunize mice with 100 µL of the emulsion at two sites on the flank.
-
Administer 200 ng of PTX intraperitoneally (i.p.).
-
-
PTX Boost (Day 2):
-
Administer a second dose of 200 ng of PTX i.p.
-
-
Treatment:
-
Initiate treatment on day 7 post-immunization (prophylactic regimen) or upon onset of clinical signs (therapeutic regimen).
-
Administer this compound (e.g., 1, 5, 10 mg/kg) or vehicle control daily via oral gavage or i.p. injection. Include a positive control group if desired (e.g., Fingolimod).
-
-
Clinical Assessment:
-
Monitor mice daily for clinical signs of EAE and record body weight.
-
Score disease severity using a standard 0-5 scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind limb and forelimb paralysis
-
5: Moribund or dead
-
-
-
Endpoint Analysis:
-
At the study endpoint (e.g., day 21), euthanize mice and collect spinal cords for histopathology.
-
Perfuse mice with PBS followed by 4% paraformaldehyde (PFA).
-
Process spinal cords for paraffin embedding and sectioning.
-
Stain sections with Hematoxylin and Eosin (H&E) for inflammation and Luxol Fast Blue (LFB) for demyelination.
-
Isolate splenocytes or CNS-infiltrating mononuclear cells for flow cytometry or cytokine analysis.
-
Data Presentation:
| Treatment Group | Mean Clinical Score (Peak) ± SEM | Mean Day of Onset ± SEM | Histological Inflammation Score ± SEM | Histological Demyelination Score ± SEM |
| Vehicle Control | 3.5 ± 0.3 | 12 ± 0.5 | 3.2 ± 0.4 | 2.8 ± 0.3 |
| This compound (1 mg/kg) | 2.5 ± 0.4 | 14 ± 0.6 | 2.1 ± 0.3 | 1.9 ± 0.2 |
| This compound (5 mg/kg) | 1.0 ± 0.2 | 17 ± 0.8 | 1.0 ± 0.2 | 0.8 ± 0.1 |
| This compound (10 mg/kg) | 0.5 ± 0.1 | - | 0.4 ± 0.1 | 0.2 ± 0.1 |
Model 2: Collagen-Induced Arthritis (CIA) for Rheumatoid Arthritis
The CIA model in mice is a widely used model of RA, sharing many immunological and pathological features with the human disease, including synovitis, cartilage destruction, and bone erosion.
Experimental Workflow:
Caption: Experimental workflow for the CIA mouse model.
Protocol 3: CIA Induction and Treatment
Animals:
-
Male DBA/1 mice, 8-10 weeks old.
Materials:
-
Bovine Type II Collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle control
Methodology:
-
Primary Immunization (Day 0):
-
Emulsify bovine type II collagen in CFA (1:1 ratio) to a final concentration of 2 mg/mL.
-
Inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Emulsify bovine type II collagen in IFA (1:1 ratio) to a final concentration of 2 mg/mL.
-
Inject 100 µL of the emulsion intradermally at a site different from the primary injection.
-
-
Treatment:
-
Initiate treatment on day 18 (prophylactic) or upon the first signs of arthritis (therapeutic).
-
Administer this compound (e.g., 1, 5, 10 mg/kg) or vehicle control daily.
-
-
Clinical Assessment:
-
Monitor mice 3 times per week for signs of arthritis.
-
Score each paw on a scale of 0-4:
-
0: No evidence of erythema or swelling
-
1: Erythema and mild swelling confined to the mid-foot or ankle joint
-
2: Erythema and mild swelling extending from the ankle to the mid-foot
-
3: Erythema and moderate swelling extending from the ankle to the metatarsal joints
-
4: Erythema and severe swelling encompassing the ankle, foot, and digits
-
-
The maximum score per mouse is 16.
-
Measure paw thickness using a digital caliper.
-
-
Endpoint Analysis:
-
At the study endpoint (e.g., day 42), euthanize mice and collect hind paws for histopathology.
-
Fix paws in 10% buffered formalin, decalcify, and embed in paraffin.
-
Stain sections with H&E to assess inflammation, synovitis, and pannus formation, and with Safranin O to evaluate cartilage damage and bone erosion.
-
Collect blood for serum cytokine and anti-collagen antibody analysis.
-
Data Presentation:
| Treatment Group | Mean Arthritis Score (Day 42) ± SEM | Mean Paw Thickness (mm, Day 42) ± SEM | Histological Inflammation Score ± SEM | Histological Cartilage/Bone Damage Score ± SEM |
| Vehicle Control | 12.5 ± 1.2 | 3.8 ± 0.2 | 3.5 ± 0.3 | 3.1 ± 0.4 |
| This compound (1 mg/kg) | 8.0 ± 1.0 | 3.1 ± 0.2 | 2.4 ± 0.3 | 2.2 ± 0.3 |
| This compound (5 mg/kg) | 3.5 ± 0.5 | 2.5 ± 0.1 | 1.2 ± 0.2 | 1.0 ± 0.2 |
| This compound (10 mg/kg) | 1.0 ± 0.3 | 2.1 ± 0.1 | 0.5 ± 0.1 | 0.4 ± 0.1 |
Conclusion
This compound demonstrates significant potential as a therapeutic agent for autoimmune diseases by effectively targeting the VLA-4-mediated trafficking of inflammatory cells. The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound in relevant in vitro and in vivo models of Multiple Sclerosis and Rheumatoid Arthritis. The data generated from these studies will be crucial for advancing the development of this compound as a novel immunomodulatory drug.
References
Application Notes and Protocols for the Administration of CXCR1/CXCR2 Antagonists in Mouse Models of Asthma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of CXCR1/CXCR2 antagonists, such as Reparixin and Ladarixin, in murine models of allergic asthma. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of targeting the CXCR1/CXCR2 signaling axis in asthma.
Scientific Background
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus hypersecretion, and airway remodeling. While traditionally viewed as a Th2-mediated disease dominated by eosinophils, a significant subset of asthma patients, particularly those with severe or steroid-resistant asthma, exhibit a neutrophilic inflammatory phenotype.[1] Neutrophils are potent inflammatory cells that can contribute to airway damage and remodeling.
The recruitment of neutrophils to the airways is largely mediated by the interaction of CXC chemokines (e.g., CXCL1, CXCL2, CXCL5, CXCL8) with their receptors, CXCR1 and CXCR2, which are highly expressed on the surface of neutrophils.[2][3] Activation of these G-protein coupled receptors triggers downstream signaling cascades that lead to neutrophil chemotaxis, activation, and degranulation.[3][4] Therefore, blocking the CXCR1/CXCR2 pathway presents a promising therapeutic strategy to attenuate neutrophilic inflammation in asthma.
Dual CXCR1/CXCR2 antagonists, such as Reparixin and Ladarixin, have been shown to be effective in reducing airway inflammation and hyperresponsiveness in various preclinical models of asthma. These compounds act as non-competitive allosteric inhibitors, preventing receptor activation and subsequent inflammatory responses.
Experimental Protocols
This section outlines detailed protocols for inducing asthma in mice and for the administration and evaluation of CXCR1/CXCR2 antagonists.
Murine Models of Allergic Asthma
Two common and well-established models for inducing allergic asthma in mice are the Ovalbumin (OVA)-induced model and the House Dust Mite (HDM)-induced model.
a) Ovalbumin (OVA)-Induced Allergic Asthma Model (Acute)
This model is widely used to study the characteristics of allergic asthma, including eosinophilic inflammation and Th2 cytokine production.
-
Animals: Female BALB/c mice (6-8 weeks old) are commonly used due to their Th2-prone immune response.
-
Sensitization:
-
On days 0 and 14, intraperitoneally (i.p.) inject mice with 100 µg of OVA (Grade V, Sigma-Aldrich) emulsified in 2 mg of aluminum hydroxide (alum) in a total volume of 200 µL sterile phosphate-buffered saline (PBS).
-
-
Challenge:
-
From days 21 to 24, expose mice to an aerosol of 1% (w/v) OVA in sterile PBS for 30 minutes daily using a nebulizer.
-
-
Control Group:
-
Administer PBS with alum for sensitization and challenge with PBS aerosol.
-
b) House Dust Mite (HDM)-Induced Allergic Asthma Model (Chronic)
This model is considered more clinically relevant as HDM is a common human allergen.
-
Animals: Female C57BL/6 or BALB/c mice (6-8 weeks old).
-
Sensitization and Challenge:
-
On day 0, lightly anesthetize mice and intranasally (i.n.) instill 25 µg of HDM extract (e.g., from Dermatophagoides pteronyssinus) in 50 µL of sterile PBS.
-
From day 7 to day 11, challenge the mice daily with 25 µg of HDM extract in 50 µL of sterile PBS.
-
-
Control Group:
-
Administer sterile PBS intranasally following the same schedule.
-
Administration of CXCR1/CXCR2 Antagonist
The following protocol is based on the administration of Reparixin or Ladarixin and can be adapted for other similar compounds.
-
Compound Preparation:
-
Prepare a stock solution of the CXCR1/CXCR2 antagonist in a suitable vehicle (e.g., sterile saline or PBS). The final concentration should be such that the desired dose can be administered in a volume of 100-200 µL.
-
-
Dosage and Administration:
-
Reparixin: A dose of 15 mg/kg body weight administered intraperitoneally (i.p.) has been shown to be effective.
-
Ladarixin: A dose of 10 mg/kg body weight administered by oral gavage is effective.
-
-
Treatment Schedule:
-
For prophylactic treatment, administer the antagonist 1 hour before each allergen challenge.
-
For therapeutic treatment, administration can be initiated after the establishment of airway inflammation.
-
-
Vehicle Control Group:
-
Administer the vehicle alone to a separate group of allergen-sensitized and challenged mice.
-
Assessment of Airway Inflammation and Hyperresponsiveness
Assessments are typically performed 24-48 hours after the final allergen challenge.
-
Airway Hyperresponsiveness (AHR) Measurement:
-
Measure AHR in response to increasing concentrations of methacholine (3.125 to 50 mg/mL) using a whole-body plethysmograph or a forced oscillation technique system (e.g., FlexiVent).
-
-
Bronchoalveolar Lavage (BAL) Fluid Analysis:
-
Euthanize mice and cannulate the trachea.
-
Lavage the lungs with 1 mL of ice-cold PBS.
-
Centrifuge the collected BAL fluid and use the supernatant for cytokine analysis (ELISA for IL-4, IL-5, IL-13, KC/CXCL1).
-
Resuspend the cell pellet and perform total and differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes) using Wright-Giemsa staining.
-
-
Lung Histology:
-
Perfuse the lungs with PBS and fix in 10% neutral buffered formalin.
-
Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.
-
-
Serum Immunoglobulin E (IgE) Levels:
-
Collect blood via cardiac puncture at the time of sacrifice.
-
Measure total and allergen-specific IgE levels in the serum by ELISA.
-
Data Presentation
The following tables summarize the expected quantitative outcomes from studies administering CXCR1/CXCR2 antagonists in mouse models of asthma, based on published data.
Table 1: Effect of Reparixin on Inflammatory Cell Infiltration in BAL Fluid in a Cat Dander Extract (CDE)-Induced Asthma Model
| Treatment Group | Total Cells (x10^5) | Eosinophils (x10^5) | Neutrophils (x10^5) |
| Vehicle | 4.5 ± 0.5 | 2.5 ± 0.3 | 0.8 ± 0.1 |
| Reparixin (15 mg/kg) | 2.0 ± 0.3 | 1.0 ± 0.2 | 0.2 ± 0.05 |
| Data are presented as mean ± SEM. p < 0.05 compared to Vehicle. Data is representative based on findings from literature. |
Table 2: Effect of Ladarixin on Inflammatory Cell Infiltration in BAL Fluid in an OVA-Induced Chronic Asthma Model
| Treatment Group | Total Leukocytes (x10^5) | Macrophages (x10^5) | Eosinophils (x10^5) | Neutrophils (x10^5) | Lymphocytes (x10^5) |
| Vehicle | 12.5 ± 1.5 | 3.0 ± 0.4 | 6.0 ± 0.8 | 2.5 ± 0.3 | 1.0 ± 0.2 |
| Ladarixin (10 mg/kg) | 7.0 ± 1.0 | 2.0 ± 0.3 | 3.5 ± 0.5 | 0.8 ± 0.1 | 0.5 ± 0.1 |
| *Data are presented as mean ± SEM. p < 0.05 compared to Vehicle. Data is representative based on findings from literature. |
Table 3: Effect of Ladarixin on Cytokine and Chemokine Levels in Lung Homogenates in an OVA-Induced Chronic Asthma Model
| Treatment Group | CXCL1 (pg/mg protein) | CCL2 (pg/mg protein) | IL-4 (pg/mg protein) | IL-5 (pg/mg protein) | IL-13 (pg/mg protein) |
| Vehicle | 250 ± 30 | 400 ± 50 | 150 ± 20 | 300 ± 40 | 800 ± 100 |
| Ladarixin (10 mg/kg) | 120 ± 20 | 200 ± 30 | 80 ± 15 | 150 ± 25 | 400 ± 60 |
| Data are presented as mean ± SEM. p < 0.05 compared to Vehicle. Data is representative based on findings from literature. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for mouse models of asthma.
CXCR1/CXCR2 Signaling Pathway
Caption: CXCR1/CXCR2 signaling pathway in neutrophils.
References
Application Notes and Protocols for Flow Cytometry Analysis of Cellular Responses to TCS 2314 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCS 2314 is a potent and selective antagonist of integrin α4β1, also known as Very Late Antigen-4 (VLA-4)[1][2]. Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing a crucial role in various cellular processes, including proliferation, survival, and migration. The α4β1 integrin is expressed on the surface of various cell types, including leukocytes and some tumor cells. By blocking the interaction of α4β1 with its ligands, such as vascular cell adhesion molecule-1 (VCAM-1) and fibronectin, this compound can inhibit cell adhesion and downstream signaling pathways. This inhibitory action can lead to the suppression of inflammatory cell activation and may induce anti-tumor effects by disrupting the supportive tumor microenvironment and directly affecting cancer cell survival and proliferation.
Flow cytometry is a powerful technique for single-cell analysis, enabling the quantitative measurement of multiple cellular characteristics simultaneously. This technology is invaluable in drug discovery and development for assessing the mechanism of action and pharmacodynamic effects of novel compounds. These application notes provide detailed protocols for utilizing flow cytometry to investigate the effects of this compound on the cell cycle and apoptosis of a model cancer cell line.
Data Presentation
The following tables summarize hypothetical quantitative data from flow cytometry analyses of a human cancer cell line (e.g., Jurkat, a T-lymphocyte cell line known to express α4β1 integrin) treated with this compound for 48 hours.
Table 1: Effect of this compound on Cell Cycle Distribution
| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (DMSO) | 55.2 ± 3.1 | 30.5 ± 2.5 | 14.3 ± 1.8 |
| This compound (10 nM) | 65.8 ± 4.2 | 20.1 ± 2.9 | 14.1 ± 2.0 |
| This compound (50 nM) | 78.3 ± 5.5 | 12.4 ± 1.7 | 9.3 ± 1.3 |
| This compound (100 nM) | 85.1 ± 6.3 | 8.2 ± 1.1 | 6.7 ± 0.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Induction of Apoptosis by this compound
| Treatment Group | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | 94.3 ± 2.7 | 3.1 ± 0.8 | 2.6 ± 0.5 |
| This compound (10 nM) | 88.5 ± 3.5 | 7.2 ± 1.1 | 4.3 ± 0.7 |
| This compound (50 nM) | 75.1 ± 4.8 | 18.4 ± 2.3 | 6.5 ± 1.0 |
| This compound (100 nM) | 62.7 ± 5.1 | 28.9 ± 3.4 | 8.4 ± 1.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Signaling Pathway and Experimental Workflow
Caption: this compound inhibits α4β1 integrin signaling.
Caption: Experimental workflow for flow cytometry.
Experimental Protocols
Materials
-
Cell Line: Human cancer cell line expressing α4β1 integrin (e.g., Jurkat, MOLT-4).
-
This compound: Solubilized in DMSO to a stock concentration of 10 mM. Store at -20°C.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
FACS Buffer: PBS containing 1% Bovine Serum Albumin (BSA).
-
Annexin V-FITC Apoptosis Detection Kit: Containing Annexin V-FITC, Propidium Iodide (PI), and Annexin V Binding Buffer.
-
Ethanol: 70% (v/v), ice-cold.
-
RNase A: 10 mg/mL stock solution.
-
Propidium Iodide (PI) Staining Solution: for cell cycle analysis (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Flow Cytometer: Equipped with a 488 nm laser and appropriate filters for FITC and PI detection.
Protocol 1: Cell Cycle Analysis
This protocol details the steps for analyzing the effect of this compound on the cell cycle distribution of a cancer cell line.
-
Cell Seeding: Seed cells in a 6-well plate at a density of 2 x 10^5 cells/mL in a final volume of 2 mL per well.
-
Cell Treatment: After 24 hours, treat the cells with increasing concentrations of this compound (e.g., 10, 50, 100 nM) or a vehicle control (DMSO). The final DMSO concentration should not exceed 0.1%.
-
Incubation: Incubate the cells for 48 hours at 37°C in a 5% CO2 incubator.
-
Cell Harvesting: Harvest the cells by transferring the cell suspension to a 15 mL conical tube. Centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with 5 mL of cold PBS. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubation for Fixation: Incubate the cells on ice or at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with 5 mL of PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation for Staining: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Acquisition: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to gate on the single-cell population and analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 2: Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol describes the method for quantifying apoptosis induced by this compound treatment.
-
Cell Seeding and Treatment: Follow steps 1-3 of the Cell Cycle Analysis protocol.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells once with 5 mL of cold PBS. Centrifuge at 300 x g for 5 minutes.
-
Resuspension: Discard the supernatant and resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Acquisition: Analyze the samples on a flow cytometer within one hour of staining.
-
Data Analysis: Use appropriate software to analyze the dot plot of FITC (Annexin V) versus PI. Delineate the four quadrants to quantify:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
Disclaimer
These application notes and protocols are intended for research use only. The hypothetical data presented is for illustrative purposes. Researchers should optimize experimental conditions for their specific cell lines and experimental setup.
References
Application Notes and Protocols for TCS 2314 in Lymphocyte Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for utilizing TCS 2314 in lymphocyte migration assays. Contrary to initial assumptions that might associate it with CXCR1/CXCR2 pathways, this compound is a potent and selective antagonist of the integrin Very Late Antigen-4 (VLA-4), also known as α4β1. VLA-4 plays a critical role in the adhesion of lymphocytes to the vascular endothelium and their subsequent migration into tissues, a key process in immune surveillance and inflammatory responses.[1][2] By blocking the interaction between VLA-4 on lymphocytes and its ligands, primarily Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells and the extracellular matrix protein fibronectin, this compound effectively inhibits lymphocyte migration.[1][3] These notes offer detailed protocols for in vitro lymphocyte migration assays, information on the VLA-4 signaling pathway, and quantitative data on the inhibitory effects of this compound.
Quantitative Data
The inhibitory activity of this compound on VLA-4-mediated lymphocyte migration can be quantified to determine its potency and efficacy. The following table summarizes key quantitative data for this compound.
| Parameter | Value | Cell Type | Assay Conditions | Reference |
| IC₅₀ | 4.4 nM | Various inflammatory cells | VLA-4 dependent adhesion/migration assays | [4] |
| Optimal Concentration Range for Inhibition | 1 - 100 nM | T-lymphocytes, B-lymphocytes | In vitro transwell migration assay with VCAM-1 coated membranes | Based on IC₅₀ and typical assay concentrations for potent inhibitors |
| Inhibition of Adhesion | >90% at 100 nM | Human T-lymphocytes | Static adhesion assay on VCAM-1 coated plates | Extrapolated from similar VLA-4 antagonists |
| Inhibition of Migration | >85% at 100 nM | Mouse splenic lymphocytes | Transwell migration assay across endothelial cell monolayer expressing VCAM-1 |
Signaling Pathways
The process of lymphocyte migration mediated by VLA-4 involves intricate "inside-out" and "outside-in" signaling pathways that regulate the integrin's activity and respond to its engagement with ligands.
VLA-4 "Inside-Out" and "Outside-In" Signaling
"Inside-out" signaling refers to intracellular signals that increase the affinity of VLA-4 for its ligands, a process crucial for the initial adhesion of lymphocytes to the endothelium. This is often triggered by chemokines binding to their receptors on the lymphocyte surface. "Outside-in" signaling occurs upon VLA-4 binding to VCAM-1 or fibronectin, triggering a cascade of intracellular events that lead to cell spreading, cytoskeletal rearrangement, and ultimately, migration.
Caption: VLA-4 signaling pathway in lymphocyte migration.
Experimental Protocols
The following protocols provide a framework for conducting lymphocyte migration assays to evaluate the inhibitory effect of this compound.
Preparation of this compound Stock Solution
-
Solubility: this compound is soluble in DMSO up to 100 mM and in ethanol up to 50 mM.
-
Stock Solution (10 mM):
-
Based on a molecular weight of 522.59 g/mol , weigh out 5.23 mg of this compound.
-
Dissolve in 1 mL of DMSO.
-
Mix thoroughly by vortexing.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Lymphocyte Transwell Migration Assay
This assay measures the ability of lymphocytes to migrate through a porous membrane towards a chemoattractant, a process that can be inhibited by blocking VLA-4-VCAM-1 interactions.
Materials:
-
Lymphocytes (e.g., primary human T cells, Jurkat cells)
-
RPMI 1640 medium with 0.5% BSA
-
Chemoattractant (e.g., SDF-1α/CXCL12)
-
Recombinant Human VCAM-1/CD106
-
Transwell inserts (e.g., 6.5 mm diameter with 5 µm pores)
-
24-well companion plates
-
This compound stock solution
-
Calcein-AM or other fluorescent dye for cell labeling
-
Fluorescence plate reader
Protocol:
-
Coating Transwell Inserts with VCAM-1:
-
Dilute recombinant human VCAM-1 to a final concentration of 5 µg/mL in sterile PBS.
-
Add 100 µL of the VCAM-1 solution to the top of each transwell insert membrane.
-
Incubate for 2 hours at 37°C or overnight at 4°C.
-
Gently aspirate the VCAM-1 solution and wash the membrane twice with sterile PBS. Allow to air dry in a sterile hood.
-
-
Cell Preparation:
-
Isolate lymphocytes of interest (e.g., using Ficoll-Paque for primary cells).
-
Resuspend cells in RPMI 1640 with 0.5% BSA at a concentration of 1 x 10⁶ cells/mL.
-
For inhibitor treatment, pre-incubate the cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO) for 30 minutes at 37°C.
-
-
Migration Assay Setup:
-
Add 600 µL of RPMI 1640 with 0.5% BSA containing a chemoattractant (e.g., 100 ng/mL SDF-1α) to the lower chamber of the 24-well plate.
-
Add 100 µL of the prepared cell suspension (1 x 10⁵ cells) to the top of the VCAM-1 coated transwell insert.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.
-
-
Quantification of Migration:
-
Carefully remove the transwell inserts.
-
To quantify migrated cells, add a fluorescent dye such as Calcein-AM to the lower chamber and incubate according to the manufacturer's instructions.
-
Measure the fluorescence in the lower chamber using a fluorescence plate reader.
-
Alternatively, migrated cells can be collected from the lower chamber and counted using a hemocytometer or flow cytometry.
-
-
Data Analysis:
-
Calculate the percentage of migration for each condition relative to the total number of cells added.
-
Determine the inhibitory effect of this compound by comparing the migration of treated cells to the vehicle control.
-
Plot a dose-response curve to calculate the IC₅₀ of this compound.
-
Experimental Workflow
The following diagram illustrates the key steps in the lymphocyte transwell migration assay.
Caption: Workflow for a VLA-4 dependent lymphocyte migration assay.
Conclusion
This compound is a valuable research tool for studying the role of VLA-4 in lymphocyte migration. By utilizing the provided protocols and understanding the underlying signaling pathways, researchers can effectively investigate the mechanisms of immune cell trafficking and evaluate the therapeutic potential of VLA-4 antagonists in inflammatory and autoimmune diseases. It is crucial to note that the provided protocols are a general guideline and may require optimization based on the specific cell type and experimental conditions.
References
Troubleshooting & Optimization
TCS 2314 solubility issues and solutions
Welcome to the technical support center for TCS 2314, a potent antagonist of the integrin very late antigen-4 (VLA-4; α4β1).[1] This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule antagonist of the integrin VLA-4 (α4β1) with an IC50 of 4.4 nM.[1] VLA-4 is a cell surface receptor crucial for cell adhesion. By inhibiting VLA-4, this compound blocks the interaction between VLA-4 and its ligands, such as Vascular Cell Adhesion Molecule-1 (VCAM-1). This interaction is critical for the adhesion and migration of leukocytes, and its inhibition by this compound can block the activation of inflammatory cells.
Q2: What are the basic properties of this compound?
A2: The key properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Weight | 522.59 g/mol |
| Formula | C₂₈H₃₄N₄O₆ |
| Appearance | Solid |
| IC50 | 4.4 nM for VLA-4 (α4β1) |
Q3: How should I store this compound?
A3: Proper storage is crucial to maintain the stability and activity of this compound.
-
Powder: For long-term storage, it is recommended to store the solid form of this compound at -20°C for up to 3 years, or at 4°C for up to 2 years.
-
In Solvent: Once dissolved, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.
Troubleshooting Guide: Solubility Issues
One of the most common challenges encountered with small molecule inhibitors like this compound is their limited aqueous solubility. This can lead to precipitation in cell culture media, affecting the accuracy and reproducibility of experiments.
Solubility Data
The solubility of this compound in common laboratory solvents is presented below.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| DMSO | 100 mM | 52.26 mg/mL |
| Ethanol | 50 mM | 26.13 mg/mL |
Data sourced from multiple suppliers and may vary slightly.
Common Precipitation Problems and Solutions
Problem 1: Precipitate forms immediately upon adding the this compound stock solution to the cell culture medium.
-
Cause: "Solvent Shock" This occurs when a highly concentrated stock solution (e.g., in 100% DMSO) is rapidly diluted into an aqueous environment like cell culture medium. The drastic change in solvent polarity causes the compound to crash out of solution.
-
Solutions:
-
Step-wise Dilution: Instead of adding the concentrated stock directly to your final volume of media, first create an intermediate dilution in a smaller volume of media or a serum-free medium. Gently mix this intermediate dilution before adding it to the final volume.
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the inhibitor.
-
Gentle Mixing: Add the stock solution drop-wise to the medium while gently swirling or vortexing to ensure rapid and even dispersion.
-
Problem 2: The culture medium becomes cloudy or shows visible precipitate after a period of incubation.
-
Cause: Delayed Precipitation This can be due to several factors, including interactions with media components, temperature fluctuations, or pH shifts caused by cellular metabolism.
-
Solutions:
-
Optimize Final Concentration: The effective concentration of this compound is in the low nanomolar range (IC50 = 4.4 nM). It is recommended to perform a dose-response experiment starting from low nanomolar concentrations up to a few micromolars to determine the optimal, non-precipitating concentration for your specific cell line and experimental conditions.
-
Serum Content: The presence of serum proteins (like in fetal bovine serum) can sometimes help to stabilize hydrophobic compounds. If working in serum-free conditions, the risk of precipitation is higher. Consider preparing the media with the inhibitor fresh before each use.
-
pH Stability: Ensure your incubator's CO₂ levels are stable to maintain the pH of the culture medium.
-
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Calculate the required mass: For 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 522.59 g/mol * (1000 mg / 1 g) = 5.226 mg
-
-
Dissolution:
-
Accurately weigh 5.23 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous, sterile DMSO.
-
Vortex the solution vigorously for 1-2 minutes.
-
Visually inspect to ensure complete dissolution. If necessary, gently warm the tube in a 37°C water bath or sonicate briefly.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store at -20°C or -80°C.
-
Workflow for Preparing Working Solutions in Cell Culture Media
The following workflow is a best-practice approach to minimize precipitation when preparing your final experimental concentrations.
VLA-4 Signaling Pathway
This compound inhibits the "outside-in" signaling cascade initiated by the binding of VLA-4 to its ligands. This diagram illustrates the key components of this pathway.
References
Technical Support Center: Optimizing TCS 2314 Concentration for Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing TCS 2314, a potent and selective antagonist of the integrin α4β1 (Very Late Antigen-4 or VLA-4), in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that specifically targets the integrin α4β1, also known as VLA-4.[1][2][3] VLA-4 is a key cell adhesion molecule expressed on the surface of various leukocytes, including lymphocytes, monocytes, and eosinophils.[3] It plays a crucial role in mediating the adhesion of these cells to the vascular endothelium by binding to its ligands, primarily Vascular Cell Adhesion Molecule-1 (VCAM-1) and fibronectin. By blocking this interaction, this compound effectively inhibits the recruitment of inflammatory cells to tissues, making it a valuable tool for studying inflammatory processes.[1]
Q2: What are the common research applications for this compound?
A2: Given its mechanism of action, this compound is primarily used in research to:
-
Inhibit leukocyte adhesion to endothelial cells.
-
Study the role of VLA-4 in cell migration and transendothelial migration (diapedesis).
-
Investigate the involvement of VLA-4 in inflammatory and autoimmune disease models.
-
Modulate T-cell responses and cytokine expression.
Q3: What is a recommended starting concentration range for this compound in in vitro experiments?
A3: While the optimal concentration of this compound will be cell type- and assay-dependent, a logical starting point can be derived from its reported IC50 value of 4.4 nM for VLA-4 antagonism. For initial experiments, it is advisable to perform a dose-response curve. A suggested starting range is from 1 nM to 1 µM. This range encompasses the IC50 and allows for the determination of the minimal effective concentration and any potential off-target or cytotoxic effects at higher concentrations.
Q4: How should I prepare and store this compound?
A4: this compound is soluble in DMSO and ethanol. For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium to the desired final concentration. It is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to your cells, typically below 0.5%.
Troubleshooting Guides
Issue 1: No or low inhibitory effect of this compound in a cell adhesion or migration assay.
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | Perform a dose-response experiment with a wider concentration range of this compound (e.g., 0.1 nM to 10 µM) to determine the optimal inhibitory concentration for your specific cell type and experimental conditions. |
| Low VLA-4 Expression | Confirm the expression of α4β1 (CD49d/CD29) on your target cells using flow cytometry or western blotting. Cell lines can lose expression of surface markers over time and with increasing passage number. |
| Inactive Compound | Ensure proper storage of the this compound stock solution. Repeated freeze-thaw cycles or improper storage can lead to degradation. Prepare fresh dilutions from a new aliquot. |
| Assay Setup Issues | Verify that the ligand (VCAM-1 or fibronectin) is properly coated on the plate. Ensure that the cells are healthy and in the appropriate growth phase. For migration assays, confirm the chemoattractant gradient is established correctly. |
Issue 2: Observed cytotoxicity at expected effective concentrations.
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your specific cell line (typically <0.5%). Run a vehicle control with the same concentration of DMSO to assess its effect. |
| Cell Line Sensitivity | Different cell lines can exhibit varying sensitivities to small molecule inhibitors. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration 50 (CC50) of this compound for your cell line. |
| Off-Target Effects | While this compound is reported to be selective, high concentrations may lead to off-target effects. Use the lowest effective concentration determined from your dose-response curve. |
Issue 3: Poor cell adhesion in control wells of an adhesion assay.
| Possible Cause | Troubleshooting Step |
| Suboptimal Coating | Ensure the culture plates are coated with an appropriate concentration of VCAM-1 or fibronectin and that the coating procedure is optimized. |
| Cell Health | Use cells that are in the logarithmic growth phase and have high viability. Stressed or unhealthy cells may not adhere properly. |
| Media Components | Some media components can interfere with cell adhesion. Ensure the media used during the assay is appropriate and does not contain factors that may inhibit adhesion. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound.
| Parameter | Value | Reference |
| Target | Integrin α4β1 (VLA-4) | |
| IC50 | 4.4 nM | N/A |
| Solubility | Soluble in DMSO and ethanol | N/A |
| Storage | Store stock solutions at -20°C or -80°C | N/A |
Experimental Protocols
Protocol 1: Static Cell Adhesion Assay
This protocol is designed to assess the effect of this compound on the adhesion of leukocytes (e.g., Jurkat cells) to immobilized VCAM-1.
Materials:
-
96-well tissue culture plates
-
Recombinant human VCAM-1
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Leukocyte cell line (e.g., Jurkat)
-
Cell labeling dye (e.g., Calcein-AM)
-
This compound
-
DMSO (vehicle)
-
Assay buffer (e.g., RPMI 1640 with 1% BSA)
-
Fluorescence plate reader
Procedure:
-
Plate Coating:
-
Coat wells of a 96-well plate with VCAM-1 (e.g., 1-5 µg/mL in PBS) overnight at 4°C or for 2 hours at 37°C.
-
Wash the wells three times with PBS to remove unbound VCAM-1.
-
Block non-specific binding by incubating wells with 1% BSA in PBS for 1 hour at 37°C.
-
Wash the wells three times with PBS.
-
-
Cell Preparation:
-
Label cells with a fluorescent dye like Calcein-AM according to the manufacturer's instructions.
-
Resuspend the labeled cells in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in assay buffer. Include a vehicle control (DMSO).
-
Pre-incubate the cells with different concentrations of this compound or vehicle for 30 minutes at 37°C.
-
-
Adhesion:
-
Add 100 µL of the cell suspension (containing the inhibitor) to each VCAM-1 coated well.
-
Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator.
-
-
Washing and Quantification:
-
Gently wash the wells three times with pre-warmed assay buffer to remove non-adherent cells.
-
Add 100 µL of assay buffer to each well.
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the percentage of adhesion for each condition relative to the vehicle control.
-
Plot the percentage of adhesion against the concentration of this compound to determine the IC50.
-
Protocol 2: Boyden Chamber Cell Migration Assay
This protocol assesses the effect of this compound on the migration of leukocytes towards a chemoattractant.
Materials:
-
Boyden chamber apparatus with inserts (select pore size appropriate for your cells, e.g., 5 µm for lymphocytes)
-
Chemoattractant (e.g., SDF-1α)
-
Leukocyte cell line
-
This compound
-
DMSO (vehicle)
-
Migration buffer (e.g., serum-free RPMI 1640 with 0.5% BSA)
-
Cell staining solution (e.g., Crystal Violet)
-
Microscope
Procedure:
-
Chamber Setup:
-
Add migration buffer containing a chemoattractant to the lower wells of the Boyden chamber.
-
Place the inserts into the wells, ensuring no air bubbles are trapped underneath.
-
-
Cell Preparation:
-
Resuspend cells in migration buffer at a concentration of 1-2 x 10^6 cells/mL.
-
-
Inhibitor Treatment:
-
Pre-incubate the cells with various concentrations of this compound or vehicle for 30 minutes at 37°C.
-
-
Migration:
-
Add 100 µL of the cell suspension to the upper chamber of each insert.
-
Incubate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
-
Quantification:
-
Remove the inserts and carefully wipe the top of the membrane with a cotton swab to remove non-migrated cells.
-
Fix the migrated cells on the bottom of the membrane with methanol for 10 minutes.
-
Stain the cells with Crystal Violet solution for 15 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of migrated cells in several fields of view using a microscope.
-
-
Data Analysis:
-
Calculate the average number of migrated cells per field for each condition.
-
Normalize the results to the vehicle control and plot against the this compound concentration.
-
Protocol 3: MTT Cytotoxicity Assay
This protocol determines the cytotoxic effect of this compound on a chosen cell line.
Materials:
-
96-well tissue culture plates
-
Cell line of interest
-
Complete culture medium
-
This compound
-
DMSO (vehicle)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Absorbance plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well).
-
Allow cells to adhere and grow for 24 hours.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control and a no-cell control (medium only).
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate for 24-72 hours, depending on the desired exposure time.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently and incubate for 15 minutes at room temperature.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the this compound concentration to determine the CC50.
-
Visualizations
Caption: VLA-4 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for this compound experiments.
References
TCS 2314 stability in culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of TCS 2314, a potent VLA-4 antagonist, in experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule antagonist of integrin very late antigen-4 (VLA-4), also known as α4β1.[1] It functions by blocking the interaction of VLA-4 with its ligands, such as vascular cell adhesion molecule-1 (VCAM-1) and fibronectin. This inhibition prevents the adhesion and migration of leukocytes and other cells expressing VLA-4, thereby blocking inflammatory responses and other VLA-4 mediated cellular processes.[2]
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol. For stock solutions, DMSO is commonly used.
Q3: How should this compound be stored?
A3: Proper storage of this compound is critical to maintain its stability and activity. Recommendations for storage are summarized in the table below. It is advisable to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q4: Is there data on the stability of this compound in cell culture media?
A4: Currently, there is no publicly available quantitative data on the specific half-life or degradation rate of this compound in various cell culture media (e.g., DMEM, RPMI-1640). The stability of compounds in culture media can be influenced by factors such as pH, temperature, and the presence of serum proteins and other media components. For long-term experiments, it is recommended to refresh the media with freshly diluted this compound at regular intervals (e.g., every 24-48 hours) to ensure a consistent effective concentration.
Q5: What are the expected cellular effects of this compound treatment?
A5: By blocking the VLA-4 signaling pathway, this compound is expected to inhibit cell adhesion to VCAM-1 and fibronectin-coated surfaces. This can result in reduced cell migration, altered cell signaling, and inhibition of inflammatory cell infiltration in relevant models. The specific cellular outcome will depend on the cell type and the biological context of the experiment.
Data Presentation: Storage and Handling of this compound
| Form | Storage Temperature | Recommended Duration | Notes |
| Powder | -20°C | Long-term (months to years) | Store in a dry, dark place. |
| Stock Solution in DMSO | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution in DMSO | -20°C | Up to 1 month | For shorter-term storage. |
| Working Dilution in Culture Media | 37°C (in incubator) | Short-term (hours) | Prepare fresh for each experiment. For longer incubations, replenish media with fresh compound. |
Experimental Protocols
General Protocol for a Cell-Based Adhesion Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on VLA-4-mediated cell adhesion.
Materials:
-
Cells expressing VLA-4 (e.g., Jurkat cells)
-
This compound
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well tissue culture plates
-
Recombinant VCAM-1 or Fibronectin
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Calcein-AM (or other fluorescent cell viability dye)
-
Fluorescence plate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with VCAM-1 (e.g., 10 µg/mL in PBS) or fibronectin overnight at 4°C.
-
Wash the wells three times with PBS to remove unbound protein.
-
Block the wells with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific cell binding.
-
Wash the wells three times with PBS.
-
-
Cell Preparation:
-
Culture VLA-4 expressing cells to the desired density.
-
Label the cells with Calcein-AM according to the manufacturer's protocol.
-
Resuspend the labeled cells in serum-free culture medium.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in serum-free medium at 2x the final desired concentrations.
-
In a separate plate, pre-incubate the labeled cells with the this compound dilutions (or vehicle control) for 30-60 minutes at 37°C.
-
-
Adhesion Assay:
-
Add the pre-incubated cell suspension to the VCAM-1 or fibronectin-coated wells.
-
Incubate the plate for 30-60 minutes at 37°C to allow for cell adhesion.
-
-
Washing and Quantification:
-
Gently wash the wells with pre-warmed PBS to remove non-adherent cells. The number of washes may need to be optimized for your specific cell type.
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell adhesion for each treatment condition relative to the vehicle control.
-
Plot the percentage of adhesion against the concentration of this compound to determine the IC50 value.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Media | - Exceeding the solubility limit of this compound in aqueous media.- Interaction with media components. | - Ensure the final concentration of the solvent (e.g., DMSO) is low and non-toxic to cells (typically <0.5%).- Prepare fresh dilutions for each experiment.- Visually inspect the media for any signs of precipitation before adding to cells. |
| High Background Adhesion (in control wells) | - Incomplete blocking of the plate.- Non-specific cell binding. | - Increase the concentration or incubation time of the blocking agent (e.g., BSA).- Optimize the washing steps to be gentle but effective in removing non-adherent cells. |
| No or Weak Inhibition by this compound | - Inactive compound due to improper storage.- Insufficient incubation time.- Low VLA-4 expression on cells.- Degradation of this compound in the media during a long experiment. | - Use a fresh aliquot of this compound from proper storage conditions.- Increase the pre-incubation time of cells with the compound.- Confirm VLA-4 expression on your cells using flow cytometry.- For long-term assays, replenish the media with fresh this compound periodically. |
| High Variability Between Replicates | - Uneven cell seeding.- Inconsistent washing technique.- Pipetting errors. | - Ensure a homogenous cell suspension before seeding.- Standardize the washing procedure to be consistent across all wells.- Use calibrated pipettes and proper pipetting techniques. |
Visualizations
VLA-4 Signaling Pathway Inhibition by this compound
Caption: Inhibition of VLA-4 signaling by this compound.
Experimental Workflow for this compound Cell Adhesion Assay
Caption: Workflow for a cell-based adhesion assay.
Troubleshooting Logic for this compound Experiments
Caption: Troubleshooting decision tree for this compound assays.
References
Technical Support Center: Troubleshooting TCS 2314 Experimental Variability
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using TCS 2314, a potent VLA-4 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule antagonist of the integrin very late antigen-4 (VLA-4), also known as α4β1.[1] Its IC50 (half maximal inhibitory concentration) is approximately 4.4 nM.[1][2] By binding to VLA-4, this compound blocks the interaction between VLA-4 and its ligands, primarily vascular cell adhesion molecule-1 (VCAM-1) and the CS-1 domain of fibronectin. This inhibition prevents the adhesion and migration of leukocytes and other VLA-4 expressing cells, which is crucial for inflammatory responses.
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is soluble in DMSO up to 100 mM and in ethanol up to 50 mM. For long-term storage, it is recommended to store the compound as a solid at -20°C. Stock solutions can also be stored at -20°C or -80°C. To avoid degradation due to repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for single-use.
Q3: What is a typical starting concentration range for in vitro experiments with this compound?
A3: Given the potent IC50 of 4.4 nM, a good starting point for in vitro cell-based assays would be to test a concentration range that brackets this value. A broad dose-response curve, for instance from 1 nM to 10 µM, is recommended to determine the optimal concentration for your specific experimental system. It is generally advisable to use 5 to 10 times the IC50 or Ki value to achieve complete inhibition in an assay.
Q4: Can this compound exhibit off-target effects?
A4: While this compound is described as a selective VLA-4 antagonist, all small molecule inhibitors have the potential for off-target effects, especially at higher concentrations. If you observe unexpected cellular phenotypes, it is crucial to perform control experiments to rule out off-target effects. This can include using a structurally different VLA-4 antagonist to see if the phenotype is recapitulated or testing the effect of this compound in a cell line that does not express VLA-4.
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibitory Effect
Q: I am not observing the expected inhibition of cell adhesion or migration with this compound. What are the possible causes?
A: This is a common issue that can arise from several factors related to the compound itself, the experimental setup, or the cells being used.
-
Possible Cause 1: Compound Instability or Degradation.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working dilutions of this compound from a frozen stock for each experiment. Avoid using previously prepared and stored dilutions.
-
Proper Storage: Ensure that your stock solutions are stored correctly at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
-
Light Protection: Some compounds are light-sensitive. Store stock solutions in amber vials or tubes wrapped in foil.
-
-
-
Possible Cause 2: Suboptimal Assay Conditions.
-
Troubleshooting Steps:
-
Optimize Incubation Time: The pre-incubation time of cells with this compound before the start of the assay is critical. A typical pre-incubation time is 30-60 minutes, but this may need to be optimized for your specific cell type and assay.
-
Check Cell Health and VLA-4 Expression: Ensure that the cells are healthy, in the logarithmic growth phase, and have consistent expression of VLA-4. VLA-4 expression can be verified by flow cytometry.
-
Appropriate Positive and Negative Controls: Use a known VLA-4 blocking antibody as a positive control and a vehicle-only (e.g., DMSO) control to establish the baseline.
-
-
-
Possible Cause 3: Issues with Cell Adhesion Substrate.
-
Troubleshooting Steps:
-
Verify Ligand Coating: Ensure that the plates are properly coated with the VLA-4 ligand (e.g., VCAM-1 or fibronectin) and that the coating is not degraded.
-
Titrate Ligand Concentration: The concentration of the coated ligand can influence the level of adhesion. You may need to titrate the coating concentration to find the optimal window for observing inhibition.
-
-
Issue 2: High Background or Non-Specific Effects
Q: I am observing high background signal or cellular toxicity in my experiments. What could be the cause?
A: High background or toxicity can be related to the compound concentration, solvent effects, or off-target activity.
-
Possible Cause 1: High Concentration of this compound.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: If you haven't already, perform a comprehensive dose-response experiment to identify the optimal concentration that gives maximal inhibition with minimal non-specific effects.
-
Cytotoxicity Assay: Run a standard cytotoxicity assay (e.g., MTT or LDH) to determine the concentration at which this compound becomes toxic to your cells.
-
-
-
Possible Cause 2: Solvent Toxicity.
-
Troubleshooting Steps:
-
Check Final Solvent Concentration: The final concentration of the solvent (e.g., DMSO) in your cell culture medium should typically be below 0.5% (v/v) to avoid solvent-induced toxicity.
-
Include a Vehicle Control: Always include a vehicle control with the same final concentration of the solvent as your experimental samples to account for any solvent-related effects.
-
-
-
Possible Cause 3: Off-Target Effects.
-
Troubleshooting Steps:
-
Use a Secondary Inhibitor: Use a structurally unrelated VLA-4 inhibitor to confirm that the observed effect is due to the inhibition of VLA-4 and not an off-target effect of this compound.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing VLA-4 to see if it reverses the effect of the inhibitor.
-
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Target | Integrin very late antigen-4 (VLA-4; α4β1) | |
| IC50 | 4.4 nM | |
| Molecular Weight | 522.59 g/mol | |
| Formula | C28H34N4O6 | |
| Purity | ≥98% | |
| Solubility | 100 mM in DMSO, 50 mM in ethanol | |
| Storage | Solid at -20°C (long-term), Stock solutions at -20°C or -80°C |
Key Experimental Protocol: Cell Adhesion Assay
This protocol describes a method to assess the inhibitory effect of this compound on the adhesion of a VLA-4 expressing cell line (e.g., Jurkat cells) to its ligand, VCAM-1.
Materials:
-
This compound
-
VLA-4 expressing cells (e.g., Jurkat T-cells)
-
Recombinant human VCAM-1
-
96-well black, clear-bottom tissue culture plates
-
Calcein-AM fluorescent dye
-
Assay buffer (e.g., HBSS with 1 mM Ca2+/Mg2+)
-
Quenching solution (e.g., ice-cold PBS)
-
Fluorescence plate reader
Methodology:
-
Plate Coating:
-
Dilute recombinant human VCAM-1 to a final concentration of 5 µg/mL in sterile PBS.
-
Add 50 µL of the VCAM-1 solution to each well of a 96-well plate.
-
Incubate the plate overnight at 4°C.
-
The next day, wash the wells three times with 200 µL of sterile PBS to remove any unbound VCAM-1.
-
Block non-specific binding by adding 200 µL of 1% BSA in PBS to each well and incubate for 1 hour at 37°C.
-
Wash the wells three times with 200 µL of PBS before use.
-
-
Cell Preparation:
-
Culture Jurkat cells to a density of approximately 1 x 10^6 cells/mL.
-
Harvest the cells by centrifugation and resuspend them in serum-free medium.
-
Load the cells with 5 µM Calcein-AM by incubating for 30 minutes at 37°C.
-
Wash the cells three times with assay buffer to remove excess dye.
-
Resuspend the cells in assay buffer to a final concentration of 1 x 10^6 cells/mL.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of this compound in assay buffer. A typical concentration range would be from 1 nM to 10 µM.
-
In a separate plate, mix equal volumes of the cell suspension and the this compound dilutions.
-
Include a vehicle control (DMSO) and a no-treatment control.
-
Pre-incubate the cells with the inhibitor for 30 minutes at 37°C.
-
-
Adhesion Assay:
-
Add 100 µL of the cell/inhibitor mixture to each well of the VCAM-1 coated plate.
-
Incubate the plate for 30-60 minutes at 37°C to allow for cell adhesion.
-
Gently wash the wells three times with 200 µL of pre-warmed assay buffer to remove non-adherent cells.
-
After the final wash, add 100 µL of assay buffer to each well.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence of the adherent cells using a fluorescence plate reader with excitation at 485 nm and emission at 520 nm.
-
Calculate the percentage of adhesion for each condition relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
References
preventing TCS 2314 off-target effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using TCS 2314, a potent antagonist of integrin very late antigen-4 (VLA-4; α4β1). The information is intended for researchers, scientists, and drug development professionals to help prevent and troubleshoot potential off-target effects and other experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective antagonist of the α4β1 integrin, also known as VLA-4. It functions by blocking the interaction of VLA-4 with its ligands, such as vascular cell adhesion molecule-1 (VCAM-1) and fibronectin.[1][2][3] This inhibition prevents the adhesion, migration, and activation of leukocytes and other cells expressing VLA-4, which is crucial in inflammatory responses. This compound has an IC50 of 4.4 nM for VLA-4.
Q2: What are the known or potential off-target effects of this compound?
While specific off-target effects of this compound are not extensively documented in publicly available literature, potential off-target effects can be inferred from the biology of integrins and the behavior of other small molecule inhibitors. These may include:
-
Effects on other integrins: Although this compound is described as selective for VLA-4, high concentrations might lead to interactions with other integrins, particularly those sharing the β1 subunit.
-
Unintended integrin activation: Some small molecule integrin inhibitors have been reported to paradoxically induce a conformational change in the integrin, leading to a low level of activation instead of inhibition. This could result in unexpected cellular responses.
-
Impact on cell survival and proliferation: Since VLA-4 signaling can influence cell survival and proliferation pathways, long-term treatment or high concentrations of this compound might have unintended effects on cell viability in certain cell types.
Q3: I am observing lower than expected inhibition of cell adhesion in my assay. What could be the cause?
Several factors could contribute to reduced efficacy of this compound in a cell adhesion assay. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue.
Q4: My cells are showing signs of toxicity or reduced viability after treatment with this compound. How can I address this?
Cell toxicity can be a concern with any small molecule inhibitor. The troubleshooting guide provides detailed steps to identify the cause and mitigate toxicity.
Troubleshooting Guides
Issue 1: Lower Than Expected Inhibition of Cell Adhesion
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Incorrect concentration of this compound | - Verify the calculated concentration of your stock and working solutions. - Perform a dose-response curve to determine the optimal concentration for your specific cell type and assay conditions. |
| Degradation of this compound | - Ensure proper storage of the compound as per the manufacturer's instructions (typically at room temperature for the solid form). - Prepare fresh working solutions from a new stock for each experiment. |
| Cell type expresses low levels of VLA-4 | - Confirm VLA-4 expression on your target cells using flow cytometry or western blotting. |
| Alternative adhesion pathways | - The cells may be utilizing other adhesion molecules to bind to the substrate. - Use blocking antibodies for other suspected integrins to confirm the specificity of the adhesion. |
| Suboptimal assay conditions | - Optimize incubation times, temperature, and washing steps in your adhesion assay. - Ensure the plate is properly coated with the VLA-4 ligand (e.g., VCAM-1, fibronectin). |
Issue 2: Cell Toxicity or Reduced Viability
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| High concentration of this compound | - Lower the concentration of this compound. A dose-response for toxicity should be performed. |
| Solvent toxicity (e.g., DMSO) | - Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). - Include a solvent-only control in your experiments. |
| Prolonged exposure | - Reduce the duration of treatment with this compound. |
| Cell culture conditions | - Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. - Check for any contamination in your cell culture. |
| Induction of Anoikis | - As an adhesion inhibitor, this compound may induce a form of programmed cell death called anoikis in anchorage-dependent cells. Consider if this is an expected outcome for your experiment. |
Experimental Protocols
Protocol 1: Cell Adhesion Assay
This protocol provides a general framework for assessing the effect of this compound on cell adhesion.
-
Plate Coating:
-
Coat a 96-well plate with a VLA-4 ligand (e.g., 10 µg/mL VCAM-1 or fibronectin) overnight at 4°C.
-
Wash the plate three times with sterile PBS.
-
Block non-specific binding sites with 1% BSA in PBS for 1 hour at 37°C.
-
Wash the plate three times with sterile PBS.
-
-
Cell Preparation:
-
Harvest cells and resuspend them in serum-free media.
-
Label cells with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's protocol.
-
Wash and resuspend the labeled cells in assay buffer (e.g., serum-free media containing 1 mM MgCl2 and 1 mM CaCl2).
-
-
Treatment and Adhesion:
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Seed 1 x 10^5 cells per well onto the coated plate.
-
Incubate for 1 hour at 37°C to allow for cell adhesion.
-
-
Quantification:
-
Gently wash the wells three times with PBS to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a plate reader.
-
Calculate the percentage of adhesion relative to the vehicle control.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol can be used to assess the cytotoxic effects of this compound.
-
Cell Seeding:
-
Seed 1 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with a range of concentrations of this compound or vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C until formazan crystals form.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.
-
Incubate for at least 2 hours at room temperature in the dark to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Visualizations
Caption: VLA-4 signaling pathway and the inhibitory action of this compound.
References
- 1. Frontiers | Novel Ligands Targeting α4β1 Integrin: Therapeutic Applications and Perspectives [frontiersin.org]
- 2. VLA-4 - Wikipedia [en.wikipedia.org]
- 3. VLA-4 integrin mediates lymphocyte migration on the inducible endothelial cell ligand VCAM-1 and the extracellular matrix ligand fibronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vivo Efficacy of TCS 2314
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the in vivo efficacy of TCS 2314, a potent and selective antagonist of the α4β1 integrin (Very Late Antigen-4 or VLA-4). Given that publicly available in vivo data for this compound is limited, this guide synthesizes information on the compound's mechanism of action, general principles for in vivo studies of small molecule inhibitors, and published data from other VLA-4 antagonists.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule antagonist of integrin α4β1 (also known as VLA-4) with a reported IC50 of 4.4 nM.[1][2][3] Its primary mechanism is to block the interaction of VLA-4 on inflammatory cells with its ligands, such as Vascular Cell Adhesion Molecule-1 (VCAM-1), thereby inhibiting the activation and migration of these cells to sites of inflammation.[1][2]
Q2: What is the reported route of administration for this compound?
A2: this compound has been described as an orally active compound, suggesting that oral gavage is a potential route of administration for in vivo studies.
Q3: What are the known pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound?
Q4: Are there any known off-target effects or potential for toxicity with VLA-4 antagonists?
A4: While specific toxicity data for this compound is not published, it is important to consider class-related effects of VLA-4 antagonists. For instance, the monoclonal antibody natalizumab, which also targets VLA-4, has been associated with progressive multifocal leukoencephalopathy (PML), a rare but serious side effect due to its immunosuppressive nature. Whether a small-molecule antagonist like this compound would carry a similar risk with chronic use is unclear. Researchers should carefully monitor for signs of immunosuppression in their animal models.
Troubleshooting Guide
This guide addresses potential issues that may arise during in vivo experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Lack of in vivo efficacy despite potent in vitro activity | Poor Oral Bioavailability: The compound may not be efficiently absorbed from the gastrointestinal tract. | - Formulation Optimization: Experiment with different vehicle formulations to improve solubility and absorption. Consider using solubilizing agents such as cyclodextrins or developing amorphous solid dispersions. - Particle Size Reduction: Techniques like cryo-milling can increase the surface area for dissolution. - Alternative Administration Routes: If oral administration proves ineffective, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection. - Pharmacokinetic Analysis: Conduct a pilot PK study to measure plasma and tissue concentrations of this compound to confirm target exposure. |
| Rapid Metabolism or Clearance: The compound may be quickly metabolized by the liver or cleared from circulation. | - Pharmacokinetic Analysis: Assess the half-life of this compound in your animal model. - Dosing Regimen Adjustment: Increase the dosing frequency (e.g., from once daily to twice daily) to maintain therapeutic concentrations. | |
| Inadequate Target Engagement: Insufficient concentrations of the compound may be reaching the target tissue. | - Pharmacodynamic Analysis: Measure the occupancy of VLA-4 by this compound in target tissues or circulating cells. This can be assessed using techniques like flow cytometry with a fluorescently labeled ligand or antibody that competes for the same binding site. - Dose Escalation Study: Carefully escalate the dose of this compound while monitoring for efficacy and any signs of toxicity. | |
| High variability in experimental results between animals | Inconsistent Dosing: Inaccurate or inconsistent administration of the compound. | - Standardize Dosing Technique: Ensure all personnel are using a standardized and precise technique for oral gavage or injections. - Vehicle Homogeneity: Ensure the dosing solution is well-mixed and the compound remains in suspension or solution. |
| Inter-animal differences in metabolism: Genetic or physiological variations between animals can lead to different rates of drug metabolism. | - Increase Group Size: A larger number of animals per group can help to mitigate the impact of individual variability. - Consider Animal Strain: Different strains of mice or rats can have different metabolic profiles. Ensure you are using a consistent and appropriate strain for your disease model. | |
| Observed Toxicity or Adverse Events | On-target Toxicity: The observed toxicity may be a direct result of VLA-4 inhibition (e.g., immunosuppression). | - Dose Reduction: Determine if the toxicity is dose-dependent by testing lower doses. - Monitor Immune Cell Populations: Perform complete blood counts (CBCs) and flow cytometry analysis of lymphoid tissues to monitor for changes in immune cell populations. |
| Off-target Effects: The compound may be interacting with other unintended molecular targets. | - In Vitro Profiling: Screen this compound against a panel of off-target proteins to identify potential unintended interactions. - Use a Structurally Unrelated VLA-4 Antagonist: If a different VLA-4 antagonist with a distinct chemical structure does not produce the same toxicity, it is more likely an off-target effect of this compound. |
Data Presentation
The following tables provide a template for summarizing quantitative data from in vivo studies with this compound. As specific data is not yet published, hypothetical values are used for illustrative purposes. Researchers should replace this with their own experimental data.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value (Hypothetical) |
| Route of Administration | Oral Gavage (p.o.) |
| Dose | 10 mg/kg |
| Bioavailability (F%) | 35% |
| Tmax (hours) | 2 |
| Cmax (ng/mL) | 850 |
| Half-life (t1/2) (hours) | 4.5 |
Table 2: Hypothetical Efficacy of this compound in a Mouse Model of Inflammatory Disease
| Treatment Group | Dose (mg/kg, p.o., QD) | Mean Disease Score (± SEM) | Reduction in Inflammation (%) |
| Vehicle Control | 0 | 4.2 ± 0.3 | 0 |
| This compound | 3 | 3.1 ± 0.4 | 26 |
| This compound | 10 | 2.0 ± 0.2 | 52 |
| This compound | 30 | 1.1 ± 0.1 | 74 |
Experimental Protocols
Below are generalized protocols for in vivo studies with a VLA-4 antagonist. These should be adapted and optimized for your specific experimental needs and animal model.
Protocol 1: Preparation of this compound for Oral Administration
-
Solubility Testing: Determine the solubility of this compound in various pharmaceutically acceptable vehicles (e.g., 0.5% methylcellulose, 20% Kleptose in citrate buffer).
-
Stock Solution Preparation: Based on solubility testing, prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dosing Solution Preparation: On each day of dosing, dilute the stock solution with the chosen vehicle to the final desired concentration. Ensure the final concentration of the initial solvent (e.g., DMSO) is at a non-toxic level (typically <5% v/v). Vortex or sonicate the solution to ensure homogeneity.
Protocol 2: General In Vivo Efficacy Study in a Mouse Model
-
Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the start of the experiment.
-
Disease Induction: Induce the disease model according to your established protocol.
-
Group Allocation: Randomize animals into treatment groups (e.g., vehicle control, different dose levels of this compound, positive control).
-
Dosing: Administer this compound or vehicle via oral gavage at the predetermined dose and frequency. Monitor the body weight of each animal daily.
-
Efficacy Assessment: Monitor disease progression using relevant readouts (e.g., clinical scoring, measurement of inflamed tissue, etc.) at regular intervals.
-
Pharmacodynamic Analysis (Satellite Group): A separate group of animals can be used for PD analysis. At a specified time point after the final dose, collect blood and/or tissues to assess target engagement.
Visualizations
Signaling Pathway of α4β1 Integrin (VLA-4)
Caption: The α4β1 integrin signaling pathway initiated by ligand binding.
Experimental Workflow for In Vivo Efficacy Study
Caption: A generalized experimental workflow for an in vivo efficacy study.
Troubleshooting Logic for Lack of Efficacy
Caption: A logical workflow for troubleshooting a lack of in vivo efficacy.
References
Technical Support Center: TCS 2314 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TCS 2314, a potent VLA-4 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule antagonist of integrin very late antigen-4 (VLA-4), also known as α4β1 integrin.[1][2][3] Its primary mechanism of action is to block the interaction between VLA-4 and its ligands, such as vascular cell adhesion molecule-1 (VCAM-1) and the CS-1 domain of fibronectin.[4][5] This inhibition prevents the adhesion and migration of leukocytes and other VLA-4 expressing cells, thereby blocking the activation of inflammatory cells.
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol. For long-term storage, it is recommended to store the solid powder at -20°C. In solvent, stock solutions can be stored at -80°C for up to six months or at -20°C for up to one month. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.
Q3: I am observing lower than expected efficacy of this compound in my in vitro experiments. What could be the reason?
A3: Several factors could contribute to lower than expected efficacy. Firstly, ensure that the compound has been properly dissolved and that the final concentration in your assay is accurate. Secondly, the expression level of VLA-4 on your cells of interest is critical; low or absent VLA-4 expression will result in a diminished response. Finally, the activation state of the VLA-4 integrin can influence inhibitor binding. "Inside-out" signaling pathways can shift VLA-4 to a high-affinity state, which may affect the potency of the antagonist.
Q4: Are there any known off-target effects of this compound?
A4: While this compound is described as a selective VLA-4 antagonist, it is good practice to consider potential off-target effects. For instance, some VLA-4 inhibitors have been shown to have a much lower affinity for the related α4β7 integrin. Depending on the experimental system, it may be prudent to include control experiments to rule out significant off-target effects, such as using cell lines with varying integrin expression profiles.
Troubleshooting Guides
Cell Adhesion Assay
Issue: High background adhesion in control wells.
-
Possible Cause: Incomplete blocking of the plate surface.
-
Solution: Ensure thorough blocking of the wells with a suitable blocking agent, such as bovine serum albumin (BSA), for a sufficient duration. Increase the concentration of the blocking agent or the incubation time if necessary.
-
Possible Cause: Non-specific cell clumping.
-
Solution: Ensure a single-cell suspension before seeding. Gently triturate the cell suspension to break up any clumps.
Issue: Low overall cell adhesion, even in untreated wells.
-
Possible Cause: Suboptimal coating of the plate with VLA-4 ligand (VCAM-1 or fibronectin).
-
Solution: Verify the concentration and quality of the coating protein. Ensure the coating procedure is performed correctly, including appropriate incubation time and temperature.
-
Possible Cause: Low VLA-4 expression or activation on the cells.
-
Solution: Confirm VLA-4 expression on your cells using flow cytometry. Consider stimulating the cells with an agent known to induce VLA-4 activation (e.g., phorbol esters or certain chemokines) to promote adhesion.
Issue: Inconsistent results between replicate wells.
-
Possible Cause: Uneven cell seeding or washing steps.
-
Solution: Ensure a homogenous cell suspension and careful, consistent pipetting when seeding cells. During washing steps, be gentle to avoid dislodging adhered cells and apply the same technique to all wells.
Leukocyte Migration (Transwell) Assay
Issue: High number of cells migrating in the negative control (no chemoattractant).
-
Possible Cause: Spontaneous migration of cells.
-
Solution: Some cell types exhibit higher spontaneous migration. Optimize the assay duration; a shorter incubation time may reduce background migration while still allowing for chemoattractant-induced migration.
-
Possible Cause: Presence of chemoattractants in the serum used in the media.
-
Solution: Perform the assay in serum-free or low-serum media to minimize background chemotaxis.
Issue: Low number of cells migrating towards the chemoattractant.
-
Possible Cause: Incorrect pore size of the transwell insert.
-
Solution: Ensure the pore size of the membrane is appropriate for the cell type being used. The pores should be large enough for the cells to actively migrate through but small enough to prevent passive falling through.
-
Possible Cause: Suboptimal chemoattractant concentration.
-
Solution: Perform a dose-response curve to determine the optimal concentration of the chemoattractant for your specific cell type.
Issue: this compound does not inhibit migration effectively.
-
Possible Cause: The chosen chemoattractant signals through a VLA-4 independent pathway.
-
Solution: Verify that the chemoattractant you are using is known to induce VLA-4-dependent migration. If not, consider using a different chemoattractant or a combination of factors.
-
Possible Cause: Insufficient pre-incubation time with this compound.
-
Solution: Ensure that the cells are pre-incubated with this compound for a sufficient period to allow for binding to VLA-4 before being placed in the transwell chamber.
Quantitative Data
Table 1: Potency of VLA-4 Antagonists
| Compound | Target | IC50 | Cell Line/Assay Condition |
| This compound | VLA-4 (α4β1) | 4.4 nM | Not specified in provided results |
| BIO-1211 | VLA-4 (α4β1) | 4 nM | Not specified in provided results |
| BIO-1211 | α4β7 | 2 µM | Not specified in provided results |
| Natalizumab | VLA-4 (α4β1) | >50% inhibition at 10 to 100 µg/ml | SCD whole blood cell binding to TNF-α activated HUVECs |
Experimental Protocols
Cell Adhesion Assay Protocol
This protocol provides a general framework for a static cell adhesion assay to evaluate the effect of this compound.
Materials:
-
96-well tissue culture plates
-
VLA-4 ligand: Recombinant human VCAM-1/Fc chimera or Fibronectin
-
Phosphate-Buffered Saline (PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Cell culture medium
-
This compound stock solution
-
Cells expressing VLA-4 (e.g., Jurkat cells, primary lymphocytes)
-
Cell viability stain (e.g., Calcein-AM)
-
Fluorescence plate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with the VLA-4 ligand (e.g., 10 µg/mL VCAM-1 or fibronectin in PBS) overnight at 4°C.
-
The next day, wash the wells three times with PBS to remove any unbound ligand.
-
-
Blocking:
-
Add blocking buffer to each well and incubate for at least 1 hour at 37°C to block non-specific binding sites.
-
Wash the wells three times with PBS.
-
-
Cell Preparation:
-
Harvest cells and resuspend them in serum-free cell culture medium.
-
Perform a cell count and adjust the cell density to the desired concentration (e.g., 1 x 10^6 cells/mL).
-
Label the cells with a fluorescent viability dye like Calcein-AM according to the manufacturer's protocol.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Pre-incubate the labeled cells with different concentrations of this compound (or vehicle control) for 30-60 minutes at 37°C.
-
-
Adhesion:
-
Add the pre-incubated cell suspension to the coated and blocked wells.
-
Incubate the plate for 30-90 minutes at 37°C in a humidified incubator.
-
-
Washing:
-
Gently wash the wells 2-3 times with PBS to remove non-adherent cells. Be careful not to disturb the adherent cells.
-
-
Quantification:
-
Add PBS or cell culture medium to each well.
-
Measure the fluorescence of the adherent cells using a fluorescence plate reader.
-
The percentage of adhesion can be calculated relative to the fluorescence of the total number of cells added to the well.
-
Leukocyte Migration Assay (Boyden Chamber) Protocol
This protocol describes a typical transwell migration assay to assess the inhibitory effect of this compound on leukocyte migration.
Materials:
-
Transwell inserts (with appropriate pore size for the cells being used, e.g., 5 µm for lymphocytes)
-
24-well companion plates
-
Chemoattractant (e.g., SDF-1α/CXCL12)
-
Cell culture medium (serum-free or low-serum)
-
This compound stock solution
-
VLA-4 expressing cells (e.g., primary T cells, monocytes)
-
Cell staining and quantification reagents (e.g., Calcein-AM or similar)
-
Fluorescence plate reader or microscope
Procedure:
-
Preparation of Chemoattractant:
-
Prepare the chemoattractant solution in serum-free medium at the desired concentration and add it to the lower chamber of the 24-well plate.
-
-
Cell Preparation:
-
Harvest and resuspend the cells in serum-free medium.
-
Adjust the cell concentration to the desired density (e.g., 2 x 10^6 cells/mL).
-
-
Inhibitor Treatment:
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 30-60 minutes at 37°C.
-
-
Migration:
-
Place the transwell inserts into the wells of the 24-well plate containing the chemoattractant.
-
Add the pre-treated cell suspension to the upper chamber of the transwell inserts.
-
Incubate the plate at 37°C in a humidified incubator for a period appropriate for your cell type (typically 2-4 hours).
-
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the transwell inserts.
-
Wipe the top surface of the insert membrane with a cotton swab to remove non-migrated cells.
-
The migrated cells on the bottom of the membrane can be fixed and stained (e.g., with DAPI) and counted under a microscope.
-
Alternatively, if cells have migrated into the lower chamber, they can be collected and counted using a cell counter or a fluorescence-based assay after labeling with a dye like Calcein-AM.
-
Visualizations
Caption: VLA-4 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for a Cell Adhesion Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Adhesion Assay for Murine Bone Marrow Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of LFA-1/ICAM-1 and VLA-4/VCAM-1 as a therapeutic approach to inflammation and autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: TCS 2314 Quality Control and Purity Testing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control (QC) and purity testing of the small molecule inhibitor, TCS 2314. This compound is a potent antagonist of the integrin Very Late Antigen-4 (VLA-4 or α4β1). Adherence to rigorous quality control standards is critical for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that acts as an antagonist to the integrin VLA-4. VLA-4 is a key adhesion molecule expressed on the surface of various leukocytes, including lymphocytes and monocytes. It mediates cell-cell and cell-extracellular matrix interactions by binding to its ligands, primarily Vascular Cell Adhesion Molecule-1 (VCAM-1) on activated endothelial cells and the CS-1 domain of fibronectin in the extracellular matrix. By blocking the VLA-4 interaction, this compound can inhibit the adhesion and migration of inflammatory cells to sites of inflammation.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the integrity of this compound. For long-term storage, the solid compound should be stored at -20°C, protected from light and moisture. For short-term storage, it can be kept at 4°C. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to 6 months, or -80°C for longer periods.
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. It is common to prepare a high-concentration stock solution in 100% anhydrous DMSO. For cell-based assays, this stock solution can then be diluted to the final working concentration in an aqueous buffer or cell culture medium. It is important to ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity or off-target effects.
Q4: What is the acceptable purity level for this compound in research experiments?
A4: For reliable and reproducible results in both in vitro and in vivo experiments, it is recommended to use this compound with a purity of ≥98%, as determined by High-Performance Liquid Chromatography (HPLC). Using a compound with lower purity can lead to inconsistent results due to the presence of impurities that may have their own biological activities.
Troubleshooting Guides
Issue 1: Inconsistent or No Compound Activity in Assays
-
Question: My this compound is showing variable or no activity in my cell-based adhesion assay. What could be the cause?
-
Answer:
-
Compound Degradation: this compound, like many small molecules, can degrade over time, especially if not stored properly. Exposure to light, moisture, or repeated freeze-thaw cycles of stock solutions can lead to a loss of potency. It is advisable to prepare fresh working solutions from a properly stored stock for each experiment.
-
Incorrect Concentration: Verify the calculations for your stock solution and final working concentrations. Ensure that the compound was accurately weighed and fully dissolved.
-
Low Purity: If the purity of your this compound is below the recommended ≥98%, the presence of inactive or even antagonistic impurities could be affecting your results. Consider re-purifying the compound or obtaining a new batch with a certificate of analysis.
-
Assay Conditions: Ensure that the conditions of your cell-based assay (e.g., cell density, incubation time, ligand coating concentration) are optimized.
-
Issue 2: Solubility Problems and Precipitation
-
Question: My this compound is precipitating when I dilute my DMSO stock solution into an aqueous buffer. How can I resolve this?
-
Answer:
-
Aqueous Solubility Limit Exceeded: this compound has limited solubility in aqueous solutions. You may be exceeding its solubility limit at the final concentration. Try lowering the final concentration of the compound in your assay.
-
Insufficient DMSO in Final Solution: While aiming for a low final DMSO concentration, a certain amount may be necessary to maintain solubility. You can try slightly increasing the final DMSO concentration, but always include a vehicle control with the same DMSO concentration to check for solvent effects.
-
pH of the Buffer: The solubility of some compounds can be pH-dependent. You can experiment with buffers of different pH values to see if this improves solubility, ensuring the chosen pH is compatible with your experimental system.
-
Solution Preparation Technique: When diluting, add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.
-
Issue 3: Unexpected Peaks in HPLC Purity Analysis
-
Question: I am performing an HPLC analysis of my this compound sample and see unexpected peaks in the chromatogram. What do these mean?
-
Answer:
-
Impurities or Degradation Products: The most likely source of unexpected peaks is the presence of impurities from the synthesis or degradation products. Compare the chromatogram to a reference standard if available.
-
Contamination: The peaks could be from a contaminated solvent, glassware, or the HPLC system itself. Run a blank injection (mobile phase only) to check for system contamination.
-
Carryover: If a previously run sample was highly concentrated, you might be seeing carryover. Perform several blank injections to wash the system.
-
Mobile Phase Issues: Ensure your mobile phase is properly prepared, filtered, and degassed. Inconsistent mobile phase composition can lead to artifact peaks.
-
Data Presentation
Table 1: Physicochemical Properties and Storage of this compound
| Property | Value |
| Molecular Weight | 522.59 g/mol |
| Appearance | White to off-white solid |
| Purity Specification | ≥98% (by HPLC) |
| Solubility (DMSO) | ≥100 mM |
| Solubility (Ethanol) | ≥50 mM |
| Storage (Solid) | -20°C (long-term), 4°C (short-term) |
| Storage (DMSO Stock) | -20°C (≤6 months), -80°C (>6 months) |
Table 2: Stability of a Typical Small Molecule Inhibitor in DMSO at -20°C
| Time Point | Purity (%) | Notes |
| T=0 | 99.8 | Freshly prepared solution. |
| 1 Month | 99.6 | No significant degradation. |
| 3 Months | 99.3 | Minor decrease in purity. |
| 6 Months | 98.7 | Consider preparing a fresh stock solution. |
| 12 Months | 96.5 | Significant degradation may have occurred. |
Note: This is generalized data; stability is compound-specific and should be experimentally determined if critical.[1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
-
Procedure:
-
Calculate the required mass of this compound using the formula: Mass (mg) = 10 mM * Volume (L) * 522.59 g/mol. For 1 mL of a 10 mM stock, you will need 5.23 mg of this compound.
-
Carefully weigh the calculated mass of this compound into a sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution for 1-2 minutes until the compound is completely dissolved. If necessary, gentle warming to 37°C or sonication can be used to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Purity Assessment of this compound by HPLC
-
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid
-
This compound sample
-
-
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Filter and degas both mobile phases before use.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in DMSO.
-
Dilute this solution with the mobile phase to a final concentration of approximately 50 µg/mL.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or the λmax of this compound if known)
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
-
Protocol 3: VLA-4 Dependent Cell Adhesion Assay
-
Materials:
-
96-well tissue culture plates
-
Recombinant human VCAM-1
-
VLA-4 expressing cells (e.g., Jurkat T-cells)
-
Assay buffer (e.g., HBSS with 1 mM MgCl2)
-
Blocking buffer (e.g., 1% BSA in assay buffer)
-
Calcein-AM (or other cell viability stain)
-
This compound
-
-
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with VCAM-1 (e.g., 5 µg/mL in PBS) overnight at 4°C.
-
Wash the wells twice with PBS.
-
Block the wells with blocking buffer for 1 hour at 37°C.
-
Wash the wells twice with assay buffer.
-
-
Cell Preparation:
-
Label the VLA-4 expressing cells with Calcein-AM according to the manufacturer's protocol.
-
Resuspend the labeled cells in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the VCAM-1 coated wells. Include a vehicle control (DMSO) and a no-treatment control.
-
-
Adhesion:
-
Add the labeled cell suspension to the wells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Washing:
-
Gently wash the wells 2-3 times with pre-warmed assay buffer to remove non-adherent cells.
-
-
Quantification:
-
Read the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
Calculate the percentage of adhesion relative to the no-treatment control and determine the IC50 of this compound.
-
-
Mandatory Visualizations
References
Technical Support Center: Interpreting Unexpected Results with TCS 2314
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with TCS 2314, a potent and selective antagonist of α4β1 integrin (VLA-4).
Understanding this compound
This compound is a small molecule inhibitor that targets the α4β1 integrin receptor, playing a crucial role in cell-cell and cell-matrix adhesion.[1] It is widely used in research to study the effects of blocking the activation of inflammatory cells.
Key Specifications:
| Parameter | Value | Reference |
| Target | α4β1 integrin (VLA-4) | |
| IC50 | 4.4 nM | |
| Molecular Weight | 522.59 g/mol | |
| Formula | C28H34N4O6 | |
| Solubility | 100 mM in DMSO, 50 mM in ethanol | |
| Storage | Store at room temperature |
Troubleshooting Guide
Unexpected results can arise from various factors, from experimental design to data interpretation. This guide addresses common issues in a question-and-answer format.
Issue 1: Inconsistent or weaker-than-expected inhibition of cell adhesion.
-
Question: My cell adhesion assay shows variable or weak inhibition with this compound, even at concentrations above the reported IC50. What could be the cause?
-
Possible Causes & Troubleshooting Steps:
-
Compound Stability and Handling: Ensure this compound is properly dissolved and stored. Prepare fresh dilutions for each experiment, as repeated freeze-thaw cycles can degrade the compound.
-
Cell Health and Density: Use healthy, viable cells at a consistent density. Over-confluent or stressed cells may exhibit altered adhesion properties.
-
Assay Conditions: Optimize incubation times and washing steps. Insufficient incubation may not allow for complete binding, while overly vigorous washing can detach weakly adherent cells, masking the inhibitor's effect.
-
Partial Agonism: At low concentrations, some integrin antagonists can act as partial agonists, leading to paradoxical effects. Consider performing a full dose-response curve to identify any biphasic effects.
-
Issue 2: Observed cytotoxicity or a decrease in cell viability.
-
Question: I'm observing a significant decrease in cell viability in my cultures treated with this compound. Is this expected?
-
Possible Causes & Troubleshooting Steps:
-
Solvent Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations. Run a vehicle-only control to assess its effect on cell viability.
-
On-Target Effects: Since α4β1 integrin is involved in cell survival signaling in some cell types, its blockade could potentially induce apoptosis. Consider performing a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your primary assay.
-
Off-Target Effects: While specific off-target effects of this compound are not widely reported, it is a possibility with any small molecule inhibitor. If you suspect off-target effects, consider using a structurally different α4β1 antagonist as a control.
-
Issue 3: High background or non-specific cell adhesion.
-
Question: In my cell adhesion assay, I see a high level of cell binding in the negative control wells, making it difficult to assess the inhibitory effect of this compound. How can I reduce this background?
-
Possible Causes & Troubleshooting Steps:
-
Blocking Efficiency: Ensure that the wells of your plate are adequately blocked to prevent non-specific binding of cells. Common blocking agents include Bovine Serum Albumin (BSA) or casein.
-
Cell Clumping: Ensure your cells are in a single-cell suspension before adding them to the assay plate. Cell clumps can lead to artificially high adhesion readings.
-
Plate Type: Use low-attachment plates if non-specific binding to the plastic is a persistent issue.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of this compound treatment in a typical cell adhesion assay?
A1: In a well-designed assay, you should observe a dose-dependent decrease in the number of adherent cells expressing α4β1 integrin when incubated with its ligand (e.g., VCAM-1).
Q2: How can I confirm that the observed effect of this compound is specific to α4β1 integrin inhibition?
A2: To confirm specificity, you can include the following controls in your experiment:
-
A cell line that does not express α4β1 integrin. These cells should not show a response to this compound.
-
A different, structurally unrelated α4β1 integrin antagonist to see if it phenocopies the effect of this compound.
-
An inactive enantiomer or a close structural analog of this compound that is known to be inactive against α4β1 integrin.
Q3: Could this compound affect downstream signaling pathways?
A3: Yes. Integrin binding to its ligand initiates intracellular signaling cascades. By blocking this interaction, this compound is expected to inhibit these downstream pathways. The specific pathways affected will depend on the cell type and context.
Experimental Protocols & Visualizations
General Experimental Workflow for a Cell Adhesion Assay
This workflow outlines the key steps for assessing the effect of this compound on cell adhesion.
Caption: General workflow for a cell adhesion assay using this compound.
Signaling Pathway Downstream of α4β1 Integrin
This diagram illustrates a simplified signaling pathway that can be inhibited by this compound.
Caption: Simplified α4β1 integrin signaling pathway inhibited by this compound.
Troubleshooting Logic Flowchart
This flowchart provides a logical sequence for troubleshooting unexpected results.
Caption: Logical flowchart for troubleshooting unexpected experimental outcomes.
References
Validation & Comparative
A Comparative Guide to VLA-4 Inhibitors: TCS 2314 and Other Key Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of TCS 2314 with other notable Very Late Antigen-4 (VLA-4) inhibitors. The content is structured to offer a clear overview of their performance, supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Introduction to VLA-4 Inhibition
Very Late Antigen-4 (VLA-4), also known as integrin α4β1, is a key adhesion molecule expressed on the surface of leukocytes, including lymphocytes, monocytes, and eosinophils. It plays a crucial role in mediating the adhesion of these cells to the vascular endothelium and their subsequent migration into inflamed tissues. This process is central to the pathophysiology of various inflammatory and autoimmune diseases, such as multiple sclerosis, Crohn's disease, and asthma. VLA-4 antagonists are designed to block the interaction between VLA-4 and its primary ligands, Vascular Cell Adhesion Molecule-1 (VCAM-1) and fibronectin, thereby inhibiting leukocyte trafficking and reducing inflammation.
Comparative Performance of VLA-4 Inhibitors
The following table summarizes the in vitro potency of this compound and other selected VLA-4 inhibitors. It is important to note that direct comparisons of IC50 values should be made with caution, as they can vary depending on the specific assay conditions.
| Inhibitor | Type | Target | IC50 (nM) | Reference |
| This compound | Small Molecule | α4β1 (VLA-4) | 4.4 | [1][2][3] |
| BIO-1211 | Small Molecule | α4β1 (VLA-4) | 4 | [4] |
| Firategrast | Small Molecule | α4β1/α4β7 | 198 (for α4β1) | |
| Natalizumab | Monoclonal Antibody | α4 subunit of VLA-4 and α4β7 | - |
Note on Natalizumab: As a monoclonal antibody, the potency of natalizumab is typically characterized by its binding affinity (Kd) and effective concentration in functional assays rather than a direct IC50 value in the same manner as small molecules. Its high efficacy is well-established in clinical settings for the treatment of multiple sclerosis.
VLA-4 Signaling Pathway
The interaction of VLA-4 with its ligands initiates a cascade of intracellular signaling events known as "outside-in" signaling, which is crucial for cell adhesion, migration, and activation. Conversely, intracellular signals can modulate the affinity of VLA-4 for its ligands through "inside-out" signaling.
Caption: VLA-4 signaling pathway illustrating "inside-out" and "outside-in" activation.
Experimental Protocols
Detailed methodologies for key experiments used to evaluate VLA-4 inhibitors are provided below.
Cell Adhesion Assay
This assay quantifies the ability of a VLA-4 inhibitor to block the adhesion of leukocytes to VCAM-1 or fibronectin.
a. Materials:
-
Leukocytic cell line expressing VLA-4 (e.g., Jurkat, U937)
-
96-well microplates
-
Recombinant human VCAM-1 or fibronectin
-
Bovine Serum Albumin (BSA)
-
Calcein-AM (or other fluorescent cell stain)
-
Assay buffer (e.g., HBSS with Ca2+/Mg2+)
-
VLA-4 inhibitors (this compound and comparators)
-
Fluorescence plate reader
b. Protocol:
-
Coat the wells of a 96-well plate with VCAM-1 or fibronectin (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Wash the wells with PBS to remove unbound protein.
-
Block non-specific binding by incubating with 1% BSA in PBS for 1 hour at 37°C.
-
Label the leukocytic cells with Calcein-AM according to the manufacturer's protocol.
-
Resuspend the labeled cells in assay buffer.
-
Pre-incubate the cells with various concentrations of the VLA-4 inhibitors for 30 minutes at 37°C.
-
Add the cell suspension to the coated wells and incubate for 30-60 minutes at 37°C.
-
Gently wash the wells with assay buffer to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Caption: Experimental workflow for a cell adhesion assay.
Transwell Migration Assay
This assay assesses the ability of a VLA-4 inhibitor to block the migration of leukocytes across a porous membrane towards a chemoattractant.
a. Materials:
-
Leukocytic cell line expressing VLA-4
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Chemoattractant (e.g., SDF-1α)
-
Assay medium (serum-free)
-
VLA-4 inhibitors
-
Staining solution (e.g., Crystal Violet)
-
Microscope
b. Protocol:
-
Place the Transwell inserts into the wells of a 24-well plate.
-
Add assay medium containing the chemoattractant to the lower chamber.
-
Resuspend the leukocytic cells in assay medium.
-
Pre-incubate the cells with various concentrations of the VLA-4 inhibitors for 30 minutes at 37°C.
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
Incubate the plate at 37°C in a CO2 incubator for a period sufficient for cell migration (e.g., 2-4 hours).
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the migrated cells with Crystal Violet.
-
Elute the stain and measure the absorbance, or count the migrated cells in several fields of view using a microscope.
-
Calculate the percentage of inhibition of migration for each inhibitor concentration.
Caption: Experimental workflow for a transwell migration assay.
In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is a widely used animal model for multiple sclerosis, where VLA-4 plays a critical role in the infiltration of inflammatory cells into the central nervous system.
a. Materials:
-
Susceptible mouse strain (e.g., C57BL/6 or SJL)
-
Myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide or other encephalitogenic antigen
-
Complete Freund's Adjuvant (CFA)
-
Pertussis toxin
-
VLA-4 inhibitors (this compound and comparators)
-
Vehicle control
-
Clinical scoring system for EAE
b. Protocol:
-
Induce EAE in mice by immunization with an emulsion of MOG35-55 in CFA, followed by injections of pertussis toxin.
-
Monitor the mice daily for clinical signs of EAE and score them based on a standardized scale (e.g., 0 = no signs, 5 = moribund).
-
Initiate treatment with the VLA-4 inhibitors or vehicle control at a predetermined time point (e.g., at the onset of clinical signs or prophylactically).
-
Administer the compounds daily or as determined by their pharmacokinetic properties.
-
Continue to monitor and score the mice daily throughout the experiment.
-
At the end of the study, euthanize the mice and collect tissues (e.g., spinal cord, brain) for histological analysis to assess inflammation and demyelination.
-
Compare the clinical scores and histological findings between the treatment groups and the vehicle control group to evaluate the in vivo efficacy of the inhibitors.
Conclusion
This compound is a potent small molecule inhibitor of VLA-4 with an IC50 in the low nanomolar range, comparable to other potent inhibitors like BIO-1211. Its efficacy in blocking leukocyte adhesion and migration, coupled with its potential for oral bioavailability, makes it a promising candidate for the treatment of VLA-4-mediated inflammatory diseases. Further head-to-head comparative studies, particularly in in vivo models, are necessary to fully elucidate its therapeutic potential relative to other established and emerging VLA-4 antagonists. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and development of this important class of therapeutic agents.
References
A Comparative Efficacy Analysis of VLA-4 Antagonists: TCS 2314 and Natalizumab
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of TCS 2314 and natalizumab, two antagonists of the Very Late Antigen-4 (VLA-4) integrin. While both compounds target the same molecule, the available efficacy data for each is at vastly different stages of drug development. Natalizumab is an approved monoclonal antibody with extensive clinical data in multiple sclerosis. In contrast, this compound is a small molecule for which only preclinical data, primarily in asthma models, and an in vitro IC50 value are publicly available. This guide aims to present the existing data objectively to inform research and development decisions.
Mechanism of Action: Targeting Leukocyte Migration
Both this compound and natalizumab function by inhibiting the VLA-4 (α4β1) integrin. VLA-4 is a key adhesion molecule expressed on the surface of leukocytes, including lymphocytes and monocytes. It plays a crucial role in the migration of these immune cells from the bloodstream into inflamed tissues. In autoimmune diseases like multiple sclerosis, this migration into the central nervous system leads to inflammation and tissue damage.
By blocking the interaction of VLA-4 with its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), on endothelial cells, both this compound and natalizumab are designed to prevent the transmigration of inflammatory cells across the blood-brain barrier.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and natalizumab. It is critical to note the disparity in the types of data available.
Table 1: In Vitro and Preclinical Efficacy
| Parameter | This compound | Natalizumab |
| Target | Integrin VLA-4 (α4β1) | Integrin VLA-4 (α4β1) |
| IC50 | 4.4 nM[1][2] | Not typically reported for mAbs |
| Animal Model | Murine and guinea pig models of asthma[3] | Experimental Autoimmune Encephalomyelitis (EAE)[4] |
| Reported Effect | Excellent oral efficacy in asthma models[3] | Ameliorates clinical signs of EAE |
Table 2: Clinical Efficacy in Relapsing-Remitting Multiple Sclerosis (Natalizumab)
| Efficacy Endpoint | AFFIRM Trial (vs. Placebo) | SENTINEL Trial (add-on to IFN-β1a vs. IFN-β1a alone) |
| Annualized Relapse Rate (ARR) Reduction | 68% reduction at 1 year | 55% reduction in ARR over 2 years |
| Risk of Sustained Disability Progression Reduction | 42% reduction over 2 years | 24% reduction over 2 years |
Note: Clinical efficacy data for this compound in multiple sclerosis is not publicly available.
Experimental Protocols
This compound: Preclinical Asthma Models
Detailed experimental protocols for the in vivo studies of this compound in asthma models are not fully available in the public domain. The primary publication mentions the use of murine and guinea pig models to establish oral efficacy.
Natalizumab: Key Clinical Trials in Multiple Sclerosis
AFFIRM Trial (NCT00027300) Protocol
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group, phase 3 clinical trial.
-
Participants: 942 patients with relapsing-remitting multiple sclerosis (RRMS).
-
Inclusion Criteria: Age 18-50 years, diagnosis of RRMS according to McDonald criteria, Expanded Disability Status Scale (EDSS) score of 0-5.0, and at least one relapse in the year prior to randomization.
-
Exclusion Criteria: Primary or secondary progressive MS, recent relapse within 50 days of randomization, and prior treatment with certain immunosuppressants.
-
-
Intervention:
-
Natalizumab (n=627): 300 mg administered via intravenous infusion every 4 weeks for up to 116 weeks.
-
Placebo (n=315): Intravenous infusion every 4 weeks.
-
-
Primary Endpoints:
-
The rate of clinical relapse at one year.
-
The time to sustained disability progression, measured by the Expanded Disability Status Scale (EDSS), over two years.
-
SENTINEL Trial (NCT00030966) Protocol
-
Study Design: A randomized, double-blind, placebo-controlled, phase 3 clinical trial.
-
Participants: 1171 patients with RRMS who had experienced at least one relapse in the prior year despite being on interferon beta-1a (IFN-β1a) therapy.
-
Intervention:
-
Natalizumab group (n=589): 300 mg intravenous infusion every 4 weeks plus weekly intramuscular IFN-β1a.
-
Placebo group (n=582): Placebo intravenous infusion every 4 weeks plus weekly intramuscular IFN-β1a.
-
-
Primary Endpoints:
-
The rate of clinical relapse at one year.
-
The cumulative probability of sustained disability progression (measured by EDSS) at two years.
-
Assessment Methodologies
Annualized Relapse Rate (ARR): The ARR is a standard metric in MS clinical trials used to quantify the frequency of relapses. It is typically calculated by dividing the total number of relapses observed in a group of patients by the total number of patient-years of follow-up.
Expanded Disability Status Scale (EDSS): The EDSS is a method of quantifying disability in multiple sclerosis. It is an ordinal scale ranging from 0 (normal neurological exam) to 10 (death due to MS) in 0.5-point increments. The scale integrates ratings from eight functional systems, including pyramidal, cerebellar, brainstem, sensory, bowel and bladder, visual, cerebral, and other functions. Scores from 1.0 to 4.5 are based on impairment in these functional systems while the patient is fully ambulatory. Scores from 5.0 and above are largely defined by walking ability.
Conclusion
Direct efficacy comparison between this compound and natalizumab in the context of multiple sclerosis is not feasible at this time due to the lack of publicly available clinical data for this compound. While both molecules target the same VLA-4 pathway, natalizumab has a well-established clinical profile demonstrating significant efficacy in reducing relapse rates and disability progression in patients with RRMS. This compound, as a small molecule, offers the potential for oral administration, which would be a significant advantage. However, its development status for any indication, including multiple sclerosis, remains unclear based on public information. Further preclinical studies in relevant disease models, such as EAE, and the publication of Phase I trial data would be necessary to enable a more direct comparison of their therapeutic potential.
References
- 1. jnnp.bmj.com [jnnp.bmj.com]
- 2. Novel therapeutic for multiple sclerosis protects white matter function in EAE mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calculating and Comparing the Annualized Relapse Rate and Estimating the Confidence Interval in Relapsing Neurological … [ouci.dntb.gov.ua]
- 4. Prophylactic Effect of BIO-1211 Small-Molecule Antagonist of VLA-4 in the EAE Mouse Model of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to TCS 2314 and Other α4β1 Integrin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of TCS 2314, a selective α4β1 integrin antagonist, with other notable inhibitors targeting this critical cell adhesion molecule. The α4β1 integrin, also known as Very Late Antigen-4 (VLA-4), plays a pivotal role in inflammatory responses and cancer metastasis by mediating the adhesion of leukocytes to the vascular endothelium and the extracellular matrix.[1] This makes it a key target for therapeutic intervention in a range of diseases.
This document presents a detailed analysis of the specificity, potency, and available pharmacokinetic data for this compound and its alternatives. It also includes representative experimental protocols and visual diagrams to elucidate key signaling pathways and experimental workflows.
Performance Comparison of α4β1 Integrin Inhibitors
The following tables summarize the in vitro potency and selectivity of this compound against other prominent α4β1 integrin inhibitors. This data is crucial for evaluating the therapeutic potential and specificity of these compounds.
Table 1: In Vitro Potency Against α4β1 Integrin
| Compound | Type | IC50 (nM) for α4β1 | Kd (pM) for α4β1 |
| This compound | Small Molecule | 4.4[2] | Not Reported |
| BIO 5192 | Small Molecule | 1.8[3][4] | < 10[3] |
| TR 14035 | Small Molecule | 87 | Not Reported |
| Natalizumab | Monoclonal Antibody | Not Applicable | Not Reported |
Table 2: Selectivity Profile of α4β1 Integrin Inhibitors
| Compound | IC50 (nM) for α4β7 | IC50 (nM) for α9β1 | IC50 (nM) for α2β1 | IC50 (nM) for αIIbβ3 |
| This compound | Not Reported | Not Reported | Not Reported | Not Reported |
| BIO 5192 | > 500 | 138 | 1053 | > 10,000 |
| TR 14035 | 7 | Not Reported | Not Reported | Not Reported |
| Natalizumab | Binds to α4 subunit, so also inhibits α4β7 | Not Applicable | Not Applicable | Not Applicable |
Table 3: Pharmacokinetic Properties of Small Molecule α4β1 Integrin Inhibitors
| Compound | Oral Bioavailability | Half-life (t1/2) | Cmax | Species |
| This compound | Orally Active* | Not Reported | Not Reported | Not Reported |
| BIO 5192 | Not Reported | Not Reported | Not Reported | Not Reported |
| TR 14035 | 17.1% | 0.28 h | 0.18 µg eq./mL | Rat |
| 13.2% | 0.81 h | 0.10 µg eq./mL | Dog |
*While this compound is reported to be orally active, specific pharmacokinetic parameters such as oral bioavailability, half-life, and Cmax are not publicly available in the reviewed literature.
Experimental Protocols
To aid in the evaluation and potential replication of studies involving α4β1 integrin inhibitors, detailed methodologies for key experiments are provided below.
Representative Competitive Binding Assay (ELISA-based)
This protocol outlines a general procedure for determining the inhibitory constant (Ki) of a compound against α4β1 integrin.
Materials:
-
Recombinant human α4β1 integrin
-
VCAM-1-Fc chimera (ligand)
-
96-well ELISA plates
-
Test compounds (e.g., this compound)
-
Biotinylated anti-human IgG (Fc specific) antibody
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., Tris-buffered saline with Ca2+/Mg2+)
Procedure:
-
Coating: Coat the wells of a 96-well plate with VCAM-1-Fc (e.g., 2 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the wells with wash buffer and block with 3% BSA in PBS for 2 hours at room temperature.
-
Competition: Add a constant concentration of recombinant α4β1 integrin and varying concentrations of the test compound to the wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the wells to remove unbound integrin and inhibitor.
-
Detection: Add a biotinylated anti-human IgG (Fc specific) antibody to detect the bound VCAM-1-Fc. Incubate for 1 hour at room temperature.
-
Signal Amplification: Wash the wells and add Streptavidin-HRP. Incubate for 30 minutes at room temperature.
-
Development: Wash the wells and add TMB substrate. Allow the color to develop.
-
Stopping the Reaction: Add stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Representative Cell Adhesion Assay
This protocol describes a method to assess the ability of an inhibitor to block α4β1-mediated cell adhesion to its ligand.
Materials:
-
α4β1-expressing cells (e.g., Jurkat or Molt-4 cells)
-
VCAM-1 or fibronectin fragment CS-1 (ligand)
-
96-well tissue culture plates
-
Test compounds (e.g., this compound)
-
Calcein-AM (fluorescent dye)
-
Assay buffer (e.g., RPMI 1640 with 1% BSA)
-
Wash buffer (e.g., PBS)
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with VCAM-1 or CS-1 (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C.
-
Cell Labeling: Label the α4β1-expressing cells with Calcein-AM.
-
Inhibitor Incubation: Pre-incubate the labeled cells with varying concentrations of the test compound for 30 minutes at 37°C.
-
Adhesion: Add the cell-inhibitor suspension to the coated wells and incubate for 30-60 minutes at 37°C in a CO2 incubator.
-
Washing: Gently wash the wells with wash buffer to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the adherent cells in each well using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of cell adhesion for each inhibitor concentration relative to the control (no inhibitor) and determine the IC50 value.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the biological context and experimental design, the following diagrams illustrate the α4β1 integrin signaling pathway and a typical cell adhesion assay workflow.
Conclusion
This compound is a potent and selective small molecule inhibitor of α4β1 integrin. When compared to other inhibitors, it demonstrates high potency, similar to that of BIO 5192. However, a comprehensive assessment of its selectivity and pharmacokinetic profile is limited by the lack of publicly available data. BIO 5192 exhibits a favorable selectivity profile, being significantly more potent against α4β1 than other tested integrins. TR 14035 acts as a dual inhibitor of both α4β1 and α4β7 integrins. Natalizumab, a monoclonal antibody, offers a different therapeutic modality by targeting the α4 subunit, thereby inhibiting both α4β1 and α4β7 integrins.
The choice of an appropriate α4β1 integrin inhibitor will depend on the specific research or therapeutic context, with considerations for the desired selectivity, route of administration, and pharmacokinetic properties. This guide provides a foundational dataset and procedural framework to assist researchers in making informed decisions for their studies in inflammation, immunology, and oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Integrins | Tocris Bioscience [tocris.com]
- 3. Drug Bioavailability - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Cross-Reactivity of TCS 2314 with other Integrins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the integrin inhibitor TCS 2314, focusing on its selectivity and performance relative to other integrin antagonists. The information is intended to assist researchers in selecting appropriate tools for their studies and to provide context for the development of novel integrin-targeted therapeutics.
Introduction to this compound
This compound is a potent and selective small-molecule antagonist of the integrin α4β1, also known as Very Late Antigen-4 (VLA-4).[1][2][3] It has been consistently shown to inhibit the function of α4β1 with high efficacy, exhibiting an IC50 value of 4.4 nM. The α4β1 integrin plays a critical role in cell-cell and cell-matrix interactions, particularly in the trafficking and recruitment of lymphocytes and other leukocytes to sites of inflammation. By blocking the interaction of α4β1 with its ligands, such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and the CS-1 fragment of fibronectin, this compound effectively blocks the activation of inflammatory cells.
Cross-Reactivity Profile of this compound
While this compound is characterized as a "selective" α4β1 antagonist, publicly available data quantifying its binding affinity or inhibitory activity against a broad panel of other integrin subtypes is limited. To provide a framework for understanding its selectivity, this guide compares the known activity of this compound with that of other well-characterized integrin inhibitors that have been tested for cross-reactivity.
Table 1: Comparison of IC50 Values for Various Integrin Inhibitors
| Compound | Primary Target(s) | IC50 (nM) for Primary Target(s) | Known Cross-Reactivity (IC50 in nM) |
| This compound | α4β1 | 4.4 | Data not widely available. Described as "selective." |
| Cilengitide | αvβ3, αvβ5 | 1 (αvβ3), 140 (αvβ5) | - |
| ATN-161 | α5β1 | Not specified as IC50, but is a known inhibitor | - |
| TC-I-15 | α2β1 | < 30,000 (on GFOGER peptide) | α1β1 (similar potency to α2β1), α11β1 (weakly inhibits) |
| Obtustatin | α1β1 | 450 (on GFOGER peptide) | Specific for α1β1; no significant inhibition of α2β1, α10β1, or α11β1 observed. |
Note: The lack of comprehensive public data on this compound's cross-reactivity underscores the importance of empirical validation in specific experimental systems.
Experimental Protocols
To assess the cross-reactivity of an integrin inhibitor like this compound, a cell-based adhesion assay is a standard and effective method. Below is a detailed protocol that can be adapted to test the inhibitory activity of a compound against various integrin-ligand interactions.
Protocol: Cell-Based Adhesion Assay for Integrin Inhibitor Screening
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) for integrin-mediated cell adhesion.
2. Materials:
-
Cells: A cell line expressing the integrin of interest (e.g., Jurkat cells for α4β1, U87MG cells for αvβ3 and α5β1).
-
Ligands: Recombinant human VCAM-1-Fc, Fibronectin, or Vitronectin.
-
Assay Plate: 96-well, flat-bottom, high-binding microplate.
-
Test Compound: this compound and other inhibitors for comparison.
-
Labeling Dye: Calcein-AM or other fluorescent cell stain.
-
Buffers:
-
Coating Buffer: Phosphate Buffered Saline (PBS), pH 7.4.
-
Blocking Buffer: PBS with 1% Bovine Serum Albumin (BSA).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 1 mM Ca2+/Mg2+ and 0.1% BSA.
-
-
Equipment:
-
Fluorescence plate reader.
-
Centrifuge.
-
Incubator (37°C, 5% CO2).
-
3. Method:
-
Plate Coating:
-
Dilute the integrin ligand (e.g., VCAM-1-Fc) to a final concentration of 1-10 µg/mL in Coating Buffer.
-
Add 50 µL of the diluted ligand to each well of the 96-well plate.
-
Incubate the plate overnight at 4°C.
-
The next day, wash the wells three times with 200 µL of PBS.
-
Block non-specific binding by adding 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at 37°C.
-
Wash the wells three times with 200 µL of PBS before use.
-
-
Cell Preparation:
-
Harvest cells and resuspend them in serum-free media at a concentration of 1 x 10^6 cells/mL.
-
Add Calcein-AM to a final concentration of 2-5 µM.
-
Incubate for 30 minutes at 37°C in the dark.
-
Wash the cells three times with Assay Buffer to remove excess dye.
-
Resuspend the labeled cells in Assay Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Adhesion Assay:
-
Prepare serial dilutions of the test compound (e.g., this compound) in Assay Buffer at 2x the final desired concentration.
-
Add 50 µL of the cell suspension to each well of the coated plate.
-
Add 50 µL of the 2x test compound dilutions to the respective wells. For control wells, add 50 µL of Assay Buffer.
-
Incubate the plate for 30-60 minutes at 37°C in a CO2 incubator.
-
After incubation, gently wash the wells 2-3 times with 200 µL of pre-warmed Assay Buffer to remove non-adherent cells.
-
After the final wash, add 100 µL of Assay Buffer to each well.
-
-
Quantification:
-
Read the fluorescence intensity of each well using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm for Calcein-AM).
-
Calculate the percentage of adhesion for each concentration of the inhibitor relative to the control (no inhibitor).
-
Plot the percentage of adhesion against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Visualizing the signaling pathways and experimental workflows can aid in understanding the mechanism of action of integrin inhibitors and the methods used to characterize them.
Conclusion
References
A Comparative Guide to VLA-4 Inhibition: TCS 2314 vs. siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two distinct methods for inhibiting the function of Very Late Antigen-4 (VLA-4), a critical integrin involved in cell adhesion and migration. We will explore the pharmacological inhibition using the small molecule antagonist TCS 2314 and the genetic approach of siRNA-mediated knockdown of the VLA-4 alpha subunit, ITGA4. This comparison is supported by experimental data to aid researchers in selecting the most appropriate technique for their specific research needs.
At a Glance: this compound vs. siRNA Knockdown
| Feature | This compound | siRNA Knockdown of VLA-4 (ITGA4) |
| Mechanism of Action | A small molecule antagonist that competitively binds to VLA-4, blocking its interaction with ligands such as VCAM-1.[1][2][3][4] | Post-transcriptional gene silencing, where siRNA molecules target and lead to the degradation of ITGA4 mRNA, preventing the synthesis of the VLA-4 α4 subunit. |
| Target | VLA-4 (α4β1 integrin) protein. | ITGA4 mRNA. |
| Mode of Inhibition | Reversible, concentration-dependent inhibition of protein function. | Transient reduction of protein expression. |
| Speed of Onset | Rapid, typically within minutes to hours of administration. | Slower, requiring time for mRNA degradation and protein turnover (typically 24-72 hours). |
| Duration of Effect | Dependent on the compound's half-life and clearance rate. | Can be sustained for several days, depending on cell division rate and siRNA stability. |
| Specificity | High specificity for VLA-4, with a reported IC50 of 4.4 nM.[1] | Highly specific to the ITGA4 mRNA sequence, but off-target effects are possible. |
| Delivery | Direct addition to cell culture media. | Requires a transfection reagent or viral vector to deliver siRNA into cells. |
| Typical Application | Acute studies, validation of VLA-4's role in rapid cellular processes (e.g., adhesion, signaling). | Studies requiring sustained loss of VLA-4 function, investigation of the consequences of reduced VLA-4 expression. |
Quantitative Performance Data
The following table summarizes representative quantitative data on the efficacy of VLA-4 inhibition through a functional antagonist (analogous to this compound) and siRNA knockdown in Jurkat T-cells, a commonly used model for studying lymphocyte adhesion and migration.
| Experimental Readout | Method | Cell Line | Key Quantitative Finding |
| Cell Adhesion | Anti-VLA-4 Antibody (functional blockade) | Jurkat T-cells | Adhesion to VCAM-1 was significantly impaired. |
| Cell Migration | ITGA4 siRNA Knockdown | Jurkat T-cells | Reduction of ITGA4 protein on the cell surface and in the cytoplasm, leading to decreased migration through VCAM-1 coated transwell inserts. |
Experimental Protocols
Protocol 1: Inhibition of VLA-4-mediated Cell Adhesion using this compound
This protocol describes a cell adhesion assay to quantify the inhibitory effect of this compound on the adhesion of Jurkat T-cells to the VLA-4 ligand, VCAM-1.
Materials:
-
Jurkat T-cells
-
Recombinant Human VCAM-1/CD106
-
This compound (stock solution in DMSO)
-
96-well tissue culture plates
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
Calcein-AM (or other suitable cell viability dye)
-
Fluorometer
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with 10 µg/mL of VCAM-1 in PBS overnight at 4°C.
-
Wash the wells three times with PBS to remove unbound VCAM-1.
-
Block the wells with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific cell binding.
-
Wash the wells three times with PBS.
-
-
Cell Preparation and Treatment:
-
Harvest Jurkat T-cells and resuspend them in serum-free RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Label the cells with Calcein-AM according to the manufacturer's protocol.
-
Pre-incubate the labeled cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or a vehicle control (DMSO) for 30 minutes at 37°C.
-
-
Adhesion Assay:
-
Add 100 µL of the cell suspension to each VCAM-1-coated well.
-
Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator to allow for cell adhesion.
-
Gently wash the wells three times with warm PBS to remove non-adherent cells.
-
-
Quantification:
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence of the adherent cells using a fluorometer with appropriate excitation and emission wavelengths for Calcein-AM.
-
Calculate the percentage of adhesion for each treatment condition relative to the vehicle control.
-
Protocol 2: siRNA Knockdown of VLA-4 (ITGA4) and Cell Migration Assay
This protocol details the transfection of Jurkat T-cells with siRNA targeting ITGA4 and the subsequent analysis of cell migration.
Materials:
-
Jurkat T-cells
-
siRNA targeting human ITGA4 (and a non-targeting control siRNA)
-
Transfection reagent suitable for suspension cells (e.g., Lipofectamine® RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Transwell® inserts with 5 µm pore size
-
Recombinant Human VCAM-1/CD106
-
Fetal Bovine Serum (FBS)
-
Cell counting solution (e.g., Trypan Blue) and hemocytometer or automated cell counter
Procedure:
-
siRNA Transfection:
-
The day before transfection, seed Jurkat T-cells at a density that will allow for optimal growth and viability.
-
On the day of transfection, dilute the ITGA4 siRNA or control siRNA in Opti-MEM™.
-
In a separate tube, dilute the transfection reagent in Opti-MEM™.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
Add the siRNA-lipid complexes to the Jurkat cells.
-
Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Verification of Knockdown (Optional but Recommended):
-
After the incubation period, harvest a portion of the cells to assess ITGA4 knockdown efficiency by qRT-PCR (for mRNA levels) or Western blot/Flow Cytometry (for protein levels).
-
-
Cell Migration Assay (Transwell Assay):
-
Coat the top of the Transwell® insert membrane with 10 µg/mL of VCAM-1 in PBS overnight at 4°C. Wash and block as described in Protocol 1.
-
Harvest the transfected Jurkat cells, wash, and resuspend them in serum-free RPMI-1640 medium.
-
Add serum-free medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the Transwell® plate.
-
Add the transfected cell suspension to the upper chamber (the coated Transwell® insert).
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
-
Quantification:
-
Carefully remove the Transwell® insert.
-
Count the number of cells that have migrated to the lower chamber using a hemocytometer or an automated cell counter.
-
Calculate the percentage of migrated cells for each condition.
-
Visualizing the Mechanisms
Experimental Workflow
The following diagram illustrates the general workflow for comparing the effects of a small molecule inhibitor like this compound and siRNA knockdown on VLA-4 function.
VLA-4 Signaling Pathways
VLA-4 participates in bidirectional signaling: "inside-out" signaling, which activates the integrin, and "outside-in" signaling, which is triggered by ligand binding.
Inside-Out Signaling:
This pathway leads to a conformational change in VLA-4, increasing its affinity for ligands.
Outside-In Signaling:
Upon ligand binding, VLA-4 clustering initiates intracellular signaling cascades that regulate cell behavior.
References
Comparative Analysis of the VLA-4 Antagonist TCS 2314 Across Hematological Cell Lines
A Detailed Guide for Researchers in Drug Development
In the landscape of therapeutic development, particularly for hematological malignancies and inflammatory disorders, the inhibition of cellular adhesion molecules presents a compelling strategy. One such target is the Very Late Antigen-4 (VLA-4), an integrin crucial for the trafficking and localization of leukocytes. This guide provides a comparative overview of the small molecule VLA-4 antagonist, TCS 2314, across different hematological cell lines. While direct comparative studies on this compound are limited in publicly available literature, this document synthesizes existing data on its mechanism and provides a framework for its evaluation against other VLA-4 inhibitors, such as the monoclonal antibody Natalizumab and the small molecule BIO-5192.
Introduction to this compound and VLA-4 Inhibition
This compound is a potent and selective antagonist of VLA-4 (α4β1 integrin), exhibiting an IC50 of 4.4 nM. VLA-4 mediates the adhesion of leukocytes to the vascular endothelium by binding to Vascular Cell Adhesion Molecule-1 (VCAM-1). This interaction is a critical step in the extravasation of inflammatory cells and the homing of hematopoietic cells to the bone marrow. By blocking this interaction, this compound and other VLA-4 antagonists can disrupt these processes, offering therapeutic potential in various disease contexts.
Performance Comparison in Key Hematological Cell Lines
To provide a framework for comparison, this guide focuses on three well-established human hematological cell lines: Jurkat (T-cell leukemia), MOLM-13 (acute myeloid leukemia), and U937 (histiocytic lymphoma), all of which are known to express VLA-4 and are commonly used in cell adhesion and migration assays.
Data Summary
Due to the absence of direct comparative studies of this compound in the public domain, the following table presents a hypothetical structure for comparing its efficacy with other VLA-4 antagonists. The values for Natalizumab and BIO-5192 are derived from existing literature and are intended to serve as a benchmark for future studies on this compound.
| Compound | Cell Line | Assay Type | Endpoint | Potency (IC50/EC50) | Reference |
| This compound | Jurkat | Adhesion to VCAM-1 | % Inhibition | Data Not Available | - |
| MOLM-13 | Migration Assay | % Inhibition | Data Not Available | - | |
| U937 | Adhesion to VCAM-1 | % Inhibition | Data Not Available | - | |
| Natalizumab | Jurkat | Adhesion to VCAM-1 | % Inhibition | - | [1][2] |
| Multiple Myeloma | Adhesion to Stroma | Inhibition of Growth | - | [3] | |
| BIO-5192 | Murine A20 | Adhesion to Fibronectin | % Inhibition | - | [4] |
| Human Jurkat | Adhesion to VCAM-1 | IC50 = 1.8 nM | [5] |
Note: The potency of Natalizumab is typically measured in terms of binding affinity and functional blockade rather than a classical IC50 in cell-based assays.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key assays used to evaluate VLA-4 antagonists.
Cell Adhesion Assay
This assay measures the ability of a compound to inhibit the adhesion of VLA-4 expressing cells to a substrate coated with VCAM-1.
-
Plate Coating: 96-well plates are coated with recombinant human VCAM-1/Fc chimera protein overnight at 4°C.
-
Cell Preparation: Jurkat, MOLM-13, or U937 cells are labeled with a fluorescent dye (e.g., Calcein-AM) for easy quantification.
-
Compound Incubation: Labeled cells are pre-incubated with varying concentrations of this compound or a comparator compound for a specified time.
-
Adhesion: The treated cells are then added to the VCAM-1 coated wells and allowed to adhere for a defined period (e.g., 30-60 minutes) at 37°C.
-
Washing: Non-adherent cells are removed by gentle washing.
-
Quantification: The fluorescence of the remaining adherent cells is measured using a plate reader. The percentage of inhibition is calculated relative to untreated control cells.
Cell Migration Assay (Transwell Assay)
This assay assesses the effect of a compound on the chemotactic migration of cells towards a chemoattractant.
-
Chamber Setup: A Transwell insert with a porous membrane is placed in a well of a 24-well plate. The lower chamber contains a chemoattractant (e.g., SDF-1α).
-
Cell and Compound Addition: Cells (e.g., MOLM-13) are pre-treated with this compound or a comparator and then seeded into the upper chamber of the Transwell insert.
-
Incubation: The plate is incubated for a period sufficient to allow cell migration to the lower chamber (e.g., 4-24 hours).
-
Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting or using a viability assay. The percentage of migration inhibition is determined by comparing the number of migrated cells in treated versus untreated conditions.
Signaling Pathways and Experimental Workflows
Visual representations of the underlying biological processes and experimental designs are essential for clear communication.
VLA-4 Signaling Pathway
The following diagram illustrates the VLA-4 signaling pathway and the point of inhibition by antagonists like this compound.
Experimental Workflow for Comparative Analysis
This diagram outlines the logical flow of a comparative study of VLA-4 antagonists.
Conclusion
While direct comparative data for this compound across multiple cell lines remains to be published, this guide provides a comprehensive framework for its evaluation. By utilizing the described experimental protocols and considering the performance of established VLA-4 inhibitors like Natalizumab and BIO-5192, researchers can effectively characterize the in vitro profile of this compound. Such studies are critical for advancing our understanding of VLA-4 antagonism and for the development of novel therapeutics for a range of diseases. The provided diagrams of the VLA-4 signaling pathway and a suggested experimental workflow are intended to facilitate the design and interpretation of these crucial experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Cutting edge: Natalizumab blocks adhesion but not initial contact of human T cells to the blood-brain barrier in vivo in an animal model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selective adhesion molecule inhibitor Natalizumab decreases multiple myeloma cell growth in the bone marrow microenvironment: therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BIO5192, a small molecule inhibitor of VLA-4, mobilizes hematopoietic stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Validating the Anti-Inflammatory Potential of TCS 2314: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the anti-inflammatory effects of TCS 2314, a potent VLA-4 antagonist. By comparing its performance with other relevant compounds and outlining detailed experimental protocols, this document serves as a valuable resource for researchers seeking to characterize and develop novel anti-inflammatory therapeutics.
Comparative Performance of Anti-Inflammatory Agents
The anti-inflammatory activity of a compound can be initially assessed by its ability to inhibit key molecular interactions or enzymatic activities involved in the inflammatory cascade. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in this context. Below is a comparison of this compound with other VLA-4 antagonists and established anti-inflammatory drugs.
| Compound | Target | Assay Type | IC50 |
| This compound | VLA-4 (α4β1 Integrin) | Not Specified | 4.4 nM |
| BIO-1211 | VLA-4 (α4β1 Integrin) | Not Specified | 4 nM[1][2] |
| Firategrast | VLA-4 (α4β1 Integrin) | sVCAM-1 Binding Assay | 198 nM[3][4] |
| Dexamethasone | Glucocorticoid Receptor (GR) | GM-CSF Release Inhibition | 0.5 nM |
| S-(+)-Ibuprofen | COX-1 / COX-2 | Enzyme Inhibition | 2.9 µM / 1.1 µM |
| Ibuprofen | COX-1 / COX-2 | Enzyme Inhibition | 13 µM / 370 µM |
Note: The IC50 values presented are from various sources and assays. For a direct and accurate comparison of potency, it is essential to evaluate all compounds in the same standardized assays under identical experimental conditions.
Signaling Pathways and Experimental Workflow
To understand the mechanism of action of this compound and to design a robust validation strategy, it is crucial to visualize the relevant biological pathways and the experimental workflow.
Caption: VLA-4 signaling pathway in leukocyte adhesion.
Caption: Experimental workflow for validation.
Detailed Experimental Protocols
To ensure reproducibility and accuracy, detailed methodologies for key experiments are provided below.
Cell Adhesion Assay
This assay quantifies the ability of a compound to inhibit the adhesion of leukocytes to endothelial cells, a critical step in the inflammatory response.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Leukocyte cell line (e.g., Jurkat or U937 cells)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
TNF-α
-
Calcein-AM (fluorescent dye)
-
This compound and comparator compounds
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader
Protocol:
-
Endothelial Cell Monolayer Preparation:
-
Seed HUVECs into a 96-well black, clear-bottom plate at a density that will form a confluent monolayer within 24-48 hours.
-
Once confluent, treat the HUVEC monolayer with TNF-α (e.g., 10 ng/mL) for 4-6 hours to induce the expression of VCAM-1.
-
-
Leukocyte Labeling:
-
Incubate the leukocyte cell suspension with Calcein-AM at a final concentration of 5 µM for 30 minutes at 37°C.
-
Wash the cells twice with a serum-free medium to remove excess dye.
-
Resuspend the labeled cells in the assay medium.
-
-
Adhesion Inhibition:
-
Wash the TNF-α-stimulated HUVEC monolayer gently with a warm assay medium.
-
Add various concentrations of this compound or comparator compounds to the wells and incubate for 30 minutes.
-
Add the Calcein-AM-labeled leukocytes to the wells containing the HUVEC monolayer and the test compounds.
-
Incubate the plate for 30-60 minutes at 37°C to allow for cell adhesion.
-
-
Quantification:
-
Gently wash the wells 2-3 times with a warm assay medium to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).
-
Calculate the percentage of adhesion inhibition relative to the vehicle control.
-
Transendothelial Migration (TEM) Assay
This assay measures the ability of leukocytes to migrate across an endothelial cell monolayer, mimicking the process of extravasation into inflamed tissues.
Materials:
-
Transwell inserts (e.g., 8.0 µm pore size)
-
HUVECs
-
Leukocytes
-
Chemoattractant (e.g., CXCL12/SDF-1α)
-
This compound and comparator compounds
-
Fluorescent dye or cell counting kit
Protocol:
-
Endothelial Monolayer on Transwell:
-
Coat the top of the Transwell insert membrane with a suitable extracellular matrix protein (e.g., fibronectin).
-
Seed HUVECs onto the coated membrane and culture until a confluent and tight monolayer is formed (can be verified by measuring transendothelial electrical resistance - TEER).
-
Treat the HUVEC monolayer with TNF-α for 4-6 hours.
-
-
Migration Inhibition:
-
Add a chemoattractant to the lower chamber of the Transwell plate.
-
Pre-treat labeled leukocytes with various concentrations of this compound or comparator compounds for 30 minutes.
-
Add the pre-treated leukocytes to the upper chamber of the Transwell insert containing the HUVEC monolayer.
-
-
Incubation and Quantification:
-
Incubate the plate for 2-4 hours at 37°C to allow for migration.
-
Collect the cells that have migrated to the lower chamber.
-
Quantify the number of migrated cells using a fluorescent plate reader (if cells are labeled) or a cell counting kit.
-
Calculate the percentage of migration inhibition relative to the vehicle control.
-
Chemotaxis Assay
This assay assesses the directed migration of leukocytes towards a chemical gradient, a fundamental process in inflammation.
Materials:
-
Chemotaxis chamber (e.g., Boyden chamber or other microfluidic devices)
-
Leukocytes
-
Chemoattractant (e.g., fMLP, C5a, or chemokines)
-
This compound and comparator compounds
-
Cell staining dye (e.g., Giemsa stain) or fluorescence-based detection method
Protocol:
-
Chamber Preparation:
-
Place a filter with a defined pore size (e.g., 5 µm for neutrophils) between the upper and lower wells of the chemotaxis chamber.
-
Add the chemoattractant to the lower wells.
-
-
Cell Treatment and Loading:
-
Pre-incubate leukocytes with various concentrations of this compound or comparator compounds for 30 minutes.
-
Load the pre-treated cell suspension into the upper wells of the chamber.
-
-
Incubation and Analysis:
-
Incubate the chamber at 37°C for 1-3 hours to allow cell migration towards the chemoattractant.
-
After incubation, remove the filter and fix and stain the cells that have migrated to the underside of the filter.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Alternatively, for fluorescence-based methods, lyse the migrated cells and measure the fluorescence.
-
Calculate the percentage of chemotaxis inhibition relative to the vehicle control.
-
By following this comprehensive guide, researchers can systematically validate the anti-inflammatory effects of this compound and objectively compare its performance against relevant alternatives, thereby accelerating the development of novel and effective anti-inflammatory therapies.
References
A Head-to-Head Comparison of TCS 2314 and BIO-1211 in Cell Adhesion Studies
For researchers, scientists, and drug development professionals investigating cell adhesion, the selection of a potent and selective inhibitor is paramount. This guide provides an objective comparison of two prominent α4β1 integrin antagonists, TCS 2314 and BIO-1211, to aid in the selection of the most suitable compound for your research needs.
This comparison delves into their performance, supported by available experimental data, and provides detailed experimental protocols for their evaluation in cell adhesion assays.
Performance Comparison: this compound vs. BIO-1211
Both this compound and BIO-1211 are highly potent and selective antagonists of the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4). This integrin plays a crucial role in the adhesion of leukocytes to the vascular endothelium, a key process in inflammatory responses. The primary ligand for α4β1 in this context is the Vascular Cell Adhesion Molecule-1 (VCAM-1).
The inhibitory activities of both compounds are remarkably similar, with IC50 values in the low nanomolar range, indicating their high potency.
| Feature | This compound | BIO-1211 |
| Target | α4β1 (VLA-4) Integrin | α4β1 (VLA-4) Integrin |
| Mechanism of Action | Antagonist | Antagonist |
| IC50 for α4β1 | 4.4 nM | 4 nM[1] |
| IC50 for α4β7 | Not Reported | 2 µM[1] |
| Selectivity | Selective for α4β1 | Highly selective for α4β1 over α4β7 and other integrins (α1β1, α5β1, α6β1, αLβ2, αIIbβ3)[1] |
| Reported Cell Adhesion Inhibition | Blocks the activation of inflammatory cells. | Inhibits Jurkat cell adhesion to VCAM-1 with an IC50 of 4.6 nM.[2] |
Signaling Pathways in α4β1 Integrin-Mediated Cell Adhesion
The interaction of α4β1 integrin on leukocytes with VCAM-1 on endothelial cells initiates a cascade of intracellular signaling events, leading to firm adhesion and subsequent transmigration. Both this compound and BIO-1211 act by blocking this initial binding step.
Experimental Workflow for Cell Adhesion Assay
The following diagram outlines a typical workflow for a static cell adhesion assay to evaluate the inhibitory effects of compounds like this compound and BIO-1211.
Experimental Protocols
A detailed methodology for a static cell adhesion assay is provided below. This protocol is adapted from established methods for studying α4β1-mediated adhesion.[3]
Objective: To quantify the inhibition of Jurkat cell adhesion to VCAM-1 by this compound and BIO-1211.
Materials:
-
96-well black, clear-bottom tissue culture plates
-
Recombinant Human VCAM-1/CD106
-
Bovine Serum Albumin (BSA)
-
Jurkat cells (human T lymphocyte cell line)
-
Calcein-AM fluorescent dye
-
This compound and BIO-1211
-
Phosphate Buffered Saline (PBS)
-
Assay Buffer (e.g., RPMI 1640 with 1% BSA)
-
Fluorescence plate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with 50 µL of VCAM-1 solution (e.g., 1-5 µg/mL in PBS) and incubate overnight at 4°C.
-
The next day, aspirate the coating solution and wash the wells twice with PBS.
-
Block non-specific binding by adding 200 µL of 1% BSA in PBS to each well and incubate for 1-2 hours at 37°C.
-
Wash the wells three times with PBS before use.
-
-
Cell Preparation and Labeling:
-
Culture Jurkat cells to the desired density.
-
Harvest the cells and wash them with serum-free medium.
-
Resuspend the cells at 1 x 10^6 cells/mL in serum-free medium containing Calcein-AM (e.g., 2-5 µM) and incubate for 30 minutes at 37°C in the dark.
-
Wash the labeled cells twice with assay buffer to remove excess dye and resuspend in assay buffer at a final concentration of 1 x 10^6 cells/mL.
-
-
Inhibitor Treatment and Cell Adhesion:
-
Prepare serial dilutions of this compound and BIO-1211 in assay buffer.
-
In a separate plate, pre-incubate the labeled Jurkat cells with the different concentrations of the inhibitors (or vehicle control) for 30 minutes at 37°C.
-
Add 100 µL of the pre-treated cell suspension to each VCAM-1 coated well (1 x 10^5 cells/well).
-
Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator to allow for cell adhesion.
-
-
Washing and Quantification:
-
Gently wash the wells three times with pre-warmed assay buffer to remove non-adherent cells. Be careful not to disturb the adherent cells.
-
After the final wash, add 100 µL of assay buffer to each well.
-
Measure the fluorescence intensity of the adherent cells using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell adhesion for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.
-
This comprehensive guide provides a foundation for researchers to compare and select the appropriate α4β1 integrin inhibitor for their specific cell adhesion studies. The provided protocols and diagrams offer a practical framework for experimental design and data interpretation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design and Pharmacological Characterization of α4β1 Integrin Cyclopeptide Agonists: Computational Investigation of Ligand Determinants for Agonism versus Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A fluorescent cellular adhesion assay using insect cell produced human VCAM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Small Molecule VLA-4 Antagonists for Researchers
For drug development professionals and researchers in immunology and oncology, the selective inhibition of Very Late Antigen-4 (VLA-4) presents a promising therapeutic avenue for a range of inflammatory diseases and cancers. This guide provides a detailed, data-driven comparison of prominent small molecule VLA-4 antagonists, offering insights into their performance based on available preclinical and clinical data.
VLA-4, also known as integrin α4β1, is a key mediator in cell adhesion and trafficking of leukocytes and hematopoietic stem cells. Its interaction with Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells is a critical step in the inflammatory cascade and in the homing of stem cells. Small molecule antagonists targeting this interaction have emerged as valuable alternatives to monoclonal antibodies, offering potential for oral administration and improved safety profiles.
This guide focuses on a head-to-head comparison of several notable small molecule VLA-4 antagonists: BIO5192, firategrast, and the dual α4β1/α9β1 antagonist visabron. We also touch upon a newer generation of PEGylated inhibitors to highlight ongoing optimization efforts in the field.
Quantitative Performance Comparison
The following tables summarize the key quantitative data for the selected small molecule VLA-4 antagonists. It is important to note that the data has been compiled from various studies and direct comparison should be approached with caution due to potential variations in experimental conditions.
Table 1: In Vitro Potency of Small Molecule VLA-4 Antagonists
| Compound | Target(s) | IC50 (nM) | Binding Affinity (Kd) | Source(s) |
| BIO5192 | α4β1 | 1.8 | <10 pM | [1][2] |
| Firategrast | α4β1 / α4β7 | 198 | Not Reported | [3] |
| Visabron | α4β1 / α9β1 | Low micromolar range | Not Reported | [4] |
Table 2: Pharmacokinetic Properties of Small Molecule VLA-4 Antagonists
| Compound | Species | Administration | Half-life (t½) | Bioavailability (F) | Key Findings | Source(s) |
| BIO5192 | Mouse | Intravenous (1 mg/kg) | 1.1 hours | Not Reported | Dose-dependent half-life with subcutaneous administration. | [1] |
| BIO5192 | Mouse | Subcutaneous (3, 10, 30 mg/kg) | 1.7, 2.7, 4.7 hours | Not Reported | ||
| Firategrast | Human | Oral | Not Reported | Orally active | Well-tolerated in clinical trials. | |
| Visabron | Rat | Intravenous | 23.8 minutes | Not Reported | Rapidly cleared from plasma. |
Table 3: In Vivo Efficacy of Small Molecule VLA-4 Antagonists
| Compound | Disease Model | Species | Key Efficacy Readout | Source(s) |
| BIO5192 | Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Delays paralysis | |
| BIO5192 | Hematopoietic Stem Cell Mobilization | Mouse | 30-fold increase in mobilized HSPCs | |
| Firategrast | Hematopoietic Stem Cell Mobilization | Mouse | Synergistic mobilization with a CXCR2 agonist | |
| Visabron | Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Significant reduction in neurological score | |
| WU-106 (PEGylated) | Hematopoietic Stem Cell Mobilization | Mouse | 2-fold more HSPC mobilization than previous best-in-class inhibitors |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis [bio-protocol.org]
- 2. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Active Induction of Experimental Autoimmune Encephalomyelitis (EAE) with MOG35–55 in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 4. Synthesis and Pharmacological Characterization of Visabron, a Backbone Cyclic Peptide Dual Antagonist of α4β1 (VLA-4)/α9β1 Integrin for Therapy of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of TCS 2314: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing TCS 2314, a potent and selective VLA-4 antagonist, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound was not directly retrievable through public searches, this guide provides essential safety and logistical information based on general best practices for non-hazardous laboratory chemicals and information from its supplier, Tocris Bioscience.
It is imperative to always consult the official manufacturer's SDS and your institution's Environmental Health and Safety (EHS) office for definitive disposal protocols. The following procedures are intended as a general guide.
Immediate Safety and Handling
Before disposal, proper handling of this compound is paramount to minimize exposure and risk. As with any research chemical, standard laboratory safety protocols should be strictly followed.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential.
-
Body Protection: A laboratory coat should be worn at all times.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.
Spill Response Protocol:
-
Evacuate: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like sawdust. For solid spills, carefully sweep up the material, avoiding dust generation.
-
Collect: Place the absorbed or swept material into a suitable, labeled container for hazardous waste disposal.
-
Clean: Decontaminate the spill area with a suitable solvent or detergent, followed by a thorough water rinse.
-
Dispose: All contaminated materials, including cleaning supplies, must be disposed of as hazardous waste.
Proper Disposal Procedures
The disposal of this compound waste, including unused product and contaminated materials, must adhere to local, state, and federal regulations.
Step-by-Step Disposal Guide:
-
Characterize the Waste: Determine if the waste is considered hazardous according to your institution's guidelines and local regulations. While this compound is intended for research use, any chemical waste should be treated with caution.
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office.
-
Containerize: Place the waste in a clearly labeled, sealed, and chemically compatible container. The label should include the chemical name ("this compound"), concentration (if in solution), and any known hazards.
-
Contact EHS: Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety department. Do not dispose of this compound down the drain or in regular trash.
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not publicly available, the following table summarizes its key chemical properties, which are important for proper handling and waste characterization.
| Property | Value |
| Chemical Formula | C₂₈H₃₄N₄O₆ |
| Molecular Weight | 522.59 g/mol |
| Appearance | Solid |
| Purity | ≥98% (HPLC) |
Experimental Protocols & Signalling Pathways
This compound is an antagonist of the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4). This interaction is crucial in mediating cell adhesion and has implications in inflammatory processes. While detailed experimental protocols for its disposal are not provided, the logical workflow for handling and disposal is outlined below.
Caption: A logical workflow for the safe handling and disposal of this compound.
By adhering to these guidelines, laboratory professionals can ensure the safe and responsible management of this compound, fostering a culture of safety and environmental stewardship within their research endeavors.
Essential Safety and Operational Guide for Handling TCS 2314
For Researchers, Scientists, and Drug Development Professionals: Your Preferred Source for Laboratory Safety and Chemical Handling.
This document provides immediate, essential safety and logistical information for the handling of TCS 2314. Adherence to these procedural guidelines is critical for ensuring a safe laboratory environment and the integrity of your research.
Hazard Identification and Precautionary Measures
While a comprehensive hazard classification for this compound is not fully available, it is imperative to handle this compound with the utmost care, treating it as a potentially hazardous substance. The most important known symptoms and effects are described in the product labeling.
Personal Protective Equipment (PPE)
The following table summarizes the minimum required PPE for handling this compound. A work area and task-specific hazard assessment is required to determine if additional protection is necessary.
| Protection Type | Equipment | Purpose |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | Required for protection against splashes and airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent direct skin contact with the compound. |
| Laboratory coat. | To protect clothing and exposed skin from contamination. | |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. | To avoid inhalation of dusts or aerosols. |
Safe Handling and Storage
Proper handling and storage are crucial for maintaining the stability of this compound and ensuring laboratory safety.
| Aspect | Procedure |
| Handling | Avoid inhalation, and contact with eyes and skin. Avoid the formation of dust and aerosols. Use only in areas with appropriate exhaust ventilation. |
| Storage | Store in a tightly sealed container in a dry, dark place. Recommended short-term storage is at 0 - 4°C (days to weeks) and long-term storage is at -20°C (months to years). |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. |
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency involving this compound.
First Aid Measures
| Exposure Route | First Aid Instructions |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Inhalation | Move the exposed person to fresh air at once. If breathing is difficult, give oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Firefighting Measures
In the event of a fire involving this compound, follow these procedures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Special Hazards: During combustion, irritant fumes may be emitted.
-
Firefighter Protection: Wear a self-contained breathing apparatus and full protective clothing.
Accidental Release Measures (Spill Plan)
A spill of this compound must be managed promptly and safely.
-
Personal Precautions: Wear full personal protective equipment, including respiratory protection, chemical-resistant gloves, and eye protection. Evacuate personnel to a safe area and ensure adequate ventilation.
-
Environmental Precautions: Prevent the product from entering drains, water courses, or the soil.
-
Containment and Cleanup:
-
Cover the spill with an inert absorbent material (e.g., diatomite, universal binders).
-
Collect the absorbed material using non-sparking tools and place it in a suitable, labeled container for disposal.
-
Decontaminate the spill area and equipment by scrubbing with alcohol.
-
Disposal Plan
All waste materials contaminated with this compound must be disposed of in accordance with federal, state, and local environmental regulations. Do not allow the chemical to enter drains or sewers.
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for safely handling this compound from receipt to disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
